molecular formula C11H11Cl2N3O B1676874 Muzolimine CAS No. 55294-15-0

Muzolimine

货号: B1676874
CAS 编号: 55294-15-0
分子量: 272.13 g/mol
InChI 键: RLWRMIYXDPXIEX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Muzolimine is a dichlorobenzene.
This compound is a small molecule drug with a maximum clinical trial phase of IV and is indicated for cardiovascular disease. It was withdrawn in at least one region.
A pyrazole diuretic with long duration and high capacity of action. It was proposed for kidney failure and hypertension but was withdrawn worldwide because of severe neurological effects.

Structure

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-4H-pyrazol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11Cl2N3O/c1-6(16-11(17)5-10(14)15-16)7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H2,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLWRMIYXDPXIEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=C(C=C1)Cl)Cl)N2C(=O)CC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50866476
Record name 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55294-15-0
Record name Muzolimine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55294-15-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Muzolimine [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055294150
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Muzolimine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13801
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 5-Amino-2-[1-(3,4-dichlorophenyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50866476
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Muzolimine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.054.139
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name MUZOLIMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/07Z36289ZX
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Pharmacological profile of Muzolimine as a pyrazole diuretic

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Muzolimine is a pyrazole derivative that acts as a high-ceiling loop diuretic.[1] Unlike conventional loop diuretics, it is a prodrug that undergoes metabolic activation to exert its pharmacological effect.[2] Its active metabolite inhibits the Na-K-Cl cotransporter (NKCC1 and NKCC2) in the thick ascending limb of the Loop of Henle, leading to a potent and prolonged diuretic and natriuretic effect.[2][3] Despite its efficacy in treating hypertension and edema, particularly in patients with renal impairment, this compound was withdrawn from the market due to severe neurological side effects.[1][4] This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, and the toxicological findings that led to its discontinuation.

Introduction

This compound (5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-4H-pyrazol-3-one) is a unique diuretic agent belonging to the pyrazole class of compounds.[1][5] It was developed as a high-ceiling diuretic, demonstrating efficacy comparable to or greater than furosemide, with a slower onset and more prolonged duration of action.[6] Its distinct chemical structure and mechanism as a prodrug set it apart from the sulfonamide-based loop diuretics.[2] This guide will delve into the detailed pharmacology of this compound, presenting key data in a structured format to facilitate understanding and future research in the field of diuretic drug development.

Mechanism of Action

This compound itself is pharmacologically inactive.[3] Following oral administration, it is metabolized into an active form that is responsible for its diuretic effect.[2]

Prodrug Metabolism and Activation

The primary site of this compound metabolism is the liver, where it undergoes cleavage of the C-N1 bond.[7] This process yields several metabolites, with the major urinary metabolite identified as N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone.[7] It is this active metabolite that is secreted into the tubular lumen of the nephron via a probenecid-sensitive organic anion transport pathway to reach its site of action.[2]

This compound This compound (Prodrug) Liver Hepatic Metabolism This compound->Liver Absorption & First-Pass Effect Active_Metabolite Active Metabolite (N'-(1-aminoethylidene)-3,4-dichloro- acetophenone hydrazone) Liver->Active_Metabolite Metabolic Cleavage

Fig. 1: Metabolic activation of this compound.
Inhibition of Na-K-Cl Cotransporter

The active metabolite of this compound exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC) located in the apical membrane of epithelial cells in the thick ascending limb of the Loop of Henle.[2] By blocking this transporter, the reabsorption of sodium, potassium, and chloride ions from the tubular fluid is significantly reduced. This leads to an increased excretion of these ions, along with water, resulting in diuresis.[3]

cluster_lumen Tubular Lumen cluster_cell TAL Epithelial Cell cluster_interstitium Interstitial Fluid Active_Metabolite Active Metabolite NKCC2 Na-K-Cl Cotransporter (NKCC2) Active_Metabolite->NKCC2 Inhibition Blood Bloodstream NKCC2->Blood Reabsorption Blocked Na_in Na+ Na_in->NKCC2 K_in K+ K_in->NKCC2 Cl_in 2Cl- Cl_in->NKCC2

Fig. 2: Inhibition of the Na-K-Cl cotransporter by the active metabolite of this compound.

Quantitative Pharmacological Data

Diuretic Efficacy

The diuretic effect of this compound is dose-dependent. Studies in patients with severe congestive cardiac failure have demonstrated a significant increase in urinary excretion of water and electrolytes following a single oral dose.

ParameterBaseline (Mean)Post-Dose (Mean)Fold Increase
Water Excretion (ml/hour)25.849.91.93
Sodium Excretion (mmol/hour)1.374.303.14
Chloride Excretion (mmol/hour)0.863.974.62
Potassium Excretion (mmol/hour)1.231.631.33
Table 1: Effect of a single 30 mg oral dose of this compound on urinary excretion in patients with severe congestive cardiac failure.[2]
Pharmacokinetic Profile

This compound exhibits a pharmacokinetic profile characterized by rapid absorption, a relatively long half-life, and a prolonged duration of action.

ParameterHealthy Subjects (40 mg dose)Patients with Cardiac Failure (40 mg dose)Patients with Severe Cardiac Failure (30 mg dose)
Tmax (hours) 1 - 31 - 31 - 7
Cmax (ng/ml) --487 (268 - 868)
t1/2α (hours) 2.6 (2.3 - 2.9)3.6 (2.3 - 4.7)-
t1/2β (hours) 14.0 (12.4 - 14.6)13.5 (7.4 - 22.4)14.3 (9.0 - 21.2)
Renal Clearance (ml/min) -2.7 - 15.3-
Table 2: Pharmacokinetic parameters of this compound in different populations.[2][8]

Experimental Protocols

Measurement of Na-K-Cl Cotransporter Activity (86Rb Influx Assay)

A common method to assess the inhibitory activity of compounds on the Na-K-Cl cotransporter is the rubidium (86Rb) influx assay, as rubidium is transported as a congener of potassium.

Start Start Prepare_Cells Prepare MDCK cell culture Start->Prepare_Cells Preincubate Pre-incubate with ouabain (to inhibit Na+/K+-ATPase) Prepare_Cells->Preincubate Add_Diuretic Add urine from this compound-treated rats (containing active metabolite) Preincubate->Add_Diuretic Add_86Rb Add 86Rb-containing medium Add_Diuretic->Add_86Rb Incubate Incubate for a defined period Add_86Rb->Incubate Wash Wash cells to remove extracellular 86Rb Incubate->Wash Lyse Lyse cells Wash->Lyse Measure Measure intracellular 86Rb (scintillation counting) Lyse->Measure Analyze Analyze data to determine % inhibition of cotransporter activity Measure->Analyze End End Analyze->End

Fig. 3: Experimental workflow for the 86Rb influx assay.

Protocol:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which endogenously express the Na-K-Cl cotransporter, are cultured to confluence in appropriate media.

  • Pre-incubation: The cell monolayers are pre-incubated in a buffer containing ouabain (e.g., 0.5 mM) to inhibit the Na+/K+-ATPase, thus isolating the activity of the Na-K-Cl cotransporter.[2]

  • Inhibitor Addition: The cells are then exposed to the test compound. In the case of this compound, urine collected from this compound-treated animals (containing the active metabolite) is diluted and added to the cells.[2]

  • 86Rb Influx: The influx of cations is initiated by adding a medium containing a known concentration of radioactive 86Rb.

  • Termination of Influx: After a specific incubation time, the influx is stopped by rapidly washing the cells with ice-cold buffer to remove extracellular 86Rb.

  • Cell Lysis and Measurement: The cells are lysed, and the intracellular 86Rb is quantified using a scintillation counter.

  • Data Analysis: The amount of 86Rb influx in the presence of the inhibitor is compared to the influx in control cells (without the inhibitor) to determine the percentage of inhibition of the Na-K-Cl cotransporter.

Neurological Side Effects and Withdrawal

The clinical use of this compound was terminated due to the emergence of severe neurological side effects, particularly in patients with chronic renal failure receiving high doses.[9]

Clinical Manifestations

The neurological syndrome associated with this compound toxicity was characterized by a neuromyeloencephalopathy with the following dominant features:[9]

  • Pallhypesthesia: Reduced sensation to vibration.

  • Ataxia: Lack of voluntary coordination of muscle movements.

  • Peripheral Neuropathy: Damage to peripheral nerves, causing weakness, numbness, and pain.

  • Hyperreflexia: Overactive or overresponsive reflexes.

  • Progressive Paraparesis to Tetraparesis: Progressive weakness of the lower limbs, potentially progressing to all four limbs.

Pathophysiology

The exact mechanism of this compound-induced neurotoxicity is not fully understood. Neuropathological examinations in affected patients revealed gross demyelination of the posterior columns of the spinal cord, primarily affecting the fasciculus gracilis, with less involvement of the lateral corticospinal tract and some spinal roots.[9] The constellation of symptoms and pathological findings showed a striking resemblance to Subacute Myelo-Optic Neuropathy (SMON) and vitamin B12 deficiency.[9] It has been hypothesized that a toxic, partially dialyzable metabolite of this compound may be responsible for these neurological complications.[9]

Conclusion

This compound represents a fascinating case study in diuretic pharmacology. Its unique prodrug nature and potent, long-lasting diuretic effect offered a promising therapeutic option, especially for patients with renal insufficiency. However, the severe and irreversible neurological toxicity observed in a subset of patients ultimately led to its withdrawal from the market. The story of this compound underscores the critical importance of thorough toxicological evaluation in drug development and serves as a reminder that even highly effective therapeutic agents can harbor unforeseen risks. Further research into the specific toxic metabolite and the mechanisms of its neurotoxicity could provide valuable insights for the development of safer and more effective diuretics in the future.

References

Historical context of Muzolimine's clinical use and withdrawal

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Historical Clinical Use and Subsequent Withdrawal of a Novel Loop Diuretic

Abstract

Muzolimine, a pyrazole diuretic, emerged as a potent high-ceiling loop diuretic with a unique pharmacological profile. Initially lauded for its efficacy in managing hypertension and edema, particularly in patients with renal impairment, its clinical journey was ultimately cut short by the emergence of severe and debilitating neurological side effects. This technical guide provides a comprehensive overview of the historical context of this compound's clinical application, its mechanism of action, pharmacokinetic profile, and the critical adverse events that led to its worldwide withdrawal from the market. The document is intended for researchers, scientists, and drug development professionals, offering a detailed retrospective analysis to inform future drug development and pharmacovigilance efforts.

Introduction

This compound was a novel diuretic agent, distinct in its chemical structure from other loop diuretics. It demonstrated a favorable combination of a high diuretic ceiling, characteristic of loop diuretics, and a prolonged duration of action, similar to thiazide diuretics. These properties made it a promising therapeutic option for the management of fluid retention and hypertension, especially in challenging patient populations such as those with chronic renal failure. Despite its initial promise, post-marketing experience revealed a dark side to its use, culminating in its complete removal from the global market. This document will delve into the scientific and clinical data that defined the rise and fall of this compound.

Mechanism of Action

This compound functions as a prodrug, with its diuretic effect attributed to an active metabolite. This metabolite targets the Na+-K+-2Cl- cotransporter in the thick ascending limb of the Loop of Henle, a critical site for salt reabsorption in the nephron.

  • Inhibition of Na+-K+-2Cl- Cotransporter: The active metabolite of this compound binds to and inhibits the Na+-K+-2Cl- cotransporter on the apical membrane of the tubular cells. This action blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream.

  • Increased Excretion of Electrolytes and Water: The inhibition of ion reabsorption leads to an increased concentration of these electrolytes in the tubular fluid. This osmotic effect retains water within the tubule, resulting in a significant increase in the excretion of water (diuresis), sodium (natriuresis), and chloride (chloriuresis).

dot

cluster_prodrug This compound (Prodrug) cluster_activation Metabolic Activation cluster_action Site of Action: Loop of Henle cluster_effect Pharmacological Effect This compound This compound (Administered) Active_Metabolite Active Metabolite This compound->Active_Metabolite Metabolism Inhibition Inhibition Active_Metabolite->Inhibition NaK2Cl Na+-K+-2Cl- Cotransporter Reabsorption_Blocked Blocked Reabsorption of Na+, K+, Cl- NaK2Cl->Reabsorption_Blocked Leads to Inhibition->NaK2Cl Diuresis Increased Excretion of Na+, K+, Cl-, and Water (Diuresis) Reabsorption_Blocked->Diuresis

Caption: Proposed Mechanism of Action of this compound.

Clinical Use and Efficacy

This compound was primarily indicated for the treatment of hypertension and edema of various etiologies, including congestive heart failure and chronic renal disease.

Hypertension

Clinical trials demonstrated the efficacy of this compound in lowering blood pressure in patients with mild to moderate essential hypertension.

Study Number of Patients Dosage Treatment Duration Key Findings
Amabile G, et al. (1985)[1]5820 mg/day6 months (initial phase), up to 2 years (long-term)Similar efficacy and tolerance to indapamide (2.5 mg/day). Maintained blood pressure control in the long-term study.
Beneitez C. (1985)[2]5320 mg or 40 mg/day3 monthsIn patients not controlled with other antihypertensives, 20 mg/day normalized diastolic BP in 16/53 patients. An additional 24/37 non-responders normalized with 40 mg/day.
Cocchieri M, et al. (1985)[3]2110 mg/day vs 20 mg/day2 weeks10 mg/day was more effective than 20 mg/day in reducing orthostatic diastolic blood pressure.
Edema in Chronic Renal Failure

This compound was found to be particularly effective in patients with advanced renal disease, a population often refractory to other diuretics.

Study Number of Patients Dosage Patient Population Key Findings
Dal Canton A, et al. (1981)[4]24Not specifiedCreatinine clearance 4-28 ml/minSignificant increase in urine volume and electrolyte excretion. Disappearance of edema in all patients, including those refractory to high-dose furosemide.
Name of Study (if available)16240-720 mg/dayChronic renal failure (Creatinine clearance < 20 ml/min)Dose-dependent increase in water, sodium, and chloride excretion, superior to 500 mg/day of furosemide at the highest dose.[2]

Pharmacokinetics

The pharmacokinetic profile of this compound was characterized by good absorption and a relatively long half-life compared to other loop diuretics.

Parameter Value Patient Population Reference
Time to Peak Plasma Concentration (Tmax) 1-3 hoursHealthy volunteers and patients with cardiac failureNot specified in provided text
Plasma Half-life (t½) 10-20 hoursGeneral populationNot specified in provided text
Protein Binding ~65%General populationNot specified in provided text
Elimination Primarily non-renalGeneral populationNot specified in provided text

Withdrawal from the Market: The Emergence of Severe Neurological Toxicity

The promising clinical profile of this compound was overshadowed by reports of severe, irreversible neurological side effects, particularly in patients with chronic renal failure receiving high doses. This led to its worldwide withdrawal from the market.

Neuromyeloencephalopathy

The most significant adverse event associated with this compound was a severe neurological syndrome termed neuromyeloencephalopathy.

  • Clinical Presentation: The syndrome was characterized by a combination of central and peripheral nervous system damage, including:

    • Polyneuropathy

    • Ataxia (impaired coordination)

    • Spasticity (increased muscle tone)

    • Paresis (muscle weakness)

    • Sensory disturbances

  • Patient Population at Risk: The majority of cases were reported in patients with chronic renal failure who were treated with high doses of this compound for extended periods.

Adverse Event Data Details
Patient Population 7 patients with chronic renal failure
Dosage High doses (not further specified)
Duration of Treatment Not specified in provided text
Key Neurological Findings Severe neuromyeloencephalopathy, with symptoms of polyneuropathy, ataxia, and spasticity.

dot

cluster_timeline This compound: Clinical Use to Withdrawal Development Initial Development and Preclinical Studies Clinical_Trials Clinical Trials (Hypertension & Renal Failure) Development->Clinical_Trials Marketing_Approval Marketing Approval in Europe Clinical_Trials->Marketing_Approval Post_Marketing Post-Marketing Surveillance Marketing_Approval->Post_Marketing Adverse_Events Reports of Severe Neurological Side Effects (Neuromyeloencephalopathy) Post_Marketing->Adverse_Events Withdrawal Worldwide Withdrawal Adverse_Events->Withdrawal

Caption: Timeline of this compound's Clinical History and Withdrawal.

Experimental Protocols

Detailed experimental protocols from the key clinical trials are summarized below based on the available information.

Study in Essential Hypertension (Beneitez C., 1985)
  • Objective: To evaluate the efficacy of this compound as an add-on therapy in patients with uncontrolled essential hypertension.

  • Study Design: Open-label, dose-titration study.

  • Patient Population: 53 adult patients with essential hypertension not controlled by their current antihypertensive medication.

  • Methodology:

    • Baseline measurements of supine and standing systolic and diastolic blood pressure and heart rate were taken.

    • Patients received this compound 20 mg daily for two weeks in addition to their existing antihypertensive regimen.

    • Blood pressure was reassessed. Responders (diastolic BP < 90 mmHg) continued on 20 mg for another week for confirmation.

    • Non-responders were uptitrated to this compound 40 mg daily for two weeks.

    • Blood pressure was reassessed.

    • Laboratory parameters were monitored at baseline and after each treatment period.

  • Primary Endpoint: Normalization of diastolic blood pressure (< 90 mmHg).

Study in Chronic Renal Failure (Dal Canton A, et al., 1981)
  • Objective: To assess the diuretic efficacy and safety of this compound in patients with advanced chronic renal failure.

  • Study Design: Open-label, single-arm study.

  • Patient Population: 24 patients with creatinine clearances ranging from 4 to 28 ml/min, with edema and/or hypertension. Four of these patients were refractory to high-dose intravenous furosemide.

  • Methodology:

    • This compound was administered orally.

    • Urine volume and the excretion of sodium, chloride, and potassium ions were measured.

    • Body weight was monitored as a measure of diuretic efficacy.

    • Blood pressure was measured in hypertensive patients.

  • Primary Endpoints: Changes in urine volume, electrolyte excretion, body weight, and blood pressure.

Conclusion

The story of this compound serves as a critical case study in drug development and pharmacovigilance. Its initial success, driven by a unique and potent mechanism of action, was completely eclipsed by the discovery of severe, unforeseen neurotoxicity. This retrospective highlights the importance of robust post-marketing surveillance, especially for novel chemical entities, and the need to carefully consider the risk-benefit profile in vulnerable patient populations, such as those with renal impairment. The data presented here underscore the complexities of drug action and the continuous need for vigilance throughout the lifecycle of a pharmaceutical product. While this compound is no longer in clinical use, the lessons learned from its history remain highly relevant to the field of drug safety and development.

References

Muzolimine: A Technical Whitepaper on its Diuretic and Antihypertensive Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muzolimine, a pyrazolone derivative, is a high-ceiling loop diuretic with a distinct chemical structure and a prolonged duration of action. This document provides a comprehensive technical overview of the diuretic and antihypertensive properties of this compound. It details its mechanism of action as a prodrug, the quantitative effects on renal excretion and blood pressure, and the experimental methodologies used to elucidate these properties. This whitepaper is intended to serve as a detailed resource for researchers and professionals in the fields of pharmacology and drug development.

Introduction

This compound is a potent diuretic that has demonstrated significant efficacy in the management of edema and hypertension, particularly in patients with renal impairment[1][2]. Unlike conventional loop diuretics, this compound exhibits a slower onset and a more sustained diuretic and natriuretic effect[3]. This unique pharmacokinetic profile has made it a subject of considerable research interest. This paper will delve into the core pharmacological characteristics of this compound, presenting key data and experimental protocols in a structured format.

Mechanism of Action

This compound functions as a prodrug, meaning it is converted into its active form after administration[3]. The active metabolite is then secreted into the tubular lumen of the nephron via a probenecid-sensitive organic acid transport pathway[3][4].

The primary site of action for the active metabolite of this compound is the thick ascending limb of the loop of Henle[4]. Here, it inhibits the Na+-K+-2Cl- cotransporter (NKCC2) on the apical membrane of the epithelial cells[3]. This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the bloodstream. The increased concentration of these ions in the tubular fluid leads to an osmotic retention of water, resulting in a potent diuretic effect.

Signaling Pathway

The activity of the Na+-K+-2Cl- cotransporter (NKCC2) is regulated by a complex signaling cascade involving the WNK (With-No-Lysine [K]) and SPAK (STE20/SPS1-related proline/alanine-rich kinase) kinases[5][6]. Intracellular chloride levels act as a key regulator of this pathway. Low intracellular chloride activates WNK kinases, which in turn phosphorylate and activate SPAK. Activated SPAK then phosphorylates specific threonine residues on the N-terminal domain of NKCC2, leading to its activation and increased ion transport[5][6]. By blocking ion influx, the active metabolite of this compound is presumed to influence this signaling pathway, leading to a sustained decrease in NKCC2 activity.

Muzolimine_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell Muzolimine_Metabolite This compound (Active Metabolite) NKCC2 Na-K-2Cl Cotransporter (NKCC2) Muzolimine_Metabolite->NKCC2 Inhibits Ions_out Decreased Intracellular [Na+, K+, 2Cl-] NKCC2->Ions_out Transport Ions_in Na+, K+, 2Cl- WNK WNK Kinase SPAK SPAK Kinase WNK->SPAK Phosphorylates & Activates SPAK->NKCC2 Phosphorylates & Activates Cl_sensor Low Intracellular [Cl-] Ions_out->Cl_sensor Cl_sensor->WNK Activates

Mechanism of action of this compound's active metabolite on the NKCC2 and its regulatory pathway.

Quantitative Data

Diuretic and Saluretic Effects

The diuretic and saluretic (salt-excreting) effects of this compound have been quantified in both human and animal studies.

Table 1: Effect of a Single Oral 30 mg Dose of this compound in Patients with Severe Congestive Cardiac Failure (n=6) [7]

ParameterBaseline (mmol/hour or ml/hour)Post-Muzolimine (24 hours)
Sodium Excretion1.374.30
Chloride Excretion0.863.97
Potassium Excretion1.231.63
Water Excretion25.849.9

Table 2: Inhibition of Na+-K+-Cl- Cotransport in MDCK Cells by Urine from Rats Treated with Diuretics [3]

TreatmentTime Post-Injection% Inhibition of 86Rb Influx
Piretanide (27 µmol/kg)15 min72%
45 min41%
This compound (50 µmol/kg)15 min42%
60 min49%
Antihypertensive Effects

This compound has been shown to effectively reduce blood pressure in hypertensive patients.

Table 3: Effect of this compound on Blood Pressure in Patients with Advanced Renal Disease [2]

Treatment GroupNumber of PatientsOutcome
This compound alone75 restored to normal blood pressure
This compound added to previous antihypertensive treatment1110 restored to normal blood pressure
Pharmacokinetic Properties

Table 4: Pharmacokinetic Parameters of this compound in Patients with Severe Congestive Cardiac Failure (30 mg single oral dose) [7]

ParameterValue
Time to Peak Plasma Concentration (Tmax)1 - 7 hours
Peak Plasma Concentration (Cmax)268 - 868 ng/ml (average 487 ng/ml)
Biological Half-life (t1/2)9.0 - 21.2 hours (average 14.3 hours)

Experimental Protocols

In Vivo Diuretic Activity Assay in Rats

This protocol is a synthesized representation based on common methodologies for evaluating diuretics.

Diuretic_Assay_Workflow start Animal Preparation (Fasting, Water Deprivation) hydration Oral Saline Loading (e.g., 25 ml/kg) start->hydration grouping Random Assignment to Groups (Control, this compound, Standard Diuretic) hydration->grouping dosing Oral or IV Administration of Test Substances grouping->dosing collection Placement in Metabolic Cages dosing->collection urine_measurement Urine Collection and Volume Measurement (e.g., at 1, 2, 4, 6, 24 hours) collection->urine_measurement analysis Urine Analysis (Na+, K+, Cl- concentration via flame photometry or ion-selective electrodes) urine_measurement->analysis end Data Analysis and Comparison analysis->end

Workflow for assessing the diuretic activity of this compound in a rat model.

Methodology:

  • Animal Preparation: Adult male Wistar or Sprague-Dawley rats are fasted overnight with free access to water.

  • Hydration: A saline load (e.g., 0.9% NaCl at 25 ml/kg body weight) is administered orally to ensure a baseline level of hydration and urine output.

  • Grouping: Animals are randomly assigned to control (vehicle), this compound-treated, and positive control (e.g., furosemide) groups.

  • Administration: The test compounds are administered orally or intravenously.

  • Urine Collection: Rats are placed in metabolic cages that allow for the separate collection of urine and feces. Urine is collected at predetermined intervals (e.g., hourly for the first 6 hours and then at 24 hours).

  • Analysis: The total volume of urine excreted is measured. The concentrations of sodium, potassium, and chloride in the urine are determined using a flame photometer or ion-selective electrodes.

  • Data Evaluation: The diuretic and saluretic activities are calculated and compared between the different treatment groups.

In Vitro Na+-K+-Cl- Cotransporter Inhibition Assay

This protocol is based on the methodology described for assessing the inhibitory effect of this compound's metabolites[3].

Methodology:

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which endogenously express the Na+-K+-Cl- cotransporter, are cultured to confluence in appropriate media.

  • Preparation of Test Substance: Urine is collected from rats treated with this compound. This urine contains the active metabolite.

  • Ion Flux Assay:

    • The cell monolayers are washed and pre-incubated in a buffer containing ouabain to inhibit the Na+/K+-ATPase.

    • The cells are then incubated with a buffer containing the radioactive tracer 86Rb+ (a congener of K+) and the urine sample containing the this compound metabolite.

    • The uptake of 86Rb+ is measured over time.

  • Data Analysis: The rate of ouabain-insensitive, bumetanide-sensitive 86Rb+ influx is calculated as a measure of Na+-K+-Cl- cotransporter activity. The percentage inhibition by the this compound metabolite is determined by comparing the influx in the presence and absence of the urine sample.

Antihypertensive Activity in DOCA-Salt Hypertensive Rats

This is a standard model for inducing hypertension to test antihypertensive agents.

Methodology:

  • Induction of Hypertension:

    • Unilateral nephrectomy is performed on adult male rats.

    • Deoxycorticosterone acetate (DOCA) is administered subcutaneously or via a slow-release pellet.

    • The rats are provided with 1% NaCl solution as their drinking water[2][8].

  • Blood Pressure Measurement: Systolic blood pressure is monitored non-invasively using the tail-cuff method at regular intervals until hypertension is established (typically 4-6 weeks)[2].

  • Treatment: Once hypertension is confirmed, the rats are treated with this compound or a vehicle control.

  • Monitoring: Blood pressure is measured regularly throughout the treatment period.

  • Data Analysis: The change in blood pressure from baseline is calculated and compared between the this compound-treated and control groups.

Conclusion

This compound is a potent diuretic and antihypertensive agent with a unique pharmacological profile characterized by its action as a prodrug and its prolonged duration of effect. Its mechanism of action via inhibition of the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle is well-established. The quantitative data presented in this whitepaper highlight its significant impact on renal electrolyte handling and blood pressure reduction. The detailed experimental protocols provide a foundation for further research into the properties and potential applications of this compound and related compounds. It is important to note that this compound was withdrawn from the market due to reports of severe neurological side effects. Nevertheless, the study of its unique properties continues to provide valuable insights into renal physiology and the pharmacology of diuretics.

References

Understanding the Neurological Side Effects of Muzolimine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: Muzolimine is a pyrazole diuretic that acts on the loop of Henle. While effective, its use has been associated with severe neurological side effects, particularly a distinct syndrome of neuromyeloencephalopathy. This technical guide synthesizes the available clinical and pathological data to provide an in-depth overview of the neurological risks associated with this compound, focusing on the patient population at risk, the nature of the neurological damage, and the hypothesized pathogenic mechanisms. The primary basis for this guide is a significant case series that first characterized this severe adverse drug reaction.

Data Presentation: Quantitative Analysis of this compound-Induced Neuromyeloencephalopathy

The following table summarizes key quantitative data from a pivotal case series involving seven patients with chronic renal failure who developed severe neuromyeloencephalopathy during high-dose this compound therapy.[1]

ParameterData Point
Patient Cohort Size 7 individuals
Patient Demographics 5 males, 2 females
Age Range 35-75 years (mean: 53.5 years)
Underlying Condition Chronic Renal Failure
Avg. Treatment Duration to Onset 78 days
Avg. Cumulative Dose at Onset 52 grams
Maximum Reported Daily Dose 1,440 mg

Experimental Protocols: Clinical and Pathological Assessment

The understanding of this compound's neurotoxicity is derived from clinical observations and post-mortem examinations rather than preclinical models, as initial animal studies did not reveal neurotoxicity.[2] The following protocols outline the diagnostic methods used to characterize the syndrome in the affected patients.[1]

Clinical Diagnostic Protocol
  • Neurological Examination:

    • Objective: To systematically assess motor, sensory, and reflex functions.

    • Methodology: Standard clinical neurological examination with a focus on testing for pallhypaesthesia (vibratory sense), ataxia (coordination and balance), muscle strength (paresis), and deep tendon reflexes (hyperreflexia).

  • Neurophysiological Studies:

    • Objective: To evaluate the functional integrity of the central and peripheral nervous systems.

    • Methodology:

      • Electromyography (EMG): To detect and characterize peripheral neuropathy by measuring the electrical activity of muscles in response to nerve stimulation.

      • Electroencephalography (EEG): To record the brain's electrical activity and identify any abnormalities indicative of encephalopathy.

      • Evoked Potentials (EP): To assess the integrity of sensory pathways by measuring the brain's electrical response to visual, auditory, or somatosensory stimuli.

  • Neuroradiological Imaging:

    • Objective: To visualize the structures of the brain and spinal cord to rule out other potential causes for the observed neurological deficits.

    • Methodology: Utilization of computed tomography (CT) and/or magnetic resonance imaging (MRI) to scan the central nervous system.

Neuropathological Examination Protocol (Post-Mortem)
  • Gross and Microscopic Tissue Analysis:

    • Objective: To identify structural changes in the nervous system tissue that correlate with the clinical symptoms.

    • Methodology:

      • Specimen Collection: Autopsy and collection of brain, spinal cord, and spinal nerve root tissues.

      • Histopathology: Tissue fixation, sectioning, and staining. Key stains include Luxol Fast Blue for myelin and silver stains for axons.

      • Analysis: Microscopic examination of stained sections, with a focus on the posterior columns (specifically the fasciculus gracilis), lateral corticospinal tracts, and spinal roots to identify and quantify the extent of demyelination and any associated axonal damage.[1]

Visualization of Pathways and Workflows

Hypothesized Pathogenesis of this compound Neurotoxicity

The following diagram illustrates the proposed sequence of events leading to the neurological damage observed with high-dose this compound in susceptible patients.

G cluster_Patient_Context Patient Context cluster_Pharmacology Pharmacology & Metabolism cluster_Pathology Neuropathology cluster_Clinical Clinical Manifestation Patient Patient with Chronic Renal Failure Accumulation Impaired Renal Clearance Leads to Accumulation Patient->Accumulation Drug High-Dose this compound Administration (Avg. Cumulative Dose: 52g) Metabolism Drug Metabolism Drug->Metabolism ToxicMetabolite Hypothesized Formation of a Toxic, Partially Dialyzable Metabolite Metabolism->ToxicMetabolite Accumulation->ToxicMetabolite Target Toxic Metabolite Targets CNS and PNS ToxicMetabolite->Target Demyelination Demyelination of: - Posterior Column (Fasciculus Gracilis) - Corticospinal Tract - Spinal Roots Target->Demyelination Syndrome Neuromyeloencephalopathy Demyelination->Syndrome Symptoms Clinical Symptoms: - Pallhypaesthesia & Ataxia - Peripheral Neuropathy - Hyperreflexia & Spastic Paresis Syndrome->Symptoms

Caption: A logical model of the hypothesized pathogenesis of this compound neurotoxicity.

Diagnostic and Assessment Workflow

This diagram outlines the logical workflow for investigating a patient suspected of having this compound-induced neurological side effects.

G cluster_Investigation Diagnostic Investigation Start Patient on this compound with New Neurological Symptoms (e.g., Ataxia, Weakness, Sensory Loss) Step1 Review Medication History (Dosage, Duration) Start->Step1 Step2 Perform Full Neurological Exam Step1->Step2 Findings Correlate Findings: - History of High-Dose this compound + Renal Failure - Clinical signs of Myelopathy & Neuropathy - Electrophysiological evidence of nerve damage Step1->Findings Step3 Conduct Neurophysiological Studies (EMG, EEG, Evoked Potentials) Step2->Step3 Step4 Perform Neuroradiological Imaging (CT/MRI) Step2->Step4 Step3->Findings Step4->Findings Diagnosis Differential Diagnosis: Rule out Vitamin B12 deficiency, SMON, etc. Findings->Diagnosis Conclusion Diagnosis of this compound-Induced Neuromyeloencephalopathy Diagnosis->Conclusion

Caption: Clinical workflow for the diagnosis of this compound-induced neurotoxicity.

Concluding Summary for Drug Development

The case of this compound serves as a critical example of severe, mechanism-based neurotoxicity that is unmasked in a specific patient population with compromised drug elimination. The primary takeaways for drug development professionals are:

  • The Critical Role of Metabolite Profiling: The leading hypothesis of a toxic metabolite underscores the need for thorough metabolite identification and safety pharmacology screening, especially for drugs that will be used in patients with renal or hepatic impairment.[1]

  • Limitations of Preclinical Models: The absence of neurotoxicity in standard preclinical toxicology studies highlights the necessity of developing more predictive models that can simulate human disease states, such as renal failure, to unmask potential toxicities.

  • Post-Marketing Surveillance: The identification of this severe adverse effect through a clinical case series emphasizes the importance of robust post-marketing surveillance systems to detect rare but serious adverse events that may not be apparent in clinical trials.

Future research in this area would benefit from identifying the specific toxic metabolite of this compound and elucidating its direct mechanism of action on myelin and neural cells. Such studies could provide valuable insights into the broader field of drug-induced demyelination and inform the development of safer therapeutics.

References

Muzolimine's Interaction with the Renin-Aldosterone Axis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Muzolimine, a high-ceiling loop diuretic, exhibits a unique interaction with the renin-angiotensin-aldosterone system (RAAS). Unlike conventional loop diuretics that typically induce a robust increase in plasma renin activity (PRA) and aldosterone levels as a compensatory response to volume and sodium depletion, studies suggest that this compound administration is associated with a markedly attenuated or non-significant effect on the RAAS. This technical guide provides a comprehensive overview of the available data on this compound's interaction with the renin-aldosterone axis, including quantitative data from clinical studies, detailed experimental protocols, and visualizations of the underlying physiological mechanisms.

Introduction

This compound is a pyrazole diuretic that acts primarily on the thick ascending limb of the loop of Henle, where it inhibits the Na+-K+-2Cl- cotransporter. This action leads to a significant increase in the excretion of sodium, chloride, and water. A key differentiator of this compound from other loop diuretics, such as furosemide, appears to be its minimal impact on the renin-angiotensin-aldosterone system. Understanding this nuanced interaction is critical for the development of diuretic therapies with potentially fewer adverse effects related to secondary hyperaldosteronism.

Mechanism of Action and Interaction with the RAAS

This compound is administered as a prodrug and is converted to its active metabolite, which is then secreted into the tubular lumen to exert its diuretic effect. The inhibition of the Na+-K+-2Cl- cotransporter in the macula densa is a primary stimulus for renin release. By blocking this transporter, conventional loop diuretics decrease sodium chloride reabsorption, leading to a lower sodium concentration in the tubular fluid reaching the macula densa. This is sensed as a decrease in renal perfusion, triggering a cascade of events that results in increased renin secretion, and subsequently, elevated angiotensin II and aldosterone levels.

However, clinical evidence suggests that this compound does not induce a significant activation of the RAAS. The precise mechanism for this blunted response is not fully elucidated but may be related to its prolonged duration of action and the absence of a "rebound phenomenon" of sodium retention seen with other loop diuretics.

This compound This compound (Prodrug) ActiveMetabolite Active Metabolite This compound->ActiveMetabolite Metabolism NoChange No Significant Change in Renin/Aldosterone This compound->NoChange Observed Effect NKCC2 Na+-K+-2Cl- Cotransporter ActiveMetabolite->NKCC2 Inhibits TAL Thick Ascending Limb of Loop of Henle NaCl_Reabsorption Decreased NaCl Reabsorption NKCC2->NaCl_Reabsorption Diuresis Increased Na+ and Water Excretion NaCl_Reabsorption->Diuresis MaculaDensa Macula Densa NaCl_Reabsorption->MaculaDensa Decreased NaCl delivery ReninRelease Renin Release MaculaDensa->ReninRelease Stimulates (in theory) RAAS_Activation RAAS Activation ReninRelease->RAAS_Activation

Caption: Proposed mechanism of this compound action and its observed effect on the RAAS.

Quantitative Data on Renin and Aldosterone

Clinical studies have consistently demonstrated a lack of significant stimulation of the renin-aldosterone axis following this compound administration, particularly when compared to other loop diuretics like furosemide.

Study PopulationDrug and DosageDurationPlasma Renin Activity (PRA)AldosteroneCitation
Mild Hypertensive PatientsThis compound 10 mg/day2 weeksNo statistically significant changesNo statistically significant changes[1]
Mild Hypertensive PatientsThis compound 20 mg/day2 weeksNo statistically significant changesNo statistically significant changes[1]
Cirrhotic Patients with AscitesThis compound (equivalent dose to furosemide)Single doseNo significant changesNot reported[2]
Cirrhotic Patients with AscitesFurosemideSingle doseSignificant increaseNot reported[2]

Experimental Protocols

The following provides a generalized methodology for clinical trials evaluating the effects of this compound on the renin-aldosterone axis, based on the protocols described in the cited literature.

4.1. Study Design

A randomized, single-blind, crossover or parallel-group study design is typically employed.

  • Participants: Healthy volunteers or patients with specific conditions (e.g., mild hypertension, cirrhosis with ascites).

  • Washout Period: A washout period for any previous antihypertensive or diuretic medications is essential.

  • Standardized Diet: Participants are often placed on a diet with controlled sodium and potassium intake for a period before and during the study to standardize baseline conditions.

  • Drug Administration: this compound is administered orally at specified doses. A comparator drug (e.g., furosemide) or placebo is used in control groups.

Start Participant Recruitment Washout Medication Washout Period Start->Washout Diet Standardized Na+/K+ Diet Washout->Diet Baseline Baseline Measurements (Blood, Urine) Diet->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound Randomization->GroupA GroupB Group B: Comparator/Placebo Randomization->GroupB Treatment Treatment Period GroupA->Treatment GroupB->Treatment Measurements Periodic Measurements (Blood, Urine) Treatment->Measurements End End of Study Data Analysis Measurements->End

Caption: Generalized experimental workflow for a clinical trial on this compound.

4.2. Sample Collection and Analysis

  • Blood Sampling: Venous blood samples are collected at baseline and at specified time points after drug administration. Samples for PRA and aldosterone are typically collected in pre-chilled tubes containing EDTA. Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

  • Urine Collection: 24-hour urine collections are performed to measure urinary volume and electrolyte excretion (sodium, potassium, chloride).

  • Biochemical Analysis:

    • Plasma Renin Activity (PRA): Determined by radioimmunoassay (RIA) measuring the rate of angiotensin I generation.

    • Aldosterone: Measured by RIA or other sensitive immunoassays.

    • Electrolytes: Measured using standard laboratory methods (e.g., ion-selective electrodes).

Discussion and Future Directions

The available evidence strongly suggests that this compound has a unique profile among loop diuretics with respect to its interaction with the renin-aldosterone axis. The lack of significant RAAS activation could be clinically advantageous, potentially reducing the risk of diuretic-induced hypokalemia and other adverse effects associated with secondary hyperaldosteronism.

Further research is warranted to fully elucidate the mechanisms behind this attenuated RAAS response. Studies involving direct measurement of renin secretion and detailed time-course analyses of hormonal changes after this compound administration in various patient populations would be of significant value. Additionally, long-term studies are needed to confirm whether the lack of RAAS activation translates into improved clinical outcomes.

Conclusion

This compound's interaction with the renin-aldosterone axis is characterized by a notable absence of the significant stimulation typically observed with other loop diuretics. This property makes it a subject of considerable interest for the development of novel diuretic therapies with a more favorable safety and tolerability profile. The data and protocols presented in this guide provide a foundation for researchers and drug development professionals to further explore the therapeutic potential of this compound and similar compounds.

References

Pre-Clinical Toxicological Profile of Muzolimine in Animal Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the pre-clinical toxicological studies of Muzolimine, a pyrazole diuretic, in various animal models. This compound was developed for the treatment of edema and hypertension. This document synthesizes the available data on its acute, sub-chronic, and embryotoxic effects, while also addressing the current gaps in the publicly available information regarding its carcinogenicity and mutagenicity. The primary source of toxicological data is the seminal work of Lorke and Mürmann (1976), which indicates that this compound exhibits slight acute toxicity and that its primary effects in sub-chronic studies are related to its potent diuretic activity rather than direct organ toxicity.[1][2] This guide is intended to provide researchers and drug development professionals with a foundational understanding of the pre-clinical safety profile of this compound, highlighting both the known aspects and the areas where data remains elusive.

Introduction

This compound is a high-ceiling diuretic that acts on the loop of Henle.[3][4] Its unique pharmacological profile, characterized by a slow onset and long duration of action, made it a compound of interest for managing fluid retention and high blood pressure.[3][4] As with any therapeutic agent, a thorough pre-clinical toxicological evaluation in animal models is paramount to ascertain its safety profile before human administration. This guide delves into the key toxicological studies conducted on this compound, presenting the findings in a structured format to facilitate understanding and comparison.

Acute Toxicity

Acute toxicity studies are designed to determine the potential adverse effects of a substance after a single dose or multiple doses given within a short period. For this compound, these studies indicated only slight acute toxicity across several species.[1][2]

Data Summary

While the specific LD50 (Lethal Dose, 50%) values from the primary literature are not publicly available, the qualitative description of "slight acute toxicity" suggests a relatively wide safety margin for single-dose exposures.[1][2] The table below is structured to present such data, though the specific values for this compound are pending access to the full study data.

SpeciesRoute of AdministrationLD50 (mg/kg)Observed Clinical Signs
MouseOralData not availableData not available
RatOralData not availableData not available
RabbitOralData not availableData not available
DogOralData not availableData not available

Table 1: Acute Toxicity of this compound in Animal Models (Data Pending)

Experimental Protocol: Generalized Acute Oral Toxicity Study

A generalized workflow for an acute oral toxicity study is presented below. The specific parameters for the this compound studies are not available.

cluster_0 Phase 1: Animal Preparation cluster_1 Phase 2: Dosing and Observation cluster_2 Phase 3: Data Collection and Analysis AnimalSelection Species Selection (e.g., Rats, Mice) Acclimatization Acclimatization (7 days) AnimalSelection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting DoseGroups Assignment to Dose Groups (Control and Test Groups) Fasting->DoseGroups Administration Single Oral Administration of this compound DoseGroups->Administration Observation Continuous Observation (Clinical Signs, Mortality) Administration->Observation Necropsy Gross Necropsy of all Animals Observation->Necropsy DataAnalysis LD50 Calculation and Statistical Analysis Necropsy->DataAnalysis

Figure 1: Generalized workflow for an acute oral toxicity study.

Sub-Chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated dosing over a period of 90 days. The studies on this compound revealed that the most prominent effect was pronounced diuresis, a direct consequence of its pharmacological action.[1][2]

Data Summary

The primary findings from the 90-day sub-chronic studies in rats and dogs indicated that, apart from the kidneys, no other organs or organ systems were adversely affected.[1][2] The macroscopic and microscopic changes observed in the kidneys were attributed to the excessive diuresis caused by overdosage, rather than direct nephrotoxicity.[1][2] The No-Observed-Adverse-Effect Level (NOAEL) for these studies is not specified in the available literature.

SpeciesDurationRoute of AdministrationKey FindingsTarget OrgansNOAEL (mg/kg/day)
Rat90 daysOralPronounced diuresis, increased water intake, macroscopic and microscopic changes in the kidney secondary to diuresis.[1][2]Kidney (pharmacological effect)Data not available
Dog90 daysOralPronounced diuresis, increased water intake, macroscopic and microscopic changes in the kidney secondary to diuresis.[1][2]Kidney (pharmacological effect)Data not available

Table 2: Sub-Chronic Toxicity of this compound in Animal Models

Experimental Protocol: Generalized 90-Day Oral Toxicity Study

The following diagram illustrates a typical workflow for a 90-day oral toxicity study in rodents.

cluster_0 Setup Phase cluster_1 Dosing and Monitoring Phase (90 Days) cluster_2 Terminal Phase AnimalSelection Rodent Selection (e.g., Rats) Grouping Randomization into Groups (Control, Low, Mid, High Dose) AnimalSelection->Grouping DailyDosing Daily Oral Administration of this compound Grouping->DailyDosing ClinicalObs Daily Clinical Observation (Behavior, Health) DailyDosing->ClinicalObs WeeklyMeasurements Weekly Measurement (Body Weight, Food/Water Intake) DailyDosing->WeeklyMeasurements InterimAnalysis Periodic Hematology and Clinical Chemistry DailyDosing->InterimAnalysis Euthanasia Euthanasia and Gross Necropsy InterimAnalysis->Euthanasia OrganWeights Organ Weight Measurement Euthanasia->OrganWeights Histopathology Histopathological Examination of Tissues OrganWeights->Histopathology

Figure 2: Generalized workflow for a 90-day oral toxicity study.

Reproductive and Developmental Toxicity

Embryotoxicity studies were conducted on pregnant rats and rabbits to assess the potential for this compound to cause harm to the developing fetus.

Data Summary

The results of these studies showed that even at doses that were toxic to the maternal rat or lethal to the maternal rabbit, this compound did not produce any embryotoxic or teratogenic effects.[1][2]

SpeciesDosing Period (Gestation Days)Route of AdministrationMaternal ToxicityEmbryo-fetal ToxicityTeratogenicity
RatData not availableOralObserved at high doses.[1][2]None observed.[1][2]None observed.[1][2]
RabbitData not availableOralLethal at high doses.[1][2]None observed.[1][2]None observed.[1][2]

Table 3: Reproductive and Developmental Toxicity of this compound

Genotoxicity and Carcinogenicity

A comprehensive search of publicly available literature did not yield specific studies on the mutagenic or carcinogenic potential of this compound. Standard pre-clinical safety assessments would typically include a battery of in vitro and in vivo genotoxicity tests (e.g., Ames test, micronucleus test) and long-term carcinogenicity bioassays in rodents. The absence of this data in the accessible literature represents a significant gap in the pre-clinical toxicological profile of this compound.

Experimental Protocol: Generalized Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical. A generalized workflow is depicted below.

cluster_0 Preparation cluster_1 Incubation cluster_2 Plating and Scoring Strains Select Salmonella typhimurium strains (e.g., TA98, TA100) S9 Prepare S9 fraction (for metabolic activation) Strains->S9 TestArticle Prepare this compound concentrations S9->TestArticle Mix Mix bacteria, this compound, and S9 mix (or buffer) TestArticle->Mix Incubate Pre-incubation at 37°C Mix->Incubate Plate Plate mixture on minimal glucose agar Incubate->Plate IncubatePlates Incubate plates for 48-72h Plate->IncubatePlates Count Count revertant colonies IncubatePlates->Count

Figure 3: Generalized workflow for the Ames test.

Mechanism of Action and Toxicological Relevance

This compound's primary pharmacological effect, and consequently its main toxicological finding at high doses, is potent diuresis. It is believed to act as a prodrug, with its active metabolite inhibiting the Na+-K+-2Cl- cotransporter in the thick ascending limb of the loop of Henle.

This compound This compound (Prodrug) ActiveMetabolite Active Metabolite This compound->ActiveMetabolite Metabolism Lumen Tubular Lumen ActiveMetabolite->Lumen Secretion Inhibition Inhibition ActiveMetabolite->Inhibition NKCC2 Na+-K+-2Cl- Cotransporter (Thick Ascending Limb) Diuresis Increased Na+, Cl-, and Water Excretion (Diuresis) Inhibition->NKCC2 Inhibition->Diuresis Leads to

Figure 4: Proposed mechanism of diuretic action of this compound.

The renal changes observed in sub-chronic studies are considered a consequence of this exaggerated pharmacological response, leading to electrolyte imbalances and dehydration at supratherapeutic doses, rather than a direct cytotoxic effect on renal tissue.[1][2]

Conclusion

The available pre-clinical data for this compound, primarily from studies conducted in the 1970s, suggest a safety profile characterized by low acute toxicity and a primary toxicological finding related to its intended diuretic effect. Embryotoxicity and teratogenicity were not observed in rats and rabbits. However, a significant gap in the publicly accessible data exists concerning the genotoxic and carcinogenic potential of this compound. For a complete and contemporary assessment of its pre-clinical safety, access to the full, detailed study reports containing quantitative data (LD50, NOAELs) and the results of genotoxicity and carcinogenicity assays would be essential. Researchers and drug development professionals should exercise caution and consider these data limitations when evaluating the overall toxicological profile of this compound.

References

Methodological & Application

Application Notes and Protocols for Muzolimine In Vitro Assay Using MDCK Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muzolimine is a high-ceiling loop diuretic that functions as a prodrug. Its therapeutic effect is mediated by an active metabolite that primarily targets and inhibits the Na-K-2Cl cotransporter (NKCC). This cotransporter is crucial for ion homeostasis in various tissues, including the kidney. Madin-Darby Canine Kidney (MDCK) cells, which endogenously express the NKCC1 isoform of the cotransporter, serve as a valuable in vitro model system to study the mechanism and efficacy of diuretics like this compound.

These application notes provide a detailed protocol for assessing the inhibitory activity of this compound's active metabolite on the Na-K-2Cl cotransporter in MDCK cells using a Rubidium-86 (⁸⁶Rb) influx assay.

Mechanism of Action

This compound itself is inactive. Following administration, it is metabolized into an active form. This active metabolite then acts on the luminal side of epithelial cells, such as those lining the thick ascending limb of the loop of Henle in the kidney. Here, it binds to the Na-K-2Cl cotransporter (NKCC1 in MDCK cells), inhibiting its function. This inhibition prevents the reabsorption of sodium, potassium, and chloride ions, leading to diuresis. The signaling pathway for many loop diuretics involves the modulation of the WNK-SPAK/OSR1 kinase cascade, which regulates the phosphorylation and activity of NKCC1. It is presumed that the active metabolite of this compound follows a similar pathway.

Signaling Pathway of Na-K-2Cl Cotransporter Regulation

cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Muzolimine_metabolite This compound (Active Metabolite) NKCC1 Na-K-2Cl Cotransporter (NKCC1) Muzolimine_metabolite->NKCC1 Inhibits Ion_Influx Na+, K+, 2Cl- Influx NKCC1->Ion_Influx Mediates WNK WNK Kinase SPAK_OSR1 SPAK/OSR1 Kinase WNK->SPAK_OSR1 Activates Phosphorylation NKCC1 Phosphorylation (Activation) SPAK_OSR1->Phosphorylation Promotes Phosphorylation->NKCC1 Activates

Caption: General signaling pathway for loop diuretic inhibition of the Na-K-2Cl cotransporter.

Data Presentation

The following table summarizes the quantitative data on the inhibition of the Na-K-2Cl cotransporter in MDCK cells by the active metabolite of this compound, as derived from preclinical studies. The data was obtained by treating rats with this compound and then applying the diluted urine to the MDCK cells.

Treatment GroupTime Point% Inhibition of Na-K-2Cl CotransportReference
Urine from this compound-treated rats (50 µmol/kg)15 minutes42%[1]
Urine from this compound-treated rats (50 µmol/kg)60 minutes49%[1]

Experimental Protocols

MDCK Cell Culture
  • Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

  • Culture Medium: Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO₂.

  • Subculturing: Passage cells every 2-3 days or when they reach 80-90% confluency.

Preparation of this compound's Active Metabolite

As this compound is a prodrug, its active metabolite is required for in vitro assays. The primary method described in the literature involves in vivo generation:

  • Administer this compound (e.g., 50 µmol/kg, intravenously) to a laboratory animal (e.g., rat).

  • Collect urine at specified time points (e.g., 15 and 60 minutes post-injection).

  • Centrifuge the urine to remove any precipitates.

  • The supernatant, containing the active metabolite, can then be diluted (e.g., 1:100) in an appropriate assay buffer for application to the MDCK cells.[1]

⁸⁶Rb Influx Assay for Na-K-2Cl Cotransporter Activity

This assay measures the activity of the Na-K-2Cl cotransporter by quantifying the uptake of ⁸⁶Rb, a potassium analog.

Materials:

  • MDCK cells cultured to confluence in 24-well plates.

  • Assay Buffer: (e.g., 135 mM NaCl, 5 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 20 mM HEPES, pH 7.4).

  • Wash Buffer: Ice-cold Assay Buffer without ⁸⁶Rb.

  • ⁸⁶RbCl (radioisotope).

  • Ouabain (to inhibit Na⁺/K⁺-ATPase).

  • Bumetanide (a known potent inhibitor of Na-K-2Cl cotransporter, used as a positive control).

  • Diluted urine from this compound-treated animals.

  • Scintillation counter.

Protocol:

  • Cell Seeding: Seed MDCK cells in 24-well plates and grow to confluence.

  • Pre-incubation:

    • Wash the cell monolayers twice with pre-warmed Assay Buffer.

    • Pre-incubate the cells for 10-15 minutes at 37°C in Assay Buffer containing 0.5 mM ouabain to inhibit the Na⁺/K⁺-ATPase.[1]

  • Treatment:

    • Aspirate the pre-incubation buffer.

    • Add the Assay Buffer containing ouabain and the respective treatments:

      • Vehicle control (diluted urine from a control animal).

      • Positive control (e.g., 10 µM Bumetanide).

      • Test compound (diluted urine from this compound-treated animals at various time points).

    • Incubate for the desired time (e.g., 15 minutes).

  • ⁸⁶Rb Influx:

    • To initiate the influx, add ⁸⁶RbCl to each well to a final activity of 1-2 µCi/mL.

    • Incubate for a short period (e.g., 5 minutes) at 37°C. The incubation time should be within the linear range of ⁸⁶Rb uptake.

  • Termination of Influx:

    • Rapidly aspirate the radioactive medium.

    • Wash the cells three times with ice-cold Wash Buffer to remove extracellular ⁸⁶Rb.

  • Cell Lysis and Measurement:

    • Lyse the cells in each well (e.g., with 0.1 M NaOH or 1% SDS).

    • Transfer the lysate to scintillation vials.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the protein concentration in each well to normalize the ⁸⁶Rb uptake.

    • The Na-K-2Cl cotransporter-mediated influx is calculated as the difference between the ouabain-insensitive influx (vehicle control) and the influx in the presence of a saturating concentration of bumetanide.

    • Calculate the percentage inhibition by the this compound metabolite relative to the vehicle control.

Experimental Workflow

cluster_prep Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis A Culture MDCK cells to confluence C Pre-incubate with Ouabain A->C B Prepare this compound metabolite (from urine) D Add Test Compounds (this compound metabolite, Bumetanide) B->D C->D E Initiate Influx with ⁸⁶Rb D->E F Terminate Influx & Wash Cells E->F G Lyse Cells & Measure Radioactivity F->G H Normalize to Protein & Calculate Inhibition G->H

Caption: Workflow for the this compound in vitro assay using MDCK cells.

References

Application Notes and Protocols for Studying Muzolimine in Isolated Renal Tubules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental protocols for investigating the effects of the loop diuretic Muzolimine on isolated renal tubules. This compound, a pyrazole derivative, acts as a prodrug, with its active metabolite targeting the Na-K-2Cl cotransporter (NKCC2) in the thick ascending limb (TAL) of the loop of Henle. This document outlines detailed methodologies for isolating and perfusing renal tubules, assessing ion transport, and performing electrophysiological measurements to characterize the mechanism of action of this compound.

Mechanism of Action

This compound exerts its diuretic effect after being metabolized into an active form, which is then secreted into the tubular lumen via a probenecid-sensitive organic acid pathway.[1] This active metabolite inhibits the Na-K-2Cl cotransporter on the apical membrane of TAL cells, thereby reducing the reabsorption of sodium, potassium, and chloride ions.[2] This inhibition diminishes the lumen-positive transepithelial potential, which in turn reduces the driving force for the paracellular reabsorption of cations like calcium and magnesium.

Key Experimental Protocols

To elucidate the effects of this compound on renal tubule function, a series of in vitro and ex vivo experiments can be performed. The following protocols are foundational for such investigations.

Isolation and In Vitro Perfusion of Renal Tubules (Burg's Method)

This technique allows for the direct study of specific nephron segments in a controlled environment, eliminating systemic influences.[3][4]

Objective: To isolate and perfuse a single thick ascending limb (TAL) segment to study the direct effects of this compound's active metabolite.

Materials:

  • Rabbit kidneys

  • Stereomicroscope

  • Fine forceps and needles for dissection

  • Perfusion chamber and pipettes

  • Krebs-Henseleit solution (or similar physiological saline)

  • This compound active metabolite (or urine from this compound-treated animals)

Protocol:

  • Kidney Preparation: Humanely euthanize a rabbit and rapidly remove the kidneys. Place them in ice-cold Krebs-Henseleit solution.

  • Tissue Slicing: Cut coronal slices of the kidney (approximately 1 mm thick).

  • Tubule Dissection: Under a stereomicroscope, identify and dissect individual TAL segments from the corticomedullary junction using fine forceps and needles. The TAL can be identified by its characteristic appearance.

  • Tubule Perfusion Setup: Transfer the isolated tubule to a perfusion chamber containing Krebs-Henseleit solution. Mount the tubule between two concentric glass pipettes. The inner perfusion pipette is advanced into the tubule lumen, while the outer holding pipette secures the tubule. The other end of the tubule is held by a collecting pipette.

  • Perfusion: Perfuse the tubule lumen with a control physiological solution. The bath is also filled with a similar solution.

  • Experimental Maneuver: After a baseline measurement period, add the active metabolite of this compound to the luminal perfusate. If using urine from treated animals, it should be diluted in the perfusate.[1]

  • Data Collection: Collect the perfused fluid from the collecting pipette to measure flow rate and ion concentrations. Transepithelial voltage can be measured using electrodes placed in the luminal and bath solutions.

Perfusion Solution Composition (Krebs-Henseleit Type):

ComponentConcentration (mmol/L)
NaCl118
KCl4.7
CaCl₂2.52
MgSO₄1.64
NaHCO₃24.88
KH₂PO₄1.18
Glucose5.55
Aeration 95% O₂ / 5% CO₂
pH 7.4

Note: The composition can be adjusted based on specific experimental needs.

Na-K-2Cl Cotransporter Activity Assay (⁸⁶Rb⁺ Influx)

This assay provides a quantitative measure of the Na-K-2Cl cotransporter activity, as Rubidium-86 (⁸⁶Rb⁺) is transported as a potassium congener.

Objective: To quantify the inhibitory effect of this compound's active metabolite on NKCC2 activity in cultured renal cells (e.g., MDCK) or isolated tubule preparations.

Materials:

  • Cultured renal cells (e.g., Madin-Darby Canine Kidney - MDCK cells) or isolated TAL segments

  • ⁸⁶RbCl (radioisotope)

  • Ouabain (to inhibit Na⁺/K⁺-ATPase)

  • Bumetanide (as a positive control for NKCC2 inhibition)

  • This compound active metabolite

  • Scintillation counter

Protocol:

  • Cell Preparation: Culture MDCK cells to confluence in appropriate multi-well plates.

  • Pre-incubation: Wash the cells with a pre-incubation buffer. To isolate the activity of the Na-K-2Cl cotransporter, include ouabain (0.5 mM) in the buffer to inhibit the Na⁺/K⁺-ATPase.

  • Initiation of Influx: Add the influx buffer containing ⁸⁶Rb⁺ and the experimental compounds (this compound active metabolite, bumetanide, or vehicle control).

  • Incubation: Incubate for a short period (e.g., 2-5 minutes) at 37°C.

  • Termination of Influx: Rapidly wash the cells with ice-cold stop solution to remove extracellular ⁸⁶Rb⁺.

  • Cell Lysis: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH).

  • Quantification: Measure the radioactivity in the cell lysate using a scintillation counter.

  • Data Analysis: Calculate the rate of ⁸⁶Rb⁺ influx and express the inhibition by this compound as a percentage of the control.

Electrophysiological Measurement of Transepithelial Voltage

Changes in the transepithelial voltage across the TAL are indicative of alterations in ion transport.

Objective: To measure the effect of this compound's active metabolite on the lumen-positive transepithelial voltage in the isolated perfused TAL.

Materials:

  • Isolated perfused TAL setup (as described in Protocol 1)

  • Ag/AgCl electrodes

  • High-impedance electrometer

Protocol:

  • Set up the isolated perfused TAL as described previously.

  • Place a measuring electrode in the luminal perfusion pipette and a reference electrode in the bath solution.

  • Record the stable baseline transepithelial voltage.

  • Introduce this compound's active metabolite into the luminal perfusate.

  • Continuously record the transepithelial voltage to observe any changes. Inhibition of the Na-K-2Cl cotransporter is expected to decrease the lumen-positive potential.

Data Presentation

Table 1: Effect of Urine from this compound-Treated Rats on Na-K-2Cl Cotransport in MDCK Cells
Treatment Group (in vivo)Time Post-Injection (minutes)% Inhibition of ⁸⁶Rb⁺ Influx (in vitro)
This compound (50 µmol/kg)1542%
6049%
Piretanide (27 µmol/kg)1572%
4541%

Data adapted from a study on the mechanism of action of this compound.

Table 2: Effects of this compound on Ion Activities and Membrane Potential in the Late Distal Tubule
ParameterControl Value (Mean ± SEM)Value after this compound (Mean ± SEM)
Basolateral Membrane Potential-Depolarized by ~30 mV
Intracellular Cl⁻ Activity7.5 ± 0.5 mM14.5 ± 2.6 mM
Luminal Cl⁻ Activity12.4 ± 1.5 mM22.3 ± 2.5 mM

Data from a study on the effects of this compound on the late distal tubule of Necturus kidney.[5]

Visualizations

Muzolimine_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Cell cluster_interstitium Interstitial Fluid Muzolimine_Metabolite This compound (Active Metabolite) NKCC2 Na-K-2Cl Cotransporter (NKCC2) Muzolimine_Metabolite->NKCC2 Inhibition Ions_in Na+ K+ 2Cl- NKCC2->Ions_in Reabsorption Na_K_ATPase Na+/K+ ATPase Na_out_interstitium 3 Na+ Na_K_ATPase->Na_out_interstitium ROMK ROMK K+ Channel K_out_lumen K+ ROMK->K_out_lumen Recycling ClC_Kb ClC-Kb Cl- Channel Cl_out_interstitium Cl- ClC_Kb->Cl_out_interstitium K_in_interstitium 2 K+ K_in_interstitium->Na_K_ATPase Interstitium

Caption: Mechanism of action of this compound's active metabolite in a TAL cell.

Experimental_Workflow_Isolated_Tubule Kidney Excise Rabbit Kidney Slice Prepare Coronal Slices Kidney->Slice Dissect Dissect TAL Segment Slice->Dissect Perfuse Mount and Perfuse Tubule Dissect->Perfuse Baseline Record Baseline Measurements (Voltage, Flow, Ion Conc.) Perfuse->Baseline Treat Add this compound Metabolite to Luminal Perfusate Baseline->Treat Measure Record Post-Treatment Measurements Treat->Measure Analyze Analyze Data (Compare Pre- and Post-Treatment) Measure->Analyze

References

Application Notes and Protocols for In Vivo Studies of Muzolimine's Diuretic Effect in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muzolimine is a high-ceiling loop diuretic that distinguishes itself from other drugs in its class through its unique chemical structure and prolonged duration of action.[1] It functions as a prodrug, with its active metabolite responsible for its diuretic effect.[1] These application notes provide a comprehensive guide to utilizing rat models for the in vivo investigation of this compound's diuretic properties, focusing on its mechanism of action, experimental protocols, and data interpretation.

Mechanism of Action

This compound exerts its diuretic effect after being metabolized into an active form. This active metabolite is then secreted into the tubular lumen of the nephron via a probenecid-sensitive organic acid pathway.[1] In the thick ascending limb of the Loop of Henle, the active metabolite of this compound inhibits the Na+/K+/2Cl- cotransporter (NKCC2).[1] This inhibition blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. The increased concentration of these electrolytes in the tubular fluid leads to an osmotic retention of water, resulting in a significant increase in urine output (diuresis) and excretion of sodium (natriuresis).[2] Notably, the onset of this compound's diuretic effect is slower and more prolonged compared to other loop diuretics like piretanide.[1]

Muzolimine_Mechanism_of_Action cluster_blood Bloodstream cluster_tubular_cell Proximal Tubular Cell cluster_lumen Tubular Lumen (Thick Ascending Limb) This compound (Prodrug) This compound (Prodrug) Active Metabolite Active Metabolite This compound (Prodrug)->Active Metabolite Metabolism OAT Organic Anion Transporter (OAT) Active Metabolite->OAT Secretion (Probenecid-sensitive) NKCC2 Na+/K+/2Cl- Cotransporter OAT->NKCC2 Inhibition Ions_out NKCC2->Ions_out Na+, K+, 2Cl- Reabsorption Diuresis & Natriuresis Diuresis & Natriuresis Ions_out->Diuresis & Natriuresis Increased Osmotic Pressure

Caption: Mechanism of action of this compound.

Data Presentation

The following tables provide a template for presenting quantitative data from in vivo studies of this compound in rats. The data presented here is illustrative and based on the expected outcomes from the literature. Researchers should replace this with their own experimental data.

Table 1: Effect of Intravenous this compound on Cumulative Urine Volume in Rats

Treatment GroupDose (mg/kg)Cumulative Urine Volume (mL) at 6 hours (Mean ± SEM)
Vehicle Control (Saline)-3.5 ± 0.4
This compound107.8 ± 0.6
This compound2012.5 ± 0.9**
This compound4016.2 ± 1.1
Furosemide (Reference)1015.5 ± 1.0
p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Table 2: Effect of Intravenous this compound on Urinary Electrolyte Excretion in Rats over 6 hours

Treatment GroupDose (mg/kg)Sodium (Na+) (mEq/L)Potassium (K+) (mEq/L)Chloride (Cl-) (mEq/L)
Vehicle Control (Saline)-85 ± 540 ± 3120 ± 7
This compound10130 ± 845 ± 4165 ± 9
This compound20165 ± 10 50 ± 5200 ± 11
This compound40190 ± 12 55 ± 6230 ± 13
Furosemide (Reference)10185 ± 11 60 ± 7225 ± 12
*p<0.05, **p<0.01, ***p<0.001 compared to Vehicle Control

Experimental Protocols

This section details the methodology for assessing the diuretic effect of this compound in a rat model.

Protocol 1: Evaluation of Diuretic Activity in Rats

1. Animals:

  • Male Wistar or Sprague-Dawley rats weighing 200-250g.

  • House the animals in a controlled environment (22 ± 2°C, 12-hour light/dark cycle) with free access to standard pellet diet and water.

  • Acclimatize the animals for at least one week before the experiment.

2. Animal Preparation:

  • Fast the rats for 18 hours prior to the experiment, with free access to water.

  • On the day of the experiment, weigh each rat and record its body weight.

3. Experimental Groups (n=6 per group):

  • Group I (Vehicle Control): Administer normal saline (0.9% NaCl).

  • Group II (this compound - Low Dose): Administer this compound at a low dose (e.g., 10 mg/kg).

  • Group III (this compound - Medium Dose): Administer this compound at a medium dose (e.g., 20 mg/kg).

  • Group IV (this compound - High Dose): Administer this compound at a high dose (e.g., 40 mg/kg).

  • Group V (Reference Diuretic): Administer a standard loop diuretic like Furosemide (e.g., 10 mg/kg).

4. Drug Preparation and Administration:

  • Prepare this compound and Furosemide solutions in a suitable vehicle (e.g., normal saline with a small amount of a solubilizing agent if necessary). The final volume for administration should be consistent across all groups.

  • Administer the respective treatments via intravenous (i.v.) injection into the tail vein.

5. Urine Collection:

  • Immediately after administration, place each rat in an individual metabolic cage designed for the separate collection of urine and feces.

  • Do not provide food or water to the animals during the urine collection period.

  • Collect urine for a specified period, typically 6 to 24 hours. Measure the cumulative urine volume at predetermined time points (e.g., 1, 2, 4, 6, and 24 hours).

6. Data Analysis:

  • Measure the total volume of urine collected for each rat.

  • Analyze urine samples for electrolyte concentrations (Na+, K+, and Cl-) using a flame photometer or ion-selective electrodes.

  • Calculate the total excretion of each electrolyte.

  • Statistically analyze the data using appropriate methods (e.g., ANOVA followed by a post-hoc test) to compare the treatment groups with the vehicle control.

Experimental_Workflow Start Start Animal Acclimatization Animal Acclimatization Start->Animal Acclimatization Fasting (18h) Fasting (18h) Animal Acclimatization->Fasting (18h) Grouping Grouping Fasting (18h)->Grouping Vehicle Vehicle Grouping->Vehicle This compound (Doses) This compound (Doses) Grouping->this compound (Doses) Furosemide Furosemide Grouping->Furosemide Drug Administration (i.v.) Drug Administration (i.v.) Vehicle->Drug Administration (i.v.) This compound (Doses)->Drug Administration (i.v.) Furosemide->Drug Administration (i.v.) Metabolic Cage Metabolic Cage Drug Administration (i.v.)->Metabolic Cage Urine Collection Urine Collection Metabolic Cage->Urine Collection Data Analysis Data Analysis Urine Collection->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for diuretic studies.
Protocol 2: Investigating the Mechanism of Action with Probenecid

To confirm the role of organic anion transporters in the secretion of this compound's active metabolite, a study involving the co-administration of Probenecid can be conducted.

1. Experimental Groups (n=6 per group):

  • Group I (Vehicle Control): Administer normal saline.

  • Group II (this compound): Administer this compound at an effective dose (e.g., 20 mg/kg).

  • Group III (Probenecid + this compound): Administer Probenecid (e.g., 100 µmol/kg, i.v.) 30 minutes prior to the administration of this compound (20 mg/kg).

  • Group IV (Probenecid alone): Administer Probenecid alone.

2. Procedure:

  • Follow the same procedure for animal preparation, drug administration, and urine collection as described in Protocol 1.

3. Expected Outcome:

  • The diuretic and natriuretic effects of this compound are expected to be significantly attenuated in the group pre-treated with Probenecid, providing evidence for the involvement of organic anion transporters in its mechanism of action.[1]

Troubleshooting and Considerations

  • Animal Stress: Ensure proper handling and acclimatization of the rats to minimize stress, which can affect urine output.

  • Dehydration: The 18-hour fasting period is crucial for standardizing the hydration state of the animals. Ensure free access to water during this period.

  • Metabolic Cages: Ensure the metabolic cages are functioning correctly to allow for the clean separation of urine and feces, preventing contamination of the urine samples.

  • Solubility of this compound: this compound may require a specific vehicle for solubilization. Ensure the vehicle used is inert and does not have any diuretic or anti-diuretic properties.

  • Route of Administration: Intravenous administration provides rapid and complete bioavailability. If other routes are used (e.g., oral), the pharmacokinetic profile of this compound should be considered.

By following these detailed application notes and protocols, researchers can effectively utilize rat models to conduct robust in vivo studies on the diuretic effect of this compound, contributing to a deeper understanding of its pharmacological properties.

References

Application Notes and Protocols for the Analytical Detection of Muzolimine and Its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muzolimine is a diuretic agent previously used in the treatment of hypertension and edema. Due to its unique chemical structure and metabolic profile, robust analytical methods are essential for its detection and quantification in biological matrices. This document provides detailed application notes and example protocols for the analysis of this compound and its primary metabolites using High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with mass spectrometry. The major metabolites of this compound that have been identified include N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone, 3,4-dichloroacetophenone, 3,4-dichloromandelic acid, and 3,4-dichlorobenzoic acid.[1]

Accurate and sensitive quantification of this compound and its metabolites is crucial for pharmacokinetic studies, drug metabolism research, and clinical monitoring. The following protocols are provided as detailed examples and may require optimization for specific laboratory conditions and instrumentation.

Quantitative Data Summary

The following table summarizes representative quantitative data for the analysis of this compound and its metabolites based on typical performance characteristics of similar analytical methods for small molecule drugs in biological fluids.

AnalyteMethodMatrixLinearity Range (ng/mL)LLOQ (ng/mL)Recovery (%)Precision (RSD %)
This compound HPLC-MS/MSPlasma1 - 1000185 - 105< 15
Urine5 - 2000580 - 110< 15
N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone HPLC-MS/MSUrine10 - 25001075 - 105< 15
3,4-dichloroacetophenone GC-MSPlasma2 - 500290 - 110< 10
3,4-dichloromandelic acid HPLC-MS/MSUrine5 - 1000580 - 115< 15
3,4-dichlorobenzoic acid HPLC-MS/MSUrine5 - 1000585 - 110< 15

Experimental Protocols

Protocol 1: Analysis of this compound and its Metabolites in Human Plasma by HPLC-MS/MS

This protocol describes a method for the simultaneous quantification of this compound and its polar metabolites in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) following a solid-phase extraction (SPE) sample preparation.

1. Sample Preparation: Solid-Phase Extraction (SPE)

  • Materials:

    • Human plasma (K2EDTA)

    • This compound and metabolite reference standards

    • Internal Standard (IS) solution (e.g., a structurally similar stable isotope-labeled compound)

    • Methanol (HPLC grade)

    • Acetonitrile (HPLC grade)

    • Formic acid (LC-MS grade)

    • Deionized water

    • Mixed-mode polymeric SPE cartridges (e.g., Oasis MAX or similar)

  • Procedure:

    • Spike 500 µL of plasma with the internal standard.

    • Add 500 µL of 4% phosphoric acid in water and vortex to mix.

    • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

    • Load the pre-treated plasma sample onto the SPE cartridge.

    • Wash the cartridge with 1 mL of 5% methanol in water.

    • Dry the cartridge under vacuum for 1-2 minutes.

    • Elute the analytes with 1 mL of methanol containing 2% formic acid.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for HPLC-MS/MS analysis.

2. HPLC-MS/MS Analysis

  • Instrumentation:

    • HPLC system with a binary pump and autosampler

    • Tandem mass spectrometer with an electrospray ionization (ESI) source

  • HPLC Conditions:

    • Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Flow Rate: 0.4 mL/min

    • Injection Volume: 10 µL

    • Gradient Program:

      Time (min) % B
      0.0 5
      1.0 5
      8.0 95
      10.0 95
      10.1 5

      | 12.0 | 5 |

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • Source Temperature: 150°C

    • Desolvation Temperature: 400°C

    • Capillary Voltage: 3.0 kV

    • MRM Transitions: (To be determined by infusion of individual standards)

      • This compound: m/z [M+H]+ → fragment ions

      • Metabolites: m/z [M+H]+ → fragment ions

      • Internal Standard: m/z [M+H]+ → fragment ions

Workflow Diagram for HPLC-MS/MS Analysis of this compound in Plasma

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis plasma Plasma Sample (500 µL) is Add Internal Standard plasma->is acid Add 4% Phosphoric Acid is->acid vortex1 Vortex acid->vortex1 spe_load Load Sample onto SPE vortex1->spe_load spe_cond Condition SPE Cartridge (Methanol, Water) spe_cond->spe_load spe_wash Wash Cartridge (5% Methanol) spe_load->spe_wash spe_dry Dry Cartridge spe_wash->spe_dry spe_elute Elute with Methanol + 2% Formic Acid spe_dry->spe_elute evap Evaporate to Dryness spe_elute->evap recon Reconstitute in Mobile Phase evap->recon hplc HPLC Separation (C18 Column) recon->hplc msms MS/MS Detection (ESI+, MRM) hplc->msms data Data Acquisition and Quantification msms->data

Caption: Workflow for this compound Analysis in Plasma by HPLC-MS/MS.

Protocol 2: Analysis of this compound and its Metabolites in Human Urine by GC-MS

This protocol provides a method for the determination of this compound and its less polar metabolite, 3,4-dichloroacetophenone, in human urine using gas chromatography-mass spectrometry (GC-MS) after liquid-liquid extraction (LLE) and derivatization.

1. Sample Preparation: Liquid-Liquid Extraction (LLE) and Derivatization

  • Materials:

    • Human urine

    • This compound and 3,4-dichloroacetophenone reference standards

    • Internal Standard (IS) solution (e.g., a structurally similar deuterated compound)

    • Sodium hydroxide (NaOH) solution (1 M)

    • Hydrochloric acid (HCl) solution (1 M)

    • Ethyl acetate (GC grade)

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS (derivatizing agent)

    • Pyridine (GC grade)

  • Procedure:

    • To 1 mL of urine in a glass tube, add the internal standard.

    • Adjust the pH of the urine to ~9.0 with 1 M NaOH.

    • Add 5 mL of ethyl acetate and vortex for 10 minutes.

    • Centrifuge at 3000 rpm for 5 minutes.

    • Transfer the upper organic layer to a clean tube.

    • Evaporate the organic solvent to dryness under a stream of nitrogen at 40°C.

    • To the dry residue, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS.

    • Cap the tube tightly and heat at 70°C for 30 minutes to perform derivatization.

    • Cool to room temperature and inject 1 µL into the GC-MS system.

2. GC-MS Analysis

  • Instrumentation:

    • Gas chromatograph with a split/splitless injector

    • Mass spectrometer with an electron ionization (EI) source

  • GC Conditions:

    • Column: DB-5ms capillary column (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injector Temperature: 280°C

    • Injection Mode: Splitless

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute

      • Ramp: 15°C/min to 300°C

      • Hold at 300°C for 5 minutes

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Scan Mode: Selected Ion Monitoring (SIM) or Full Scan

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • SIM Ions: (To be determined from the mass spectra of the derivatized standards)

      • Derivatized this compound: Target and qualifier ions

      • 3,4-dichloroacetophenone: Target and qualifier ions

      • Derivatized Internal Standard: Target and qualifier ions

Workflow Diagram for GC-MS Analysis of this compound in Urine

cluster_prep Sample Preparation cluster_analysis Instrumental Analysis urine Urine Sample (1 mL) is Add Internal Standard urine->is ph_adj Adjust pH to ~9.0 is->ph_adj lle Liquid-Liquid Extraction (Ethyl Acetate) ph_adj->lle centrifuge Centrifuge lle->centrifuge separate Separate Organic Layer centrifuge->separate evap Evaporate to Dryness separate->evap derivatize Derivatization with BSTFA + 1% TMCS evap->derivatize gc GC Separation (DB-5ms Column) derivatize->gc ms MS Detection (EI, SIM/Scan) gc->ms data Data Acquisition and Quantification ms->data

Caption: Workflow for this compound Analysis in Urine by GC-MS.

Disclaimer

The experimental protocols and quantitative data presented in this document are intended as illustrative examples for research and development purposes. These methods have been constructed based on established analytical principles for similar compounds. It is essential for users to perform their own method development and validation to ensure the accuracy, precision, and reliability of the results for their specific application and instrumentation. Adherence to regulatory guidelines for bioanalytical method validation is strongly recommended.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Muzolimine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and reliable reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Muzolimine in bulk drug substance and pharmaceutical formulations. The method is developed for accuracy, precision, and high-throughput analysis, making it suitable for quality control and research applications. The protocol outlines sample preparation, chromatographic conditions, and method validation parameters according to ICH guidelines.

Introduction

This compound is a high-ceiling loop diuretic belonging to the pyrazole class of compounds.[1] It was previously used in the treatment of hypertension and edema.[1] Accurate and precise analytical methods are crucial for the quality control of this compound in pharmaceutical products and for research purposes. This application note provides a detailed HPLC method for the determination of this compound.

Chemical Structure of this compound:

  • Molecular Formula: C₁₁H₁₁Cl₂N₃O[2]

  • Molecular Weight: 272.13 g/mol [2]

  • IUPAC Name: 5-amino-2-[1-(3,4-dichlorophenyl)ethyl]-4H-pyrazol-3-one[3]

Experimental

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a UV detector, pump, autosampler, and column oven.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Phosphoric acid, analytical grade.

  • This compound Reference Standard: Of known purity.

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in Table 1.

ParameterCondition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : Phosphate Buffer (pH 3.0) (60:40, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 20 µL
Run Time Approximately 10 minutes

Table 1: Optimized Chromatographic Conditions

Experimental Protocols

Preparation of Solutions

1. Phosphate Buffer (pH 3.0): Dissolve a suitable amount of monobasic potassium phosphate in HPLC grade water to make a 20 mM solution. Adjust the pH to 3.0 with phosphoric acid. Filter the buffer through a 0.45 µm membrane filter.

2. Mobile Phase Preparation: Mix acetonitrile and the prepared phosphate buffer in a 60:40 volume ratio. Degas the mobile phase before use.

3. Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

4. Working Standard Solutions: Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to obtain concentrations in the range of 1-20 µg/mL.

Sample Preparation

1. For Bulk Drug Substance: Accurately weigh about 10 mg of the this compound bulk drug and prepare a 100 µg/mL solution in the same manner as the standard stock solution. Further dilute to a suitable concentration within the calibration range.

2. For Pharmaceutical Formulations (e.g., Tablets): a. Weigh and finely powder not fewer than 20 tablets. b. Accurately weigh a portion of the powder equivalent to 10 mg of this compound and transfer it to a 100 mL volumetric flask. c. Add about 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution. d. Dilute to volume with the mobile phase and mix well. e. Filter a portion of the solution through a 0.45 µm syringe filter. f. Dilute the filtrate with the mobile phase to a final concentration within the linear range of the method.

G cluster_prep Sample Preparation weigh Weigh Sample dissolve Dissolve in Mobile Phase weigh->dissolve sonicate Sonicate (for formulations) dissolve->sonicate dilute Dilute to Volume sonicate->dilute filter Filter dilute->filter inject Inject into HPLC filter->inject G cluster_validation Method Validation specificity Specificity linearity Linearity & Range accuracy Accuracy precision Precision lod_loq LOD & LOQ robustness Robustness Method Method Method->specificity Method->linearity Method->accuracy Method->precision Method->lod_loq Method->robustness

References

Application Notes and Protocols for the Identification of Muzolimine Metabolites using Mass Spectrometry Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muzolimine is a high-ceiling loop diuretic that has been utilized in the management of edema and hypertension. Understanding its metabolic fate is crucial for comprehending its pharmacokinetic profile, duration of action, and potential for drug-drug interactions. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), stands as a powerful analytical tool for the identification and quantification of drug metabolites in complex biological matrices. This document provides detailed application notes and protocols for the identification of this compound metabolites using advanced mass spectrometry techniques.

Metabolic Profile of this compound

This compound acts as a prodrug, undergoing metabolic transformation to exert its diuretic effect. The primary metabolic pathways involve cleavage of the C-N1 bond of the pyrazoline ring. The major identified metabolites of this compound in various species, including humans, are:

  • N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone: The major urinary metabolite.

  • 3,4-dichloroacetophenone

  • 3,4-dichloromandelic acid

  • 3,4-dichlorobenzoic acid

  • 3-amino-2-pyrazoline-5-one

These metabolites are formed through both in vivo and in vitro processes, with hepatic microsomal preparations demonstrating the cleavage of the parent compound.

Quantitative Analysis of this compound Metabolites

While specific quantitative data for this compound metabolites is not extensively available in recent literature, the following table provides a representative summary of expected quantitative parameters for a validated LC-MS/MS method, based on typical assays for small molecule drug metabolites in biological fluids.

AnalyteMatrixLLOQ (ng/mL)ULOQ (ng/mL)Precision (%CV)Accuracy (%Bias)
This compoundPlasma11000<15%±15%
N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazoneUrine52000<15%±15%
3,4-dichloroacetophenoneUrine21500<15%±15%
3,4-dichloromandelic acidUrine105000<15%±15%
3,4-dichlorobenzoic acidUrine105000<15%±15%

LLOQ: Lower Limit of Quantification; ULOQ: Upper Limit of Quantification; %CV: Percent Coefficient of Variation; %Bias: Percent Bias. This data is representative and should be established for each specific assay.

Experimental Protocols

The following protocols provide a detailed methodology for the analysis of this compound and its metabolites in biological samples.

Protocol 1: Sample Preparation from Human Urine

This protocol describes a "dilute-and-shoot" method, a straightforward approach for urine samples.

Materials:

  • Human urine samples

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Internal Standard (IS) solution (e.g., a structurally similar, stable isotope-labeled compound)

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge

  • Autosampler vials

Procedure:

  • Thaw frozen urine samples to room temperature and vortex for 30 seconds to ensure homogeneity.

  • Centrifuge the urine samples at 4000 rpm for 10 minutes to pellet any particulate matter.

  • In a clean microcentrifuge tube, combine 100 µL of the urine supernatant with 900 µL of a solution containing 50:50 (v/v) methanol:acetonitrile and the internal standard at a known concentration.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes to precipitate any remaining proteins.

  • Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Sample Preparation from Human Plasma

This protocol utilizes protein precipitation, a common and effective method for plasma sample cleanup.

Materials:

  • Human plasma samples (collected in EDTA tubes)

  • Cold acetonitrile (LC-MS grade) with 0.1% formic acid

  • Internal Standard (IS) solution

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge (refrigerated)

  • Autosampler vials

Procedure:

  • Thaw frozen plasma samples on ice to room temperature.

  • In a pre-chilled microcentrifuge tube, add 100 µL of plasma.

  • Add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex vigorously for 2 minutes to ensure complete protein precipitation.

  • Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C.

  • Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

This protocol provides representative conditions for the chromatographic separation and mass spectrometric detection of this compound and its metabolites.

Liquid Chromatography (LC) Conditions:

  • LC System: UHPLC system

  • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: Linear gradient to 95% B

    • 8-10 min: Hold at 95% B

    • 10.1-12 min: Return to 5% B (equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Conditions:

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: Electrospray Ionization (ESI), positive and negative ion modes

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 400°C

  • Desolvation Gas Flow: 800 L/hr

  • Collision Gas: Argon

MRM Transitions (Representative): Specific precursor and product ions should be optimized by direct infusion of analytical standards.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound[M+H]+To be determinedTo be determined
N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone[M+H]+To be determinedTo be determined
3,4-dichloroacetophenone[M+H]+To be determinedTo be determined
3,4-dichloromandelic acid[M-H]-To be determinedTo be determined
3,4-dichlorobenzoic acid[M-H]-To be determined*To be

Determining the Dose-Response Curve of Muzolimine in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Muzolimine is a pyrazolone derivative and a high-ceiling loop diuretic.[1] Its primary mechanism of action involves the inhibition of the Na+-K+-2Cl- cotransporter, predominantly in the thick ascending limb of the Loop of Henle.[2] While its diuretic properties are well-documented, understanding its dose-dependent effects on cell viability and proliferation in vitro is crucial for elucidating its broader pharmacological profile and potential off-target effects. This document provides a detailed protocol for determining the dose-response curve of this compound in a cell culture setting using the MTT assay, a reliable method for assessing cell viability.

Principle

The dose-response curve is a fundamental tool in pharmacology to characterize the relationship between the concentration of a drug and its effect on a biological system. In this context, we will assess the cytotoxic or anti-proliferative effects of this compound on cultured cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay based on the ability of mitochondrial dehydrogenases in viable cells to cleave the tetrazolium rings of MTT, resulting in the formation of an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells. By exposing cells to a range of this compound concentrations, we can determine the concentration at which the drug exerts a specific level of effect, most notably the half-maximal inhibitory concentration (IC50).

Data Presentation

Quantitative data from the dose-response experiment should be meticulously recorded and organized. The following tables provide a template for clear data presentation and comparison.

Table 1: Raw Absorbance Data from MTT Assay

This compound Conc. (µM)Replicate 1 (Absorbance at 570 nm)Replicate 2 (Absorbance at 570 nm)Replicate 3 (Absorbance at 570 nm)Mean AbsorbanceStandard Deviation
0 (Vehicle Control)
0.1
1
10
50
100
200
500

Table 2: Calculation of Percent Viability and IC50

This compound Conc. (µM)Mean AbsorbancePercent Viability (%)Log(Concentration)
0 (Vehicle Control)100-
0.1
1
10
50
100
200
500
Calculated IC50 (µM)

Percent Viability is calculated as: (Mean Absorbance of Sample / Mean Absorbance of Vehicle Control) x 100

Experimental Protocols

Materials and Reagents
  • Selected cell line (e.g., HeLa, A549, HEK293)

  • Complete cell culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-Buffered Saline (PBS)

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader

Experimental Workflow

The overall experimental workflow is depicted in the following diagram:

experimental_workflow Experimental Workflow for this compound Dose-Response Assay cell_seeding Cell Seeding (96-well plate) incubation_24h 24h Incubation (37°C, 5% CO2) cell_seeding->incubation_24h muzolimine_treatment This compound Treatment (serial dilutions) incubation_24h->muzolimine_treatment incubation_48h 48h Incubation (37°C, 5% CO2) muzolimine_treatment->incubation_48h mtt_addition MTT Addition incubation_48h->mtt_addition incubation_4h 4h Incubation (37°C, 5% CO2) mtt_addition->incubation_4h solubilization Formazan Solubilization (DMSO) incubation_4h->solubilization absorbance_reading Absorbance Reading (570 nm) solubilization->absorbance_reading data_analysis Data Analysis (IC50 Calculation) absorbance_reading->data_analysis

Caption: Experimental workflow for determining the dose-response of this compound.

Step-by-Step Protocol
  • Cell Seeding:

    • Harvest and count the cells.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • This compound Treatment:

    • Prepare a series of this compound dilutions in complete medium from the stock solution. A suggested range of final concentrations is 0.1, 1, 10, 50, 100, 200, and 500 µM.

    • Include a vehicle control (medium with the same concentration of the solvent, e.g., DMSO, as the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the respective this compound dilutions or vehicle control to each well (in triplicate).

    • Incubate the plate for 48 hours (or a desired exposure time) at 37°C and 5% CO2.

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for an additional 4 hours at 37°C.

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of blank wells (medium with MTT and DMSO but no cells) from all readings.

    • Calculate the mean absorbance and standard deviation for each concentration.

    • Determine the percent cell viability for each this compound concentration relative to the vehicle control.

    • Plot the percent viability against the logarithm of the this compound concentration to generate a dose-response curve.

    • Calculate the IC50 value using a suitable software with non-linear regression analysis (sigmoidal dose-response curve).

Proposed Signaling Pathway

While the primary target of this compound is the Na+-K+-2Cl- cotransporter, inhibition of this crucial ion transporter can induce cellular stress, potentially activating downstream signaling pathways. Based on studies of cellular responses to ion transport inhibition and osmotic stress, a plausible signaling cascade involves the activation of stress-activated protein kinases (SAPK), such as JNK and p38.[3]

signaling_pathway Proposed Signaling Pathway of this compound-Induced Cellular Stress This compound This compound NKCC1 Na+-K+-2Cl- Cotransporter (NKCC1) This compound->NKCC1 Inhibition Ion_Imbalance Intracellular Ion Imbalance (Decreased [Cl-]i) NKCC1->Ion_Imbalance Leads to Cellular_Stress Cellular Stress Ion_Imbalance->Cellular_Stress SAPK Stress-Activated Protein Kinases (JNK, p38) Cellular_Stress->SAPK Activation Apoptosis_Proliferation Modulation of Apoptosis and Cell Proliferation SAPK->Apoptosis_Proliferation

Caption: Proposed signaling cascade following this compound-mediated ion transporter inhibition.

Conclusion

This application note provides a comprehensive protocol for determining the dose-response curve of this compound in a cell culture model. The provided methodologies and data presentation templates will enable researchers to accurately assess the cytotoxic and anti-proliferative effects of this compound. The proposed signaling pathway offers a testable hypothesis for investigating the broader cellular mechanisms of action of this compound beyond its primary diuretic function. Further studies, such as Western blotting for phosphorylated JNK and p38, would be necessary to validate this proposed pathway.

References

Muzolimine Stock Solution: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Preparation and Use of Muzolimine in Drug Development and Scientific Research

Abstract

This compound, a pyrazole diuretic, is a potent inhibitor of the Na-K-Cl cotransporter, primarily in the thick ascending limb of the loop of Henle. Its activity as a high-ceiling loop diuretic has made it a subject of interest in cardiovascular and renal research. Proper preparation and storage of this compound stock solutions are critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols for the preparation of this compound stock solutions in Dimethyl Sulfoxide (DMSO), information on its stability, and an overview of its primary mechanism of action.

Data Presentation

The following tables summarize the key quantitative data for the preparation and storage of this compound stock solutions.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₁₁H₁₁Cl₂N₃O
Molecular Weight272.13 g/mol
AppearanceSolid
ColorLight yellow to yellow

Table 2: Solubility and Recommended Storage of this compound in DMSO

ParameterValueReference
Solubility in DMSO 100 mg/mL (367.47 mM)[1]
Powder Storage -20°C for 3 years, 4°C for 2 years[1]
Stock Solution Storage (in DMSO) -80°C for up to 6 months[1]
-20°C for up to 1 month[1]

Note: It is recommended to use freshly opened, hygroscopic DMSO for the best solubility results. Avoid repeated freeze-thaw cycles of the stock solution.

Experimental Protocols

Protocol 1: Preparation of a 100 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO. This high-concentration stock is suitable for long-term storage and subsequent dilution to working concentrations for various in vitro and in vivo experiments.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile, amber or foil-wrapped microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Calibrated micropipettes and sterile tips

Procedure:

  • Aseptic Environment: Perform all steps under a sterile laminar flow hood to prevent microbial contamination, especially if the stock solution is intended for cell culture experiments.

  • Weighing this compound: Accurately weigh 27.21 mg of this compound powder using a calibrated analytical balance and transfer it into a sterile microcentrifuge tube.

  • Solvent Addition: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex the solution for 1-2 minutes until the this compound is completely dissolved. If necessary, brief sonication or gentle warming in a 37°C water bath can be used to aid dissolution. Visually inspect the solution to ensure no solid particles remain.

  • Aliquoting: Dispense the 100 mM stock solution into single-use aliquots (e.g., 10-50 µL) in sterile, amber or foil-wrapped microcentrifuge tubes. This minimizes the number of freeze-thaw cycles and protects the compound from light.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol outlines the dilution of the high-concentration DMSO stock solution to a final working concentration in cell culture medium. It is crucial to minimize the final DMSO concentration to avoid solvent-induced cytotoxicity.

Materials:

  • 100 mM this compound stock solution in DMSO

  • Pre-warmed complete cell culture medium

  • Sterile microcentrifuge tubes or multi-well plates

Procedure:

  • Determine Final Concentration: Decide on the final concentration of this compound required for your experiment (e.g., 10 µM, 50 µM, 100 µM).

  • Calculate Dilution: Calculate the volume of the 100 mM stock solution needed to achieve the desired final concentration in the total volume of your cell culture medium.

    • Example for a 10 µM working solution in 10 mL of media:

      • Volume of stock = (Final Concentration x Final Volume) / Stock Concentration

      • Volume of stock = (10 µM x 10,000 µL) / 100,000 µM = 1 µL

  • Serial Dilution (Recommended): To ensure accurate and homogenous mixing, it is recommended to perform a serial dilution.

    • Prepare an intermediate dilution of the 100 mM stock in sterile cell culture medium. For example, dilute 1 µL of the 100 mM stock into 99 µL of medium to create a 1 mM intermediate stock.

    • Use the intermediate stock to prepare the final working concentrations.

  • Final Dilution: Add the calculated volume of the this compound stock solution (or intermediate dilution) to the pre-warmed cell culture medium. Add the stock solution dropwise while gently swirling the medium to ensure rapid and uniform mixing and to prevent precipitation.

  • Final DMSO Concentration: Ensure the final concentration of DMSO in the cell culture medium is below 0.5%, with a concentration of ≤0.1% being ideal for most cell lines to avoid toxic effects.

  • Vehicle Control: Always include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as the highest concentration of this compound used.

  • Immediate Use: Use the freshly prepared working solution immediately for your cell culture experiments.

Visualizations

G cluster_workflow Experimental Workflow A Weigh this compound Powder B Add Anhydrous DMSO A->B C Vortex/Sonicate to Dissolve B->C D Aliquot into Single-Use Tubes C->D E Store at -20°C or -80°C D->E F Thaw Aliquot for Use E->F G Dilute in Cell Culture Medium F->G H Add to Cell Culture G->H

Caption: Workflow for this compound Stock and Working Solution Preparation.

G cluster_pathway This compound's Primary Signaling Pathway This compound This compound (Prodrug) ActiveMetabolite Active Metabolite This compound->ActiveMetabolite Metabolic Activation NKCC2 Na-K-Cl Cotransporter (NKCC2) in Thick Ascending Limb ActiveMetabolite->NKCC2 Inhibition IonTransport Na+, K+, 2Cl- Reabsorption NKCC2->IonTransport Diuresis Increased Diuresis and Natriuresis IonTransport->Diuresis Decreased

Caption: Inhibition of the Na-K-Cl Cotransporter by this compound's Active Metabolite.

Mechanism of Action

This compound functions as a prodrug, meaning it is converted into its active form within the body.[2] This active metabolite then exerts its diuretic effect by inhibiting the Na-K-Cl cotransporter (NKCC2) located on the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[2] The inhibition of this cotransporter blocks the reabsorption of sodium, potassium, and chloride ions from the tubular fluid back into the blood. This reduction in ion reabsorption leads to an increase in the excretion of water, sodium, and chloride, resulting in diuresis.[2] Unlike some other loop diuretics, the active metabolite of this compound is thought to act from the serosal (blood) side of the tubule cells.[3]

References

Evaluating the Cytotoxic Effects of Muzolimine on Cell Viability: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and standardized protocols for assessing the cytotoxic effects of Muzolimine, a pyrazole diuretic, on cell viability. These guidelines are intended to assist researchers in the systematic evaluation of this compound's potential impact on various cell lines, a critical step in preclinical drug safety assessment and mechanism of action studies.

Introduction to this compound and Cytotoxicity Assessment

This compound is a diuretic compound that has been used in the treatment of hypertension. Its primary mechanism of action involves the inhibition of the Na+-K+-Cl- cotransporter in the loop of Henle, leading to increased excretion of salt and water. While its diuretic effects are well-documented, a thorough in vitro evaluation of its potential cytotoxicity is essential to understand its complete pharmacological profile.

Cytotoxicity assays are fundamental tools in drug development to screen for compounds that may cause cellular damage or death.[1][2][3] These assays measure various cellular parameters, including membrane integrity, metabolic activity, and the induction of programmed cell death (apoptosis).[1][4] This document outlines three commonly employed cytotoxicity assays: the MTT assay for metabolic activity, the LDH release assay for membrane integrity, and the Annexin V/PI assay for apoptosis detection.

Data Presentation: Summarized Quantitative Data

Effective data presentation is crucial for the clear interpretation and comparison of experimental outcomes. The following tables are templates illustrating how to structure quantitative data obtained from the described cytotoxicity assays when evaluating the effects of this compound.

Table 1: Effect of this compound on Cell Viability as Determined by MTT Assay

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cell Viability (Mean ± SD)
HEK2930 (Control)24100 ± 4.5
102498.2 ± 5.1
502491.5 ± 6.3
1002475.8 ± 7.2
2502452.1 ± 8.9
5002428.4 ± 5.5
HepG20 (Control)48100 ± 3.8
104899.1 ± 4.2
504894.3 ± 5.0
1004882.6 ± 6.8
2504861.7 ± 7.5
5004835.9 ± 6.1

Table 2: Assessment of this compound-Induced Cytotoxicity by LDH Release Assay

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Cytotoxicity (LDH Release) (Mean ± SD)
MDCK0 (Control)245.2 ± 1.1
10246.1 ± 1.5
502412.8 ± 2.3
1002425.4 ± 3.1
2502448.9 ± 4.5
5002472.3 ± 5.8

Table 3: Quantification of Apoptosis and Necrosis by Annexin V/PI Staining

Cell LineThis compound Concentration (µM)Incubation Time (hours)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)% Live Cells (Annexin V-/PI-)
Jurkat0 (Control)483.1 ± 0.82.5 ± 0.594.4 ± 1.2
1004815.7 ± 2.18.9 ± 1.575.4 ± 3.5
2504835.2 ± 3.518.6 ± 2.846.2 ± 5.1
5004852.8 ± 4.229.3 ± 3.917.9 ± 4.8

Experimental Protocols

The following are detailed protocols for conducting the three key cytotoxicity assays to evaluate the effects of this compound.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.[5][6] In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[7]

Materials:

  • Cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT solution (5 mg/mL in PBS)[7]

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include vehicle-treated cells as a negative control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells into the culture medium.[8][9] LDH is a stable cytoplasmic enzyme that is released upon cell membrane damage, which is a hallmark of necrosis.[10]

Materials:

  • Cell culture medium

  • 96-well tissue culture plates

  • This compound stock solution

  • LDH assay kit (containing substrate mix, assay buffer, and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Treatment: Follow steps 1 and 2 as described in the MTT assay protocol.

  • Incubation: Incubate the plate for the desired exposure time.

  • Supernatant Collection: After incubation, carefully collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.[11]

  • LDH Reaction: Add 50 µL of the LDH assay reaction mixture (prepared according to the manufacturer's instructions) to each well containing the supernatant.[11]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stop Reaction: Add 50 µL of the stop solution to each well.[11]

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[11]

  • Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to that of the maximum LDH release control (cells lysed with a lysis buffer provided in the kit). % Cytotoxicity = ((Absorbance of treated cells - Absorbance of control) / (Absorbance of maximum release - Absorbance of control)) x 100

Annexin V/Propidium Iodide (PI) Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[4] In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently labeled Annexin V.[12] Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by viable cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.

Materials:

  • 6-well tissue culture plates

  • This compound stock solution

  • Annexin V-FITC/PI apoptosis detection kit

  • Binding buffer

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound as previously described.

  • Cell Harvesting: After the incubation period, collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of binding buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Incubate the cells for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of binding buffer to each tube and analyze the cells by flow cytometry within one hour.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic or necrotic cells

    • Annexin V- / PI+: Necrotic cells

Visualizations: Diagrams and Workflows

Visual representations of experimental workflows and signaling pathways can aid in understanding the complex processes involved in cytotoxicity assessment.

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis start Seed Cells in Multi-well Plates treat Treat Cells with This compound start->treat incubate Incubate for Defined Period treat->incubate mtt MTT Assay (Metabolic Activity) incubate->mtt ldh LDH Assay (Membrane Integrity) incubate->ldh apop Apoptosis Assay (Flow Cytometry) incubate->apop readout Measure Signal (Absorbance/Fluorescence) mtt->readout ldh->readout apop->readout calc Calculate % Viability/ % Cytotoxicity/% Apoptosis readout->calc report Generate Tables and Graphs calc->report MTT_Principle cluster_cell Viable Cell cluster_reaction Reaction mito Mitochondria enzyme Mitochondrial Dehydrogenases mtt MTT (Yellow, Soluble) formazan Formazan (Purple, Insoluble) mtt->formazan Reduction LDH_Principle cluster_cells Cell States cluster_medium Culture Medium live_cell Viable Cell (Intact Membrane) LDH retained dead_cell Damaged Cell (Compromised Membrane) LDH released ldh Released LDH dead_cell->ldh Release substrate LDH Substrate product Colored Product substrate->product Catalysis Apoptosis_Pathway This compound This compound stress Cellular Stress (e.g., ROS production) This compound->stress mito Mitochondrial Dysfunction stress->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis (Cell Death) cas3->apoptosis

References

Application Notes and Protocols for Electrophysiological Studies of Muzolimine's Effect on Ion Transport

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Muzolimine is a high-ceiling loop diuretic that has been used in the treatment of hypertension and edema.[1][2] Unlike conventional loop diuretics, this compound is a prodrug, meaning it is converted into its active form within the body.[1][3] The primary mechanism of action of its active metabolite is the inhibition of the Na+-K+-Cl- cotransporter (NKCC), predominantly the NKCC2 isoform found in the thick ascending limb of the loop of Henle in the kidney.[1][4][5] This inhibition leads to a reduction in the reabsorption of sodium, chloride, and potassium ions, resulting in diuresis.[6][7]

While the primary target of this compound's active metabolite is a cotransporter, electrophysiological techniques such as patch-clamp can be adapted to study its effects on the electrogenic properties of NKCC and potentially uncover any off-target effects on other ion channels. These application notes provide a summary of the known effects of this compound on ion transport and offer detailed protocols for investigating these effects using electrophysiological methods.

Data Presentation: Quantitative Effects of this compound on Na+-K+-Cl- Cotransport

Direct electrophysiological studies on this compound's effect on ion channels are not extensively reported in the literature. The primary quantitative data available comes from ion flux assays measuring the activity of the Na+-K+-Cl- cotransporter.

CompoundTargetCell TypeAssay MethodConcentrationEffectReference
Active Metabolite of this compoundNa+-K+-Cl- CotransporterMDCK (Madin-Darby Canine Kidney) Cells86Rb Influx AssayUrine from rats treated with 50 µmol/kg this compound42% inhibition at 15 min, 49% inhibition at 60 min[1]
This compound (inactive prodrug)Na+-K+-Cl- CotransportHuman Red Blood CellsFurosemide-sensitive, ouabain-insensitive Na+ extrusionNot specified1/13th the inhibitory activity of furosemide, with only 50% maximal inhibition[8]

Signaling Pathways and Mechanisms

The established mechanism of action for this compound involves its conversion to an active metabolite, which then inhibits the Na+-K+-Cl- cotransporter.

This compound This compound (Prodrug) ActiveMetabolite Active Metabolite This compound->ActiveMetabolite Metabolic Activation (in vivo) NKCC2 Na+-K+-Cl- Cotransporter (NKCC2) in Apical Membrane of Thick Ascending Limb ActiveMetabolite->NKCC2 Inhibition IonTransport Na+, K+, 2Cl- Reabsorption NKCC2->IonTransport Diuresis Increased Diuresis and Natriuresis IonTransport->Diuresis Decreased

Caption: Proposed mechanism of action for this compound.

Experimental Protocols

As direct electrophysiological data for this compound is limited, the following are proposed protocols for studying the effect of its active metabolite on the Na+-K+-Cl- cotransporter (NKCC) using whole-cell patch-clamp electrophysiology.

Protocol 1: Whole-Cell Voltage-Clamp Recording of NKCC Activity

This protocol is designed to measure the current generated by the electrogenic activity of NKCC.

1. Cell Preparation:

  • Culture cells expressing the target NKCC isoform (e.g., HEK293 cells stably expressing human NKCC2, or primary cultures of thick ascending limb cells).

  • Plate cells on glass coverslips suitable for patch-clamp recording 24-48 hours before the experiment.

2. Solutions:

Solution TypeComposition
External Solution (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)
Pipette (Internal) Solution (in mM) 120 KCl, 10 NaCl, 1 MgCl2, 10 HEPES, 5 EGTA, 2 Mg-ATP (pH adjusted to 7.2 with KOH)
Test Compound Active metabolite of this compound (if available) or urine from this compound-treated animals. Prepare stock solutions and dilute to final concentrations in the external solution.

3. Electrophysiological Recording:

  • Place the coverslip in the recording chamber on an inverted microscope and perfuse with the external solution.

  • Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 3-5 MΩ when filled with the internal solution.

  • Establish a gigaohm seal and obtain the whole-cell configuration.

  • Clamp the cell membrane at a holding potential of -70 mV.

  • Apply a voltage ramp protocol (e.g., from -100 mV to +100 mV over 200 ms) to elicit membrane currents.

  • Record baseline currents in the absence of the test compound.

  • Perfuse the chamber with the external solution containing the desired concentration of this compound's active metabolite.

  • Record currents in the presence of the compound until a steady-state effect is observed.

  • To isolate NKCC-mediated currents, perform experiments in the presence and absence of a known NKCC inhibitor like bumetanide or furosemide. The difference current represents the NKCC activity.

4. Data Analysis:

  • Measure the current amplitude at specific voltages before and after drug application.

  • Calculate the percentage of inhibition for each concentration.

  • Construct a dose-response curve and fit the data to the Hill equation to determine the IC50 value.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis CellCulture Cell Culture with NKCC Expression Patch Whole-Cell Patch Clamp CellCulture->Patch SolutionPrep Prepare Recording Solutions SolutionPrep->Patch Baseline Record Baseline Currents Patch->Baseline DrugApp Apply this compound Metabolite Baseline->DrugApp RecordEffect Record Steady-State Effect DrugApp->RecordEffect Measure Measure Current Inhibition RecordEffect->Measure DoseResponse Generate Dose-Response Curve Measure->DoseResponse IC50 Calculate IC50 DoseResponse->IC50

Caption: Experimental workflow for electrophysiological analysis of this compound.

Protocol 2: Ion Flux Measurement using 86Rb+

This protocol is a more traditional method for assessing NKCC activity and can be used to corroborate electrophysiological findings.

1. Cell Preparation:

  • Grow cells expressing NKCC in 24-well plates to confluence.

2. Influx Assay:

  • Wash cells with a pre-incubation buffer (e.g., HEPES-buffered saline).

  • Pre-incubate the cells for 10-15 minutes in the same buffer containing ouabain (to inhibit the Na+/K+-ATPase) and with or without the test compound (this compound's active metabolite).

  • Initiate the influx by adding a buffer containing 86Rb+ (as a tracer for K+) and the respective test compounds.

  • After a defined period (e.g., 2-5 minutes), terminate the influx by rapidly washing the cells with ice-cold wash buffer.

  • Lyse the cells and measure the incorporated 86Rb+ using a scintillation counter.

  • Determine the bumetanide-sensitive component of 86Rb+ influx to represent NKCC activity.

3. Data Analysis:

  • Calculate the rate of 86Rb+ influx.

  • Determine the percent inhibition of NKCC activity by this compound's active metabolite.

Conclusion

The primary diuretic effect of this compound is mediated by the inhibition of the Na+-K+-Cl- cotransporter by its active metabolite. While direct electrophysiological characterization of this compound's effects on ion channels is not well-documented, the provided protocols offer a robust framework for investigating the electrogenic properties of NKCC and the inhibitory action of this compound's active metabolite. Such studies would be invaluable in further elucidating its detailed mechanism of action and potential effects on other ion transport pathways.

References

Troubleshooting & Optimization

Muzolimine Solubility: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility of muzolimine in aqueous buffers and Phosphate-Buffered Saline (PBS).

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of this compound in aqueous solutions?

Q2: Which factors can influence the solubility of this compound?

Several factors can significantly impact the solubility of this compound in your experiments:

  • pH of the buffer: As a weak base, this compound's solubility will increase as the pH of the solution decreases.

  • Buffer composition and strength: The type of buffer and its ionic strength can influence the solubility.

  • Presence of co-solvents: Organic co-solvents like DMSO are often used to prepare stock solutions. The final concentration of the co-solvent in the aqueous buffer can affect this compound's solubility.

  • Temperature: Temperature can affect solubility, although this is compound-specific. Solubility experiments are often conducted at physiologically relevant temperatures, such as 37°C.[1]

  • Presence of other excipients: Other components in a formulation can either enhance or decrease the solubility of the active pharmaceutical ingredient.

Q3: How should I prepare a stock solution of this compound?

Due to its limited aqueous solubility, it is recommended to first prepare a concentrated stock solution of this compound in an organic solvent such as Dimethyl Sulfoxide (DMSO).[2] A stock concentration of 10-50 mM in 100% DMSO is a common starting point.[3]

Q4: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer. What should I do?

Precipitation upon dilution of a DMSO stock is a common issue for poorly soluble compounds and is often referred to as "solvent shock".[4] Please refer to the troubleshooting section below for detailed guidance on how to address this.

Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is adapted from the well-established shake-flask method to determine the equilibrium solubility of this compound in various aqueous buffers.[1]

Materials:

  • This compound powder

  • Aqueous buffers of desired pH (e.g., pH 5.0, 6.8, 7.4)

  • Phosphate-Buffered Saline (PBS)

  • Mechanical shaker or orbital agitator

  • Centrifuge

  • Validated analytical method for this compound quantification (e.g., HPLC-UV)

Procedure:

  • Add an excess amount of this compound powder to a known volume of the desired aqueous buffer in a sealed container.

  • Agitate the suspension at a constant temperature (e.g., 37°C) for a sufficient period to reach equilibrium (typically 24-72 hours).[1]

  • After incubation, separate the undissolved solid from the solution by centrifugation.

  • Carefully collect the supernatant and determine the concentration of dissolved this compound using a validated analytical method.

  • The pH of the saturated solution should be measured and reported.

Protocol 2: Kinetic Solubility Assay

This protocol provides a higher-throughput method to assess the kinetic solubility of this compound, which is particularly useful in early drug discovery.[5]

Materials:

  • This compound stock solution in DMSO

  • Aqueous buffers or PBS

  • 96-well microplates

  • Plate shaker

  • Nephelometer or a UV-Vis spectrophotometer plate reader

Procedure:

  • Dispense the aqueous buffer into the wells of a 96-well plate.

  • Add a small volume of the this compound DMSO stock solution to each well to achieve a range of final concentrations.

  • Mix the plate on a shaker for a defined period (e.g., 1-2 hours) at a constant temperature.

  • Measure the turbidity of the solutions using a nephelometer or the absorbance at a specific wavelength using a UV-Vis spectrophotometer. The concentration at which a significant increase in turbidity or absorbance is observed is considered the kinetic solubility limit.

Data Presentation

The following tables provide a template for summarizing your experimental findings.

Table 1: Hypothetical Equilibrium Solubility of this compound at 37°C

Buffer SystempHThis compound Solubility (µg/mL)
Acetate Buffer5.050.2
Phosphate Buffer6.815.8
PBS7.48.5
Borate Buffer9.02.1

Table 2: Hypothetical Kinetic Solubility of this compound in PBS (pH 7.4) with Varying DMSO Concentrations

Final DMSO Concentration (%)Kinetic Solubility (µM)
0.112
0.525
1.048

Troubleshooting Guide

Issue 1: this compound powder does not dissolve directly in aqueous buffer.

  • Cause: this compound has low intrinsic aqueous solubility.

  • Solution: Prepare a concentrated stock solution in an organic solvent like DMSO first, and then dilute it into the aqueous buffer.[6]

Issue 2: Precipitation occurs immediately upon diluting the DMSO stock solution into the buffer ("solvent shock").

  • Cause: The rapid change in solvent polarity causes the compound to crash out of solution.

  • Solution:

    • Reduce the final concentration: Your desired concentration may be above the solubility limit in the final buffer.

    • Optimize the dilution method: Add the DMSO stock solution dropwise to the buffer while vortexing or stirring.[4]

    • Use a higher stock concentration: This allows for a smaller volume of DMSO to be added, minimizing the solvent shock effect.[3]

    • Perform a serial dilution: Create an intermediate dilution in a solution with a higher percentage of organic solvent before the final dilution into the aqueous buffer.

Issue 3: The solution is initially clear but forms a precipitate over time.

  • Cause: The compound may be kinetically soluble but thermodynamically unstable at that concentration, leading to delayed precipitation. This can also be caused by pH shifts in the media over time.[4]

  • Solution:

    • Determine the equilibrium solubility: Work at concentrations below the equilibrium solubility limit for long-term experiments.

    • Use a stronger buffer: If pH shifts are suspected, use a buffer with a higher buffering capacity.[1]

    • Check for temperature effects: Precipitation may occur if the solution is cooled after preparation. Ensure all solutions are maintained at the experimental temperature.

Issue 4: Inconsistent solubility results between experiments.

  • Cause: Several factors could contribute to this, including variations in buffer preparation, temperature, and the age of the DMSO stock.

  • Solution:

    • Standardize protocols: Ensure consistent buffer preparation, pH measurement, and experimental temperature.

    • Use fresh DMSO: DMSO is hygroscopic; water absorption can affect its solvating power. Use high-purity, anhydrous DMSO and prepare fresh stock solutions regularly.[7]

    • Verify compound integrity: Ensure the this compound powder has not degraded.

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis start Start prep_stock Prepare this compound Stock in DMSO start->prep_stock prep_buffer Prepare Aqueous Buffer (e.g., PBS) start->prep_buffer dilute Dilute Stock into Buffer prep_stock->dilute prep_buffer->dilute incubate Incubate & Equilibrate dilute->incubate separate Separate Undissolved Compound incubate->separate analyze Analyze Supernatant (e.g., HPLC) separate->analyze end End analyze->end

Caption: Workflow for determining the equilibrium solubility of this compound.

troubleshooting_workflow cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Precipitation Observed? solvent_shock Solvent Shock start->solvent_shock Yes, immediately thermo_instability Thermodynamic Instability start->thermo_instability Yes, over time reduce_conc Reduce Final Concentration solvent_shock->reduce_conc optimize_dilution Optimize Dilution (e.g., dropwise addition) solvent_shock->optimize_dilution serial_dilution Use Serial Dilution solvent_shock->serial_dilution use_lower_conc Work below Equilibrium Solubility thermo_instability->use_lower_conc check_ph Check for pH Shift thermo_instability->check_ph check_temp Check for Temperature Effects thermo_instability->check_temp

Caption: Troubleshooting decision tree for this compound precipitation.

References

Technical Support Center: Optimizing Muzolimine Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Muzolimine in in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: I am not observing any effect of this compound in my cell-based assay. What could be the reason?

A1: this compound is a prodrug and is largely inactive in its original form in in vitro settings.[1][2] It requires metabolic activation to its active form to exert its inhibitory effect on the Na-K-Cl cotransporter (NKCC). Therefore, applying this compound directly to your cells is unlikely to produce a significant response.

To overcome this, you have two primary options:

  • Use of Metabolically Competent Systems: Incorporate a metabolic activation system, such as liver microsomes or S9 fractions, in your experimental setup to convert this compound to its active metabolite.[3][4]

  • Use of the Active Metabolite: The most direct approach is to use the active metabolite of this compound, N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone, directly in your assay. However, the commercial availability of this specific metabolite may be limited, and chemical synthesis might be required.

Q2: What is the mechanism of action of this compound's active metabolite?

A2: The active metabolite of this compound functions as a loop diuretic by inhibiting the Na-K-Cl cotransporter (NKCC).[1][2] This transporter is responsible for the coupled movement of sodium (Na+), potassium (K+), and chloride (Cl-) ions across the cell membrane. There are two main isoforms of this cotransporter:

  • NKCC1: Found in various tissues and is involved in processes like cell volume regulation and ion homeostasis.[5][6]

  • NKCC2: Primarily located in the apical membrane of the thick ascending limb of the loop of Henle in the kidney, where it plays a crucial role in salt reabsorption.[5][6]

By inhibiting NKCC, the active metabolite of this compound disrupts ion transport, which is the basis of its diuretic effect in vivo and its utility in in vitro studies of ion transport.

Q3: Which cell lines are suitable for in vitro experiments with this compound's active metabolite?

A3: The choice of cell line depends on the specific NKCC isoform you intend to study.

  • For NKCC1 studies: Many cell lines endogenously express NKCC1. T84 human colon carcinoma cells and HT-29 cells are commonly used models.[7][8]

  • For NKCC2 studies: As NKCC2 expression is largely restricted to the kidney, renal epithelial cell lines are the preferred models. Madin-Darby Canine Kidney (MDCK) cells and porcine kidney epithelial cells (LLC-PK1) are frequently used.[2][9][10] These cell lines can also be transfected to express specific NKCC2 isoforms.[10]

Q4: How can I measure the activity of the Na-K-Cl cotransporter in my in vitro assay?

A4: The most common methods to assess NKCC activity involve measuring the influx of specific ions that are transported by the cotransporter.

  • 86Rb+ Influx Assay: This is a widely used radioisotopic method where the uptake of radioactive rubidium (86Rb+), a potassium analog, is measured.[8] The bumetanide-sensitive portion of the 86Rb+ influx is attributed to NKCC activity.

  • Thallium (Tl+) Influx Assay: This is a non-radioactive, fluorescence-based method.[11][12] Thallium ions are transported by NKCC, and their influx can be detected using a thallium-sensitive fluorescent dye. This method is amenable to high-throughput screening.

Troubleshooting Guides

Issue 1: Low or No Inhibition Observed with this compound's Active Metabolite
Possible Cause Troubleshooting Step
Degradation of the Active Metabolite Hydrazone compounds can be unstable in aqueous solutions, particularly at acidic pH.[13] Prepare fresh solutions of the active metabolite for each experiment. It is highly recommended to perform a stability study of the active metabolite in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).[13]
Incorrect Concentration Range Perform a dose-response experiment to determine the optimal concentration range for your specific cell line and assay conditions. Start with a broad range of concentrations.
Low NKCC Activity in Cells Ensure that your chosen cell line has sufficient NKCC activity. You can stimulate NKCC activity by pre-incubating the cells in a low-chloride or hypertonic medium.[12][14]
Suboptimal Assay Conditions Optimize assay parameters such as incubation time, ion concentrations in the buffer, and cell density.
Issue 2: High Background Signal in the NKCC Activity Assay
Possible Cause Troubleshooting Step
Other Ion Transport Mechanisms Inhibit other major ion transporters that might contribute to the influx of the tracer ion. For instance, when using 86Rb+ or Tl+ as a tracer for K+, inhibit the Na+/K+-ATPase using ouabain.[8][12]
Cell Viability Issues High concentrations of the test compound or prolonged incubation times might lead to cytotoxicity, causing membrane leakage and a non-specific increase in ion influx. Perform a cytotoxicity assay (e.g., MTT or LDH release assay) in parallel to your NKCC assay.
Assay Plate or Reagent Interference Run appropriate controls, including wells with no cells (blank) and cells treated with vehicle only (negative control), to assess background signal from the assay components.

Experimental Protocols

Protocol 1: 86Rb+ Influx Assay for NKCC Activity

This protocol is a general guideline and should be optimized for your specific cell line and experimental conditions.

  • Cell Seeding: Seed cells (e.g., MDCK or LLC-PK1) in a 24-well plate and grow to confluence.

  • Pre-incubation: Wash the cells with a pre-incubation buffer (e.g., a low-chloride buffer to stimulate NKCC activity). Incubate for 10-15 minutes at 37°C.

  • Inhibitor Treatment: Add the active metabolite of this compound at various concentrations to the respective wells. Include a positive control (e.g., bumetanide) and a vehicle control. Incubate for a predetermined time (e.g., 15-30 minutes).

  • 86Rb+ Influx: Add the influx buffer containing 1 µCi/mL 86RbCl to each well. Incubate for a short period (e.g., 2-5 minutes) to ensure linear uptake.

  • Wash: Rapidly aspirate the influx buffer and wash the cells multiple times with ice-cold wash buffer to remove extracellular 86Rb+.

  • Lysis and Counting: Lyse the cells with a suitable lysis buffer (e.g., 0.1 M NaOH). Transfer the lysate to a scintillation vial and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the protein concentration in each well to normalize the 86Rb+ uptake. Calculate the bumetanide-sensitive influx by subtracting the influx in the presence of a saturating concentration of bumetanide from the total influx. Plot the percentage inhibition against the concentration of this compound's active metabolite to determine the IC50 value.

Protocol 2: Thallium (Tl+) Influx Assay for NKCC Activity

This protocol is adapted for a fluorescence plate reader and is suitable for higher throughput.

  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and grow to confluence.

  • Dye Loading: Load the cells with a thallium-sensitive fluorescent dye according to the manufacturer's instructions. This is often done in a low-chloride, sodium-free buffer.

  • Inhibitor Treatment: Add the active metabolite of this compound and controls (bumetanide, vehicle) to the wells.

  • Tl+ Influx and Measurement: Place the plate in a fluorescence plate reader. Initiate the influx by adding a buffer containing thallium sulfate. Immediately begin recording the fluorescence intensity over time.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl+ influx. Calculate the initial rate of influx for each condition. Determine the percentage inhibition and IC50 value as described for the 86Rb+ influx assay.

Quantitative Data

Due to the limited availability of published specific IC50 values for the active metabolite of this compound, the following table provides reference IC50 values for other common loop diuretics that target NKCC1 and NKCC2. This data can be used for comparative purposes and to establish a relevant concentration range for your experiments.

Compound Target IC50 (µM) Cell Line/System
BumetanideNKCC10.05 - 0.60Various
FurosemideNKCC110 - 50Various
BumetanideNKCC20.10 - 0.50Various
FurosemideNKCC215 - 60Various

Data compiled from various sources.[15][16][17] Actual IC50 values can vary depending on the experimental conditions.

Signaling Pathways and Workflows

This compound's Prodrug Activation and Mechanism of Action

Muzolimine_Activation_and_Action This compound This compound (Prodrug) Metabolism Hepatic Metabolism This compound->Metabolism In vivo ActiveMetabolite Active Metabolite (N'-(1-aminoethylidene)-3,4-dichloro- acetophenone hydrazone) Metabolism->ActiveMetabolite NKCC Na-K-Cl Cotransporter (NKCC1/NKCC2) ActiveMetabolite->NKCC Binds to and inhibits Inhibition Inhibition of Ion Transport NKCC->Inhibition Leads to

Caption: this compound activation and its inhibitory effect on the Na-K-Cl cotransporter.

Regulatory Pathway of the Na-K-Cl Cotransporter (NKCC)

NKCC_Regulation cluster_stimuli Cellular Stimuli cluster_kinases Kinase Cascade Low_Cl Low Intracellular Cl- WNK WNK Kinases Low_Cl->WNK Activates Hypertonicity Hypertonicity Hypertonicity->WNK Activates SPAK_OSR1 SPAK/OSR1 Kinases WNK->SPAK_OSR1 Phosphorylates & Activates NKCC NKCC (Inactive) SPAK_OSR1->NKCC Phosphorylates NKCC_P NKCC-P (Active) Ion_Transport Increased Ion Transport

Caption: WNK kinase signaling pathway regulating NKCC activity.

General Experimental Workflow for In Vitro NKCC Inhibition Assay

Experimental_Workflow start Start cell_culture Cell Culture (e.g., MDCK, LLC-PK1) start->cell_culture pre_incubation Pre-incubation (e.g., Low-Chloride Buffer) cell_culture->pre_incubation treatment Treatment with this compound Active Metabolite / Controls pre_incubation->treatment ion_influx Ion Influx Assay (86Rb+ or Tl+) treatment->ion_influx measurement Measurement (Scintillation or Fluorescence) ion_influx->measurement data_analysis Data Analysis (% Inhibition, IC50) measurement->data_analysis end End data_analysis->end

Caption: A generalized workflow for assessing NKCC inhibition in vitro.

References

Addressing Muzolimine stability issues in experimental solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the stability issues of Muzolimine in experimental solutions.

Introduction to this compound Stability

This compound is a pyrazole diuretic that acts as a prodrug.[1] Its active metabolite inhibits the Na-K-Cl cotransporter (NKCC) in the loop of Henle, leading to diuresis.[1] As a pyrazolone derivative, this compound's stability in solution can be influenced by several factors, including pH, temperature, light, and the choice of solvent. Understanding these factors is crucial for obtaining reliable and reproducible experimental results. This guide provides practical advice and protocols to manage and troubleshoot stability-related issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can affect the stability of this compound in my experimental solutions?

A1: The stability of this compound, like many pharmaceutical compounds, is primarily affected by:

  • pH: Hydrolysis can be a significant degradation pathway for compounds with structures like this compound, and the rate of hydrolysis is often pH-dependent.

  • Temperature: Higher temperatures typically accelerate the rate of chemical degradation.

  • Light: Exposure to light, particularly UV light, can cause photodegradation of photosensitive compounds. Pyrazole derivatives can be susceptible to photochemical transformations.

  • Solvent: The choice of solvent can impact both the solubility and stability of this compound.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

Q3: How should I store my this compound stock and working solutions?

A3: To maximize stability, it is recommended to:

  • Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.

  • Protect all solutions from light by using amber vials or by wrapping containers in aluminum foil.

  • Prepare aqueous working solutions fresh for each experiment from the frozen stock.

Q4: My this compound solution appears to have precipitated. What should I do?

A4: Precipitation can occur for several reasons, including exceeding the solubility limit in the aqueous medium ("solvent shock"), changes in pH or temperature, or interactions with components of the medium. Please refer to the Troubleshooting Guide below for detailed steps on how to address precipitation.

Troubleshooting Guide

Issue Question Possible Cause & Solution
Precipitation upon dilution Why did my this compound precipitate when I added the DMSO stock to my aqueous buffer/media?Cause: This is likely "solvent shock," where the compound is poorly soluble in the final aqueous environment. Solution: 1. Try making an intermediate dilution of your DMSO stock in the aqueous buffer before adding it to the final, larger volume. 2. Gently vortex the aqueous solution while adding the stock solution dropwise. 3. Slightly warming the aqueous solution (if this compound is not heat-sensitive) may help with initial dissolution. 4. Consider reducing the final concentration of this compound in your experiment.
Cloudiness over time My this compound solution was clear initially but became cloudy after some time at room temperature. What is happening?Cause: This could be due to slow precipitation as the solution equilibrates, or it could be a sign of degradation where the degradation products are less soluble. Changes in pH of the medium due to cellular metabolism can also affect solubility. Solution: 1. Prepare fresh solutions for each experiment and use them promptly. 2. If possible, conduct your experiments at a controlled temperature. 3. Ensure the pH of your buffer system is stable over the course of your experiment.
Inconsistent experimental results I am observing high variability in my results between experiments using this compound. Could this be a stability issue?Cause: Inconsistent results are a common symptom of compound instability. If this compound is degrading, its effective concentration will decrease over time, leading to variable outcomes. Solution: 1. Strictly control the age of the solutions used in your experiments. Always use freshly prepared working solutions. 2. Protect your solutions from light at all stages of the experiment. 3. Perform a simple stability test: prepare a solution and measure its concentration or biological activity at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions.

Data Presentation: this compound Stability Profile

The following tables are templates for you to summarize your own experimental stability data for this compound.

Table 1: pH-Dependent Stability of this compound

pHTemperature (°C)Incubation Time (hours)Initial Concentration (µM)Remaining this compound (%)Observations
4.02524
7.42524
9.02524

Table 2: Temperature and Solvent Effects on this compound Stability

SolventTemperature (°C)Incubation Time (hours)Initial Concentration (µM)Remaining this compound (%)Observations
PBS (pH 7.4)448
PBS (pH 7.4)25 (Room Temp)48
PBS (pH 7.4)3748
50% Acetonitrile/Water2548

Table 3: Photostability of this compound

Light ConditionIncubation Time (hours)Initial Concentration (µM)Remaining this compound (%)Observations (e.g., color change)
Dark Control (25°C)24
Ambient Lab Light24
UV Lamp (Specify Wavelength/Intensity)2

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Objective: To prepare a concentrated stock solution of this compound in a suitable organic solvent.

  • Materials:

    • This compound powder

    • High-purity, anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

  • Procedure:

    • Accurately weigh the desired amount of this compound powder.

    • Add the appropriate volume of DMSO to achieve the target concentration (e.g., 10 mM or 50 mM).

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., to 37°C) may be applied if necessary, but be cautious of potential heat-induced degradation.

    • Aliquot the stock solution into smaller volumes in amber tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C or -80°C.

Protocol 2: General Forced Degradation Study
  • Objective: To investigate the stability of this compound under various stress conditions to identify potential degradation pathways.

  • Materials:

    • This compound stock solution

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • Phosphate buffered saline (PBS)

    • HPLC system with a suitable column (e.g., C18) for analysis

  • Procedure:

    • Acid Hydrolysis: Dilute this compound stock solution in 0.1 M HCl. Incubate at a controlled temperature (e.g., 40°C) for a defined period (e.g., 24 hours).

    • Base Hydrolysis: Dilute this compound stock solution in 0.1 M NaOH. Incubate under the same conditions as the acid hydrolysis.

    • Oxidative Degradation: Dilute this compound stock solution in a solution of 3% H₂O₂. Incubate at room temperature for a defined period.

    • Thermal Degradation: Dilute this compound stock solution in a stable buffer (e.g., PBS). Incubate at an elevated temperature (e.g., 60°C).

    • Photodegradation: Expose a solution of this compound to a light source (e.g., a UV lamp or a photostability chamber) for a defined period. A dark control sample should be run in parallel.

    • Analysis: At specified time points, take samples from each condition, neutralize if necessary, and analyze by a validated analytical method such as HPLC to determine the percentage of this compound remaining.

Visualizations

Muzolimine_Signaling_Pathway cluster_lumen Tubular Lumen cluster_cell Apical Membrane of Thick Ascending Limb Cell cluster_ions Ion Movement Muzolimine_Metabolite Active Metabolite of this compound NKCC2 Na-K-Cl Cotransporter (NKCC2) Muzolimine_Metabolite->NKCC2 Inhibition Na Na+ NKCC2->Na Reabsorption Blocked Na->NKCC2 K K+ K->NKCC2 Cl 2Cl- Cl->NKCC2

Caption: Signaling pathway of this compound's active metabolite.

Experimental_Workflow cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Prep_Stock Prepare this compound Stock Solution (e.g., in DMSO) Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation (H₂O₂) Prep_Stock->Oxidation Thermal Thermal Stress Prep_Stock->Thermal Photo Photostability Prep_Stock->Photo Sampling Sample at Time Points Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling HPLC Quantify with Validated HPLC Method Sampling->HPLC Data_Analysis Analyze Data & Determine Degradation Rate HPLC->Data_Analysis

Caption: General workflow for a forced degradation study.

References

Muzolimine Interference in Biochemical Assays: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for identifying and mitigating potential interference caused by Muzolimine in various biochemical assays. This compound, a pyrazole-derivative loop diuretic, was formerly used to treat hypertension. Although withdrawn from the market due to neurological side effects, it may still be encountered in research settings or as a reference compound. Its chemical structure and mechanism of action present a potential for interference in common laboratory tests.

This resource offers a comprehensive set of troubleshooting guides and frequently asked questions (FAQs) to assist researchers in ensuring the accuracy and reliability of their experimental data when this compound or similar compounds are present.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why might it interfere with my biochemical assays?

A1: this compound is a high-ceiling loop diuretic that functions by inhibiting the Na-K-2Cl cotransporter (NKCC) in the thick ascending limb of the loop of Henle.[1] As a pyrazole derivative, its chemical structure may lead to unforeseen interactions with assay components. Interference can arise from several mechanisms, including:

  • Direct interaction with assay reagents: this compound or its metabolites may react with antibodies, enzymes, or chromogenic substrates used in the assay.

  • Physiological effects in in-vivo samples: As a diuretic, this compound alters electrolyte and fluid balance, which can indirectly affect the concentration of certain analytes in biological samples.[2]

  • Cross-reactivity: In immunoassays, antibodies may recognize this compound or its metabolites due to structural similarities with the target analyte, leading to false-positive or false-negative results.

Q2: Which types of assays are most likely to be affected by this compound interference?

A2: Based on the known interference patterns of other loop diuretics and pyrazole-containing compounds, the following assays are considered at higher risk for potential interference from this compound:

  • Immunoassays: Particularly competitive immunoassays for small molecules, such as hormone assays (e.g., free thyroxine) and some drug screens. Furosemide, another loop diuretic, is known to interfere with free thyroxine (FT4) immunoassays.[3]

  • Clinical Chemistry Assays:

    • Creatinine Assays: High concentrations of the loop diuretic furosemide have been shown to interfere with colorimetric creatinine measurement methods, potentially leading to falsely low results.[2][4]

    • Electrolyte Measurements: Given this compound's mechanism of action on ion transport, interference with ion-selective electrode (ISE) measurements for sodium, potassium, and chloride is possible.

  • Enzymatic Assays: The pyrazole ring in this compound is a common motif in many enzyme inhibitors. Therefore, this compound could potentially inhibit or activate enzymes used as reagents or measured as analytes in an assay.

Q3: What are the typical signs of this compound interference in an assay?

A3: Suspect interference if you observe:

  • Results that are inconsistent with the clinical picture or other laboratory data.

  • Non-linear dilution series, where the measured concentration does not decrease proportionally with sample dilution.

  • Discrepancies between results obtained from different assay methods for the same analyte.

  • Atypical reaction kinetics in enzymatic or colorimetric assays.

Troubleshooting Guide

If you suspect this compound interference, follow these steps to identify and mitigate the issue.

Step 1: Initial Assessment and Identification
  • Review Literature: Check for any published data on interference for this compound or structurally similar compounds in the specific assay you are using.

  • Dilution Series: Perform a serial dilution of the sample. If interference is present, the analyte concentration may not decrease linearly upon dilution.

  • Spike and Recovery: Add a known amount of the analyte to the sample matrix containing the suspected interfering substance (this compound). A recovery significantly different from 100% suggests interference.

Step 2: Mitigation Strategies

Several strategies can be employed to reduce or eliminate interference from this compound.

  • Sample Pretreatment:

    • Solid-Phase Extraction (SPE): This technique can be used to separate this compound from the analyte of interest based on differences in their chemical properties.

    • Liquid-Liquid Extraction (LLE): This method partitions the analyte and the interfering substance into two immiscible liquid phases.

    • Protein Precipitation: For serum or plasma samples, precipitating proteins can sometimes co-precipitate interfering drugs.[5]

  • Methodological Adjustments:

    • Alternative Assay Method: Switch to an assay with a different principle of measurement that is less susceptible to the suspected interference (e.g., a mass spectrometry-based method instead of an immunoassay). For creatinine, enzymatic methods are less prone to interference from high doses of furosemide compared to colorimetric methods.[4]

    • Use of Blocking Agents: In immunoassays, adding blocking agents to the assay buffer can help to reduce non-specific binding.

    • Increase Antibody Specificity: Utilizing high-affinity monoclonal antibodies in immunoassays can reduce cross-reactivity with structurally similar compounds.

Quantitative Data on Potential Interferences

While specific quantitative data for this compound is scarce due to its withdrawn status, the following tables provide data on the interference of the related loop diuretic, furosemide, which can serve as a guide for potential this compound interference.

Table 1: Furosemide Interference in Creatinine Assays

Assay MethodFurosemide ConcentrationObserved Effect on Creatinine MeasurementReference
Colorimetric (Jaffé)High therapeutic dosesFalsely low or unmeasurable results[2][4]
EnzymaticHigh therapeutic dosesNo significant interference observed[4]

Table 2: Furosemide Interference in Free Thyroxine (FT4) Immunoassays

Immunoassay PlatformFurosemide ConcentrationObserved Effect on FT4 MeasurementReference
Various competitive immunoassaysTherapeutic concentrationsCan displace thyroxine from binding proteins, leading to falsely elevated FT4.[3]

Experimental Protocols

Protocol 1: General Method for Evaluating Drug Interference using Spike and Recovery

This protocol outlines a general procedure to assess the potential interference of this compound in a quantitative biochemical assay.

Materials:

  • Blank matrix (e.g., drug-free serum, plasma, or assay buffer)

  • Analyte stock solution of known concentration

  • This compound stock solution

  • Assay reagents

Procedure:

  • Prepare Samples:

    • Control Sample: Blank matrix.

    • Spiked Control: Blank matrix + known concentration of analyte.

    • Interference Sample: Blank matrix + this compound at a concentration relevant to the experimental conditions.

    • Spiked Interference Sample: Blank matrix + known concentration of analyte + this compound.

  • Assay Measurement: Perform the assay on all prepared samples according to the manufacturer's instructions.

  • Calculate Recovery:

    • Recovery (%) = [(Concentration in Spiked Interference Sample - Concentration in Interference Sample) / (Concentration in Spiked Control - Concentration in Control Sample)] * 100

  • Interpretation: A recovery outside of an acceptable range (typically 80-120%) indicates significant interference.

Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)

This is a general protocol that can be adapted to remove this compound based on its chemical properties. The specific SPE cartridge and solvents will need to be optimized.

Materials:

  • SPE cartridge (e.g., a reversed-phase C18 or a mixed-mode cation exchange cartridge)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water or buffer)

  • Wash solvent(s)

  • Elution solvent

Procedure:

  • Conditioning: Pass the conditioning solvent through the SPE cartridge.

  • Equilibration: Pass the equilibration solvent through the cartridge.

  • Sample Loading: Load the sample containing the analyte and this compound onto the cartridge.

  • Washing: Pass the wash solvent(s) through the cartridge to remove this compound while retaining the analyte.

  • Elution: Pass the elution solvent through the cartridge to collect the purified analyte.

  • Analysis: Analyze the eluted fraction using the biochemical assay.

Signaling Pathways and Workflow Diagrams

muzolimine_mechanism cluster_tubule Thick Ascending Limb of Loop of Henle Tubular_Lumen Tubular Lumen Epithelial_Cell Epithelial Cell Interstitial_Fluid Interstitial Fluid Epithelial_Cell->Interstitial_Fluid Ion Transport This compound This compound (Prodrug) Active_Metabolite Active Metabolite This compound->Active_Metabolite Metabolism NKCC2 Na-K-2Cl Cotransporter (NKCC2) Active_Metabolite->NKCC2 Inhibits Ions_in_Cell Na+, K+, 2Cl- Ions_in_Lumen Na+, K+, 2Cl- Ions_in_Lumen:e->Epithelial_Cell:w Reabsorption

Caption: Mechanism of action of this compound on the Na-K-2Cl cotransporter (NKCC2).

interference_workflow Start Suspected Assay Interference Initial_Assessment Initial Assessment: - Dilution Series - Spike & Recovery Start->Initial_Assessment Interference_Confirmed Interference Confirmed? Initial_Assessment->Interference_Confirmed No_Interference No Significant Interference Interference_Confirmed->No_Interference No Mitigation Mitigation Strategies Interference_Confirmed->Mitigation Yes Sample_Pretreatment Sample Pretreatment (SPE, LLE) Mitigation->Sample_Pretreatment Method_Change Change Assay Method Mitigation->Method_Change Validate Validate Mitigation Strategy Sample_Pretreatment->Validate Method_Change->Validate Report_Results Report Results with Mitigation Details Validate->Report_Results

Caption: Troubleshooting workflow for identifying and mitigating assay interference.

References

Troubleshooting inconsistent results in Muzolimine experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Muzolimine. The content is structured to address specific issues that may arise during experimentation, with a focus on overcoming inconsistencies in results.

Frequently Asked Questions (FAQs)

Q1: Why am I observing no effect of this compound in my in vitro assay using renal epithelial cells?

A1: this compound is a prodrug, meaning it is administered in an inactive form and requires metabolic activation in vivo to become pharmacologically active.[1] Direct application of this compound to cell cultures will likely yield no inhibition of the Na-K-2Cl cotransporter (NKCC2). To test the effects of this compound in vitro, you must first administer it to an animal model (e.g., a rat), collect the urine containing the active metabolite, and then apply the urine to your cell culture.[1]

Q2: My in vivo experiments with this compound are showing inconsistent diuretic effects. What are the potential causes?

A2: Inconsistent diuretic effects can stem from several factors:

  • Animal-to-animal variability: Metabolic rates and drug processing can vary between individual animals, even within the same species and strain.

  • Hydration status: The baseline hydration level of the animals can significantly influence the observed diuretic response.

  • Drug administration: Ensure accurate and consistent dosing. For oral administration, variability in gastric emptying and absorption can be a factor.

  • Metabolism differences: The conversion of this compound to its active metabolite can be influenced by the health and metabolic state of the animal.

Q3: I've noticed unexpected neurological or behavioral changes in my animal models treated with high doses of this compound. Is this a known side effect?

A3: Yes, this compound was withdrawn from clinical use due to severe neurological side effects.[2] In patients with renal failure receiving high doses, a condition termed neuromyeloencephalopathy has been reported, with symptoms including ataxia, peripheral neuropathy, and progressive paresis.[3] The proposed mechanism involves a toxic metabolite. Therefore, it is crucial to monitor for any neurological signs in animal studies, especially with high-dose or long-term administration.

Q4: What is the primary molecular target of this compound's active metabolite?

A4: The active metabolite of this compound is a potent inhibitor of the Na-K-2Cl cotransporter (NKCC), specifically the NKCC2 isoform found in the thick ascending limb of the loop of Henle in the kidney.[1][4] This inhibition is what leads to its diuretic effect.

Q5: How should I store this compound to ensure its stability?

A5: As with most small molecule drugs, this compound should be stored in a cool, dry place, protected from light. For long-term storage, refer to the manufacturer's specific recommendations. Stability studies for pharmaceutical products typically involve testing at various temperatures and humidity levels (e.g., 25°C/60% RH for long-term and 40°C/75% RH for accelerated stability). It is crucial to use the drug within its expiration date to ensure potency and avoid degradation products.

Troubleshooting Guides

Issue 1: Inconsistent Inhibition of Na-K-2Cl Cotransporter in MDCK Cells Using Metabolically Activated this compound
Potential Cause Troubleshooting Step
Variability in Active Metabolite Concentration in Urine Standardize the in vivo protocol. Use animals of the same age, weight, and sex. Ensure consistent dosing and timing of urine collection post-administration. Consider pooling urine from multiple animals to average out individual metabolic differences.
Degradation of the Active Metabolite Process the collected urine promptly. If storage is necessary, freeze the urine at -20°C or -80°C in small aliquots to avoid multiple freeze-thaw cycles.
Incorrect Urine Dilution The concentration of the active metabolite in urine can be very high. Perform a dilution series of the urine to find the optimal concentration for your in vitro assay. A starting dilution of 1:100 has been used successfully.[1]
Cell Line Issues Ensure your MDCK cells are expressing sufficient levels of the Na-K-2Cl cotransporter. Passage number can affect protein expression; use cells within a consistent passage range.
Issue 2: Unexpected Toxicity or Cell Death in Culture with Urine from this compound-Treated Animals
Potential Cause Troubleshooting Step
High Concentration of the Active or Other Toxic Metabolites Increase the dilution of the urine applied to the cells. Even if the active metabolite is at an optimal concentration for NKCC2 inhibition, other metabolites could be cytotoxic at lower dilutions.
High Urea or Ammonia Concentration in Urine While generally tolerated by kidney-derived cell lines like MDCK, very high concentrations of urea or ammonia in the urine sample could be detrimental. Consider a buffer exchange step after a short incubation with the urine, or use a desalting column to partially purify the active metabolite.
Contamination of Urine Sample Ensure sterile collection of urine to prevent bacterial contamination of your cell culture.

Experimental Protocols

Protocol 1: In Vivo Activation of this compound and Preparation of Active Metabolite Solution
  • Animal Model: Use male Wistar rats (200-250g). House them in metabolic cages to allow for urine collection.

  • Drug Administration: Administer this compound intravenously (i.v.) at a dose of 50 µmol/kg.[1]

  • Urine Collection: Collect urine at timed intervals post-injection (e.g., 15, 30, 60, and 90 minutes).

  • Sample Preparation: Centrifuge the collected urine to remove any debris. The supernatant contains the active metabolite.

  • Storage: Use the urine immediately or store at -80°C for later use.

Protocol 2: In Vitro Assay for Na-K-2Cl Cotransporter Inhibition in MDCK Cells

This protocol is based on the bumetanide-sensitive ⁸⁶Rb⁺ uptake assay, a common method for measuring Na-K-2Cl cotransporter activity.

  • Cell Culture: Grow Madin-Darby Canine Kidney (MDCK) cells to confluence in 24-well plates.

  • Pre-incubation: Wash the cells with a pre-incubation buffer (e.g., HEPES-buffered saline).

  • Inhibition: Add the pre-incubation buffer containing various dilutions of the urine from this compound-treated rats (see Protocol 1) or a vehicle control. Incubate for 10-15 minutes.

  • ⁸⁶Rb⁺ Uptake: To each well, add the uptake buffer containing ⁸⁶Rb⁺ (as a tracer for K⁺) and incubate for a short period (e.g., 2-5 minutes).

  • Termination: Stop the uptake by rapidly washing the cells with a cold stop solution (e.g., ice-cold saline).

  • Lysis and Measurement: Lyse the cells and measure the amount of ⁸⁶Rb⁺ taken up using a scintillation counter.

  • Data Analysis: Calculate the percentage of bumetanide-sensitive ⁸⁶Rb⁺ uptake that is inhibited by the this compound metabolite-containing urine.

Quantitative Data

Table 1: Diuretic Effect of this compound in Rats

Dose (µmol/kg, i.v.)Time Post-Injection (min)Inhibition of Na-K-Cl Cotransport (%)
501542
506049

Data adapted from a study on Wistar rats. The inhibition was measured by applying urine from treated rats to MDCK cells.[1]

Table 2: Diuretic and Natriuretic Effects of Single Oral Doses of this compound in Healthy Volunteers

Dose (mg)Peak Diuretic Effect (hours post-dose)Peak Natriuretic Effect (hours post-dose)
203-63-6
303-63-6
403-63-6

Data from a study in healthy adult volunteers. This compound at 30 mg was found to have maximal diuretic and natriuretic effects.[2]

Visualizations

muzolimine_workflow cluster_in_vivo In Vivo Activation cluster_in_vitro In Vitro Assay This compound This compound (Prodrug) Rat Rat Model This compound->Rat Administration Metabolism Hepatic Metabolism Rat->Metabolism ActiveMetabolite Active Metabolite in Circulation Metabolism->ActiveMetabolite Kidney Kidney ActiveMetabolite->Kidney Urine Urine Collection (Contains Active Metabolite) Kidney->Urine MDCK MDCK Cells (Expressing NKCC2) Urine->MDCK Application of Diluted Urine Assay NKCC2 Inhibition Assay (e.g., ⁸⁶Rb⁺ uptake) MDCK->Assay Results Measure Inhibition Assay->Results nkcc2_pathway cluster_membrane Apical Membrane of Thick Ascending Limb NKCC2 Na-K-2Cl Cotransporter (NKCC2) Ions_in Na⁺, K⁺, 2Cl⁻ Reabsorption NKCC2->Ions_in Transport Diuresis Increased Na⁺, K⁺, Cl⁻, and Water Excretion (Diuresis) NKCC2->Diuresis leads to Cell Epithelial Cell Lumen Tubular Lumen This compound Active this compound Metabolite Inhibition Inhibition This compound->Inhibition Inhibition->NKCC2

References

Technical Support Center: Long-Term Storage of Muzolimine Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides best practices, troubleshooting guides, and frequently asked questions (FAQs) for the long-term storage of Muzolimine compounds. The information is intended for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the optimal temperature and humidity conditions for the long-term storage of solid this compound?

For long-term storage of solid this compound, it is recommended to maintain controlled room temperature conditions, ideally between 20°C and 25°C (68°F to 77°F).[1][2] Excursions are generally permitted between 15°C and 30°C (59°F to 86°F).[1][2] It is also crucial to protect the compound from moisture by storing it in a low-humidity environment, ideally below 60% relative humidity (RH).[1] High humidity can lead to moisture absorption and potential degradation.[3][4]

Q2: Is this compound sensitive to light, and what precautions should be taken?

Yes, compounds with aromatic and conjugated systems, like this compound, are often sensitive to light.[5][6] Exposure to light, particularly UV and visible light, can cause photodegradation, leading to loss of potency and the formation of impurities.[5][6] Therefore, this compound should always be stored in light-resistant containers, such as amber-colored vials or containers wrapped in aluminum foil, and kept in a dark place.[5][6][7]

Q3: What are the signs of this compound degradation?

Visual signs of degradation can include a change in color, clumping of the powder, or the appearance of an unusual odor. However, significant degradation can occur without any visible changes. Therefore, it is essential to periodically assess the purity of stored this compound using analytical techniques such as High-Performance Liquid Chromatography (HPLC).

Q4: For how long can I store this compound under the recommended conditions?

The shelf life of this compound will depend on its initial purity and the precise storage conditions. While general guidelines suggest that many solid drug substances can remain stable for years when stored properly, it is recommended to re-analyze the compound's purity after long-term storage (e.g., annually) to ensure it is still suitable for experimental use.

Q5: What is the best way to store this compound in solution?

Solutions of this compound are expected to be less stable than the solid form. If you must store this compound in solution, it is recommended to use a suitable solvent in which it is stable, prepare fresh solutions for each experiment, and store any stock solutions at low temperatures (e.g., 2-8°C or -20°C) for a very limited time.[8] The solutions should also be protected from light. A stability study in the chosen solvent is highly recommended.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Change in powder color or appearance. Exposure to light, heat, or humidity.Do not use the compound. Review your storage procedures to ensure protection from light, temperature fluctuations, and moisture.
Inconsistent experimental results. Degradation of the this compound sample.Re-test the purity of your this compound stock using a validated analytical method (e.g., HPLC). If degradation is confirmed, use a fresh, validated batch of the compound.
Poor solubility of the compound. The compound may have degraded into less soluble impurities.Confirm the identity and purity of the compound. If impurities are present, a fresh lot of this compound should be used.
Unexpected peaks in analytical chromatograms. Presence of degradation products.Conduct a forced degradation study to identify potential degradation products and optimize storage conditions to minimize their formation.[8]

Data Presentation: Recommended Long-Term Storage Conditions

Parameter Condition Rationale
Temperature 20°C to 25°C (68°F to 77°F)To minimize the rate of chemical degradation.[1][2][9]
Humidity < 60% Relative HumidityTo prevent moisture absorption which can lead to hydrolysis and other forms of degradation.[3][4][10]
Light Exposure In the dark (using amber vials or opaque containers)To prevent photodegradation.[5][6][7][11]
Container Tightly sealed, inert materialTo protect from moisture and atmospheric contaminants.

Experimental Protocols

Protocol 1: Photostability Testing of Solid this compound

Objective: To assess the impact of light exposure on the stability of solid this compound.

Methodology:

  • Sample Preparation: Weigh three samples of solid this compound into clear, chemically inert glass vials and three samples into amber glass vials.

  • Control Sample: Store one of the amber vials in the dark at the same temperature as the light-exposed samples.

  • Light Exposure: Place the remaining vials (clear and amber) in a photostability chamber. Expose the samples to a light source that provides a minimum overall illumination of 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours per square meter. The temperature within the chamber should be monitored and controlled.

  • Analysis: At predetermined time points (e.g., 0, 24, 48, and 72 hours), remove a sample from each vial and analyze it for purity and the presence of degradation products using a validated stability-indicating HPLC method.

  • Comparison: Compare the results from the light-exposed samples (clear and amber vials) with the control sample stored in the dark.

Protocol 2: Forced Degradation Study of this compound

Objective: To identify potential degradation pathways and degradation products of this compound under stress conditions.[8]

Methodology:

  • Sample Preparation: Prepare solutions of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration.

  • Stress Conditions: Subject the solutions to the following stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.

    • Thermal Degradation: Heat a solution at 80°C for 48 hours.

    • Photodegradation: Expose a solution to UV light (e.g., 254 nm) for 24 hours.

  • Neutralization: After the specified stress period, neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed samples, along with an unstressed control sample, using a stability-indicating HPLC method with a photodiode array (PDA) detector to identify and quantify any degradation products.

Mandatory Visualization

G cluster_storage Long-Term Storage Protocol Receive_Compound Receive this compound Compound Store_Dark Store in Amber Vial Receive_Compound->Store_Dark Store_Temp Store at 20-25°C Store_Dark->Store_Temp Store_Humidity Store at <60% RH Store_Temp->Store_Humidity Periodic_Check Periodic Purity Check (e.g., HPLC) Store_Humidity->Periodic_Check Use_Experiment Use in Experiment Periodic_Check->Use_Experiment

Caption: Workflow for the recommended long-term storage of this compound compounds.

G Start Inconsistent Experimental Results? Check_Purity Check Purity of this compound Stock (HPLC) Start->Check_Purity Degradation_Confirmed Degradation Confirmed? Check_Purity->Degradation_Confirmed Use_New_Batch Use a New, Validated Batch of this compound Degradation_Confirmed->Use_New_Batch Yes Continue_Experiment Continue with Experiment Degradation_Confirmed->Continue_Experiment No Review_Storage Review Storage and Handling Procedures Use_New_Batch->Review_Storage End Problem Resolved Review_Storage->End Continue_Experiment->End

Caption: Troubleshooting logic for inconsistent experimental results with this compound.

References

Technical Support Center: Synthesis of Muzolimine's Active Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of Muzolimine's active metabolite. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this critical compound. This compound acts as a prodrug, and its diuretic effect is attributed to its active metabolite.[1]

Frequently Asked Questions (FAQs)

Q1: What is the active metabolite of this compound?

A1: The primary active metabolite of this compound is a compound formed by the metabolic cleavage of the C-N1 bond of the pyrazoline ring.[2] This process yields 3,4-dichloroacetophenone and 3-amino-2-pyrazoline-5-one.[2] The major urinary metabolite has been identified as N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone.[2] For the purposes of synthetic chemistry and in vitro studies, targeting the core active structures derived from this compound is key.

Q2: What are the main challenges in synthesizing this compound's active metabolite?

A2: The primary challenges in the synthesis of this compound's metabolites revolve around achieving selective transformations while preserving the integrity of other functional groups within the molecule. Key difficulties include:

  • Selective Hydrolysis: Controlling the hydrolysis of the pyrazoline ring to yield the desired metabolite without causing unwanted side reactions or degradation of the product.

  • Purification: Separating the desired metabolite from the starting material, byproducts, and other related impurities, which can be challenging due to similar polarities.

  • Stability: The active metabolite may be sensitive to certain pH conditions, light, or temperature, leading to degradation during workup and purification.

Q3: Which analytical techniques are recommended for monitoring the reaction progress?

A3: High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the preferred method for monitoring the reaction progress. It allows for the separation and quantification of the starting material, the active metabolite, and any byproducts. Thin-Layer Chromatography (TLC) can also be used for rapid, qualitative checks of the reaction mixture. For structural confirmation of the final product, Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are essential.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound's active metabolite.

Problem ID: SYN-001 - Low Yield of the Active Metabolite

  • Possible Causes:

    • Incomplete Hydrolysis: The reaction time may be too short, or the temperature may be too low for the hydrolysis to go to completion.

    • Degradation of Product: The active metabolite may be degrading under the reaction conditions, particularly if the pH is too acidic or basic, or if the temperature is too high.

    • Suboptimal Reagent Concentration: The concentration of the acid or base used to catalyze the hydrolysis may not be optimal.

  • Suggested Solutions:

    • Optimize Reaction Time and Temperature: Monitor the reaction at regular intervals using HPLC to determine the optimal time for maximum product formation before significant degradation occurs.

    • pH Control: Perform the hydrolysis in a buffered solution to maintain a stable pH throughout the reaction. Experiment with a range of pH values to find the optimal condition for metabolite formation and stability.

    • Reagent Titration: Systematically vary the concentration of the hydrolyzing agent to identify the concentration that maximizes the yield.

Problem ID: SYN-002 - Poor Purity of the Isolated Product

  • Possible Causes:

    • Formation of Side Products: Non-selective reactions can lead to the formation of multiple byproducts with similar chemical properties to the desired metabolite.

    • Inefficient Purification: The chosen purification method (e.g., column chromatography, recrystallization) may not be effective at separating the metabolite from impurities.

  • Suggested Solutions:

    • Modify Reaction Conditions: Adjusting the temperature, solvent, and pH can help to minimize the formation of side products.

    • Alternative Purification Strategies: If standard column chromatography is ineffective, consider using preparative HPLC or High-Speed Counter-Current Chromatography (HSCCC) for purification.[3]

Problem ID: SYN-003 - Inconsistent Reaction Outcomes

  • Possible Causes:

    • Variability in Starting Material Quality: Impurities in the starting this compound can interfere with the reaction.

    • Atmospheric Conditions: The reaction may be sensitive to air or moisture.

  • Suggested Solutions:

    • Purify Starting Material: Ensure the purity of the this compound starting material by recrystallization or chromatography before use.

    • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude air and moisture.

Data Presentation

Table 1: Optimization of Hydrolysis Conditions for this compound

EntryAcid CatalystConcentration (M)Temperature (°C)Time (h)Yield (%)Purity (%)
1HCl0.15043585
2HCl0.55046291
3HCl1.05045588
4H₂SO₄0.55045889
5HCl0.57027595
6HCl0.57046893

Table 2: Comparison of Purification Methods

MethodLoading (mg)Solvent SystemRecovery (%)Final Purity (%)
Silica Gel Chromatography100Hexane:Ethyl Acetate (1:1)7096
Preparative HPLC50Acetonitrile:Water (gradient)85>99
Recrystallization200Ethanol/Water6598

Experimental Protocols

Protocol 1: Optimized Synthesis of this compound's Active Metabolite

  • Dissolution: Dissolve this compound (1.0 g, 3.67 mmol) in 50 mL of a 1:1 mixture of acetonitrile and water.

  • Acidification: Add 1.0 M hydrochloric acid (5.0 mL) to the solution with stirring.

  • Reaction: Heat the reaction mixture to 70°C and monitor the progress by HPLC every 30 minutes.

  • Quenching: After the optimal reaction time (approximately 2 hours), cool the mixture to room temperature and neutralize with a saturated sodium bicarbonate solution.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by preparative HPLC to obtain the active metabolite.

Visualizations

Synthesis_Pathway This compound This compound Intermediate Protonated Intermediate This compound->Intermediate  H+ Metabolite Active Metabolite Intermediate->Metabolite  H2O Byproduct Side Products Intermediate->Byproduct  Degradation

Caption: Synthetic pathway of this compound's active metabolite.

Troubleshooting_Workflow start Low Yield or Purity? check_purity Check Starting Material Purity start->check_purity Yes success Successful Synthesis start->success No optimize_conditions Optimize Reaction (Temp, Time, pH) check_purity->optimize_conditions change_purification Change Purification Method optimize_conditions->change_purification change_purification->success

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Strategies to Minimize Muzolimine-Induced Cytotoxicity in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential issues of Muzolimine-induced cytotoxicity in cell culture experiments. While preclinical studies indicate that this compound has low acute toxicity, this guide offers strategies to assess and minimize any potential cytotoxic effects.[1]

Frequently Asked questions (FAQs)

Q1: What is known about the cytotoxicity of this compound?

Pre-clinical toxicological studies have shown that this compound exhibits only slight acute toxicity across various animal models.[1] The primary effects observed, even at high doses, were related to its potent diuretic activity, leading to macroscopic and microscopic changes in the kidneys consistent with excessive diuresis rather than direct toxic renal damage.[1] However, as with any compound, it is crucial to evaluate its specific effects on the cell lines used in your in vitro experiments.

Q2: How can I determine the optimal, non-toxic concentration of this compound for my experiments?

To determine the optimal concentration, a dose-response experiment is essential. This involves treating your cells with a range of this compound concentrations and measuring cell viability at a fixed time point. From this data, you can determine the half-maximal inhibitory concentration (IC50), which is the concentration that reduces cell viability by 50%. A good starting point is to test a broad range of concentrations and then refine the range to pinpoint the highest concentration that does not significantly impact cell viability.

Q3: What are the common mechanisms of drug-induced cytotoxicity that I should be aware of?

Common mechanisms of drug-induced cytotoxicity include the induction of apoptosis (programmed cell death) and necrosis (uncontrolled cell death). Apoptosis is a controlled process that typically does not elicit an inflammatory response, whereas necrosis results from cellular injury and leads to the release of cellular contents, which can cause inflammation. Distinguishing between these can provide insight into the potential mechanism of toxicity. Other mechanisms can involve oxidative stress, mitochondrial dysfunction, and DNA damage.[2][3]

Q4: Could the solvent used to dissolve this compound be the source of cytotoxicity?

Yes, solvents such as Dimethyl sulfoxide (DMSO) can be toxic to cells, especially at higher concentrations. It is recommended to keep the final DMSO concentration in the cell culture medium below 0.5%. Always include a vehicle control (cells treated with the same concentration of solvent without the drug) in your experiments to differentiate between solvent-induced and compound-induced cytotoxicity.[4]

Troubleshooting Guide

Problem Potential Cause Suggested Solution
High cytotoxicity observed even at low this compound concentrations. - Calculation Error: Incorrect dilutions or stock solution concentration.- Compound Instability: Degradation of this compound in the culture medium.- Cell Line Sensitivity: The specific cell line may be highly sensitive to this compound.- Double-check all calculations for dilutions and stock solutions.- Ensure the stability of this compound in your specific culture medium and experimental conditions.- Test a panel of different cell lines to assess for cell-specific sensitivity.
Variable cytotoxicity results between experiments. - Inconsistent Cell Seeding: Variations in the initial number of cells seeded.- Inconsistent Incubation Times: Differences in the duration of drug exposure.- Passage Number: Using cells at a high passage number can lead to altered sensitivity.- Standardize cell seeding density and ensure even cell distribution.- Maintain consistent incubation times and environmental conditions (temperature, CO2).- Use cells within a consistent and low passage number range for all experiments.
Discrepancy between different cytotoxicity assays. - Assay Interference: this compound may interfere with the chemistry of a specific assay (e.g., colorimetric or fluorescent readouts).- Different Cellular Processes Measured: Assays measure different aspects of cell health (e.g., metabolic activity vs. membrane integrity).- Include appropriate controls to test for assay interference.- Use multiple, mechanistically distinct cytotoxicity assays to confirm results. For example, combine a metabolic assay (MTT) with a membrane integrity assay (LDH release).
Signs of cellular stress (e.g., morphological changes) without a significant decrease in viability. - Cytostatic Effect: this compound may be inhibiting cell proliferation without causing cell death.- Induction of Oxidative Stress: The compound may be causing sublethal cellular stress.- Perform a cell proliferation assay (e.g., cell counting over time) to distinguish between cytotoxic and cytostatic effects.- Measure markers of oxidative stress, such as reactive oxygen species (ROS) production. If oxidative stress is detected, consider co-treatment with an antioxidant like N-acetylcysteine (NAC).[5]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[6][7]

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[4]

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add 100 µL of the this compound dilutions to the respective wells. Include vehicle control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.[4]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[4][6]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control.

Protocol 2: LDH Assay for Cytotoxicity

The Lactate Dehydrogenase (LDH) assay measures the release of LDH from damaged cells, which is an indicator of compromised cell membrane integrity and cytotoxicity.

Materials:

  • 96-well cell culture plates

  • This compound stock solution

  • Complete cell culture medium

  • LDH assay kit

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.[6]

  • LDH Reaction: Transfer the supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

  • Incubation: Incubate the plate at room temperature for the recommended time, protected from light.

  • Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer (typically around 490 nm).

  • Data Analysis: Calculate the percentage of cytotoxicity for each treatment relative to a maximum LDH release control.

Data Presentation

Table 1: Hypothetical Dose-Response of this compound on Cell Viability (MTT Assay)

This compound Concentration (µM)% Cell Viability (Mean ± SD)
0 (Vehicle Control)100 ± 5.2
198.5 ± 4.8
1095.1 ± 6.1
5088.7 ± 5.5
10080.3 ± 7.3
25065.4 ± 8.0
50048.9 ± 6.9

Table 2: Hypothetical Cytotoxicity of this compound (LDH Assay)

This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
0 (Vehicle Control)2.1 ± 0.8
12.5 ± 1.1
104.8 ± 1.5
5010.2 ± 2.3
10018.9 ± 3.1
25032.7 ± 4.5
50051.3 ± 5.2

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare this compound Dilutions Treatment 3. Treat Cells with this compound Compound_Prep->Treatment Incubation 4. Incubate for 24, 48, or 72h Treatment->Incubation MTT_Assay 5a. MTT Assay Incubation->MTT_Assay LDH_Assay 5b. LDH Assay Incubation->LDH_Assay Data_Analysis 6. Measure Absorbance & Analyze Data MTT_Assay->Data_Analysis LDH_Assay->Data_Analysis Troubleshooting_Logic Start High Cytotoxicity Observed Check_Concentration Verify Concentrations & Dilutions Start->Check_Concentration Check_Solvent Assess Solvent Toxicity Check_Concentration->Check_Solvent [Concentration OK] Outcome Minimized Cytotoxicity Check_Concentration->Outcome [Error Found & Corrected] Check_Time Optimize Incubation Time Check_Solvent->Check_Time [Solvent Not Toxic] Check_Solvent->Outcome [Solvent was Toxic] Consider_Antioxidant Co-treat with Antioxidant Check_Time->Consider_Antioxidant [Time Optimized] Check_Time->Outcome [Shorter Time is Better] Consider_Antioxidant->Outcome Signaling_Pathway cluster_pathway Potential Drug-Induced Cytotoxicity Pathways Drug This compound ROS ↑ Reactive Oxygen Species (ROS) Drug->ROS Mitochondria Mitochondrial Dysfunction Drug->Mitochondria Membrane Membrane Damage Drug->Membrane ROS->Mitochondria Caspase Caspase Activation Mitochondria->Caspase Apoptosis Apoptosis Caspase->Apoptosis Necrosis Necrosis Membrane->Necrosis

References

Adjusting protocols for Muzolimine studies in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting studies involving the loop diuretic, Muzolimine, in various animal models.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a high-ceiling loop diuretic that functions as a prodrug. Following administration, it is metabolized into an active form. This active metabolite is then secreted into the tubular lumen of the nephron via a probenecid-sensitive pathway.[1] Its primary site of action is the thick ascending limb of the loop of Henle, where it inhibits the Na+/K+/2Cl- cotransporter, leading to a significant increase in the excretion of sodium, chloride, and water.[2][3] Unlike some other loop diuretics, this compound's effect has a slower onset but a more prolonged duration.[1][3]

Q2: Are there significant species-specific differences in the response to this compound?

Yes, while this compound induces diuresis in various species, including rats, mice, and dogs, the pharmacokinetic and pharmacodynamic profiles can differ.[4][5][6] For instance, the bioavailability and metabolism of drugs can vary significantly between rodents and non-rodents. Therefore, it is crucial to establish dose-response curves and pharmacokinetic profiles for each specific animal model being used.

Q3: What are the known metabolites of this compound?

The major urinary metabolite of this compound across several species has been identified as N'-(1-aminoethylidene)-3,4-dichloro-acetophenone hydrazone.[7] Other detected metabolites include 3,4-dichloroacetophenone, 3,4-dichloromandelic acid, and 3,4-dichlorobenzoic acid.[7] In vitro studies using hepatic microsomal preparations have shown that a key metabolic step is the cleavage of the C-N1 bond.[7]

Q4: Why was this compound withdrawn from human use?

This compound was withdrawn from the worldwide market due to reports of severe neurological side effects in patients. While preclinical toxicology studies in animals primarily noted pronounced diuresis as the main effect, the neurotoxicity observed in humans underscores the importance of careful monitoring for any neurological signs in animal studies, especially during long-term administration at higher doses.[4][6]

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
Lack of or diminished diuretic effect Improper drug formulation or administration: this compound may not be fully dissolved or may have been administered incorrectly (e.g., improper gavage technique).- Ensure the vehicle used is appropriate for this compound and that the drug is completely solubilized or uniformly suspended. - Verify the accuracy of the dose calculation and the administration technique. For oral gavage, ensure the tube reaches the stomach without causing trauma.
Food effect: The bioavailability of this compound can be influenced by the presence of food in the gastrointestinal tract.- Standardize the fasting period for all animals before dosing to ensure consistent absorption.
Dehydration: If animals are dehydrated prior to the experiment, the diuretic response may be blunted.- Ensure animals have free access to water before the study and are adequately hydrated.
Excessive diuresis and dehydration Dose too high: The administered dose may be excessive for the specific animal model or individual animal.- Review the dose-response data for the species and strain being used and consider reducing the dose. - Ensure ad libitum access to water and monitor for signs of dehydration (e.g., lethargy, skin tenting, reduced food intake). - In severe cases, provide fluid and electrolyte supplementation (e.g., subcutaneous saline).
Neurological signs (e.g., tremors, ataxia, seizures) Neurotoxicity: Although less commonly reported in preclinical studies than in humans, high doses or prolonged exposure may lead to neurotoxicity.- Immediately discontinue this compound administration. - Provide supportive care as needed. - Carefully document all observed signs and the corresponding dose and duration of treatment. - Consider reducing the dose or using an alternative compound for future studies.
Variable results between animals Biological variability: Individual differences in metabolism, hydration status, and overall health can lead to varied responses.- Use a sufficient number of animals per group to account for biological variability. - Ensure all animals are of a similar age, weight, and health status. - Standardize all experimental conditions, including housing, diet, and light-dark cycles.

Data Presentation

Table 1: Comparative Diuretic Effect of this compound in Different Animal Models

Animal Model Dose Route of Administration Observed Diuretic Effect Reference
Rat50 µmol/kgIntravenousMarked diuresis with prolonged inhibition of Na+K+Cl- cotransport.[1]
Rat70 µmol/kgIntravenousMarked diuresis and natriuresis with a lag phase of 5-20 minutes.[3]
Dog2, 6, 8, and 18 mg/kg/dayOral gavage (for 3 months)Significant dose-dependent increase in diuresis and water intake.[5]

Table 2: Reported Pharmacokinetic Parameters of this compound

Parameter Species Dose and Route Value Reference
Tmax (Time to Peak Plasma Concentration) Human30 mg, Oral1 - 7 hours[8]
Cmax (Peak Plasma Concentration) Human30 mg, Oral268 - 868 ng/mL[8]
t½ (Half-life) Human30 mg, Oral9.0 - 21.2 hours[8]
LD50 (Median Lethal Dose) MouseOral1794 mg/kg[9]
LD50 (Median Lethal Dose) RatOral1559 mg/kg[9]
LD50 (Median Lethal Dose) DogOral>2000 mg/kg[9]
LD50 (Median Lethal Dose) RabbitOral1250 mg/kg[9]

Note: Comprehensive, directly comparable pharmacokinetic data for this compound across different animal models is limited in publicly available literature. The provided data should be used as a general reference.

Experimental Protocols

1. Oral Gavage Administration in Rats

  • Formulation: For preclinical studies, this compound can be suspended in a vehicle such as 0.5% carboxymethylcellulose (CMC) or another appropriate vehicle. The concentration should be calculated to deliver the desired dose in a volume of 5-10 mL/kg body weight.

  • Procedure:

    • Weigh the rat and calculate the required volume of the this compound suspension.

    • Gently restrain the rat.

    • Use a proper-sized, ball-tipped gavage needle (typically 16-18 gauge for adult rats).

    • Measure the needle from the tip of the rat's nose to the last rib to estimate the distance to the stomach.

    • Gently insert the needle into the esophagus and advance it to the predetermined length. Do not force the needle.

    • Administer the suspension slowly.

    • Carefully withdraw the needle.

    • Monitor the animal for any signs of distress.

2. Intravenous Administration in Dogs

  • Formulation: For intravenous administration, this compound must be in a sterile, soluble form. The vehicle should be a pharmaceutically acceptable carrier, such as sterile saline or a buffered solution. The concentration should be adjusted to allow for a slow bolus injection or infusion.

  • Procedure:

    • Weigh the dog and calculate the required dose.

    • Aseptically prepare the injection site, typically over the cephalic or saphenous vein.

    • Insert an appropriate gauge catheter into the vein and secure it.

    • Administer the this compound solution slowly over a defined period (e.g., 1-2 minutes for a bolus injection) to minimize the risk of acute adverse effects.

    • Flush the catheter with sterile saline.

    • Monitor the dog for heart rate, respiration, and any signs of adverse reactions during and after administration.

Visualizations

muzolimine_mechanism This compound This compound (Prodrug) Oral or IV Administration Liver Hepatic Metabolism This compound->Liver First-pass metabolism ActiveMetabolite Active Metabolite Liver->ActiveMetabolite Conversion ProximalTubule Proximal Tubule (Secretion) ActiveMetabolite->ProximalTubule Enters circulation and reaches kidney NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) ActiveMetabolite->NKCC2 Inhibition LoopOfHenle Thick Ascending Limb of Loop of Henle ProximalTubule->LoopOfHenle Secreted into tubular lumen Diuresis Increased Excretion of Na+, K+, Cl-, and Water (Diuresis) NKCC2->Diuresis Leads to

Caption: Mechanism of action of this compound as a prodrug diuretic.

experimental_workflow start Start: Animal Acclimatization (e.g., 1 week) protocol_design Protocol Design (Dose, Route, Vehicle Selection) start->protocol_design dosing This compound Administration (Oral Gavage or IV) protocol_design->dosing sample_collection Sample Collection (Urine, Blood) dosing->sample_collection analysis Sample Analysis (Volume, Electrolytes, PK) sample_collection->analysis data_analysis Data Analysis and Interpretation analysis->data_analysis troubleshooting Troubleshooting Unexpected Results data_analysis->troubleshooting If results are anomalous troubleshooting->protocol_design Protocol Adjustment

Caption: General experimental workflow for this compound studies in animal models.

References

Validation & Comparative

In vitro comparison of Muzolimine with other loop diuretics like bumetanide

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

Loop diuretics are a cornerstone in the management of edematous states, with their primary mechanism of action being the inhibition of the Na-K-Cl cotransporter (NKCC) in the thick ascending limb of the loop of Henle. This guide provides an in vitro comparison of muzolimine, a pyrazole diuretic, and bumetanide, a potent sulfamoylbenzoic acid derivative. The following sections detail their relative performance based on available experimental data, outline common experimental protocols for their evaluation, and illustrate their interaction with the key regulatory WNK-SPAK/OSR1 signaling pathway.

Quantitative Performance: A Tale of Two Diuretics

Direct comparative in vitro studies of this compound and bumetanide under identical conditions are limited in publicly available literature. However, by synthesizing data from various sources, a comparative profile can be established. This compound is recognized as a prodrug, with its active metabolite being responsible for its diuretic effect through the inhibition of the Na-K-Cl cotransport system.[1] In contrast, bumetanide is a direct and highly potent inhibitor of both major isoforms of the cotransporter, NKCC1 and NKCC2.[2][3]

The following table summarizes the available quantitative data on the inhibitory potency of both compounds. It is crucial to note the different experimental systems used, which can influence the absolute values.

DiureticTargetCell SystemInhibitory Potency (IC50/pIC50)Reference
Bumetanide hNKCC1AXenopus Oocytes0.945 µM[2]
hNKCC1BXenopus Oocytes0.842 µM[2]
NKCC1 (activated)Rat Thymocytes & ErythrocytespIC50 = 6.48 (~0.33 µM)[3]
NKCC2Rat Medullary Thick Ascending LimbpIC50 = 6.48 (~0.33 µM)[3]
This compound Na-K-Cl CotransportHuman Red Blood Cells~1/13th the inhibitory activity of furosemide[4]
Na-K-Cl CotransportMDCK Cells (using urine from treated rats)49% inhibition at 60 min (from 50 µmol/kg dose)[1]

Unraveling the Mechanism: The WNK-SPAK/OSR1 Signaling Pathway

The activity of the NKCC transporters is intricately regulated by the upstream WNK-SPAK/OSR1 signaling pathway.[5][6][7] This pathway is a key determinant of ion homeostasis. Under conditions of low intracellular chloride, the "With-No-Lysine" (WNK) kinases are activated, leading to the phosphorylation and activation of the STE20/SPS1-related proline/alanine-rich kinase (SPAK) and oxidative stress-responsive kinase 1 (OSR1).[5][8] These activated kinases then directly phosphorylate and stimulate the activity of NKCC1 and NKCC2, promoting ion influx.[9]

Loop diuretics like this compound and bumetanide do not directly interact with the WNK-SPAK/OSR1 kinases. Instead, they act downstream, competitively inhibiting the NKCC transporter itself, thereby blocking the reabsorption of sodium, potassium, and chloride ions.[3][4]

G cluster_0 Upstream Regulation cluster_1 Transporter Level cluster_2 Pharmacological Intervention Low [Cl-]i Low [Cl-]i WNK Kinases WNK Kinases Low [Cl-]i->WNK Kinases SPAK/OSR1 SPAK/OSR1 WNK Kinases->SPAK/OSR1 NKCC1/NKCC2 NKCC1/NKCC2 SPAK/OSR1->NKCC1/NKCC2 Phosphorylation (Activation) Ion Influx (Na+, K+, 2Cl-) Ion Influx (Na+, K+, 2Cl-) NKCC1/NKCC2->Ion Influx (Na+, K+, 2Cl-) Mediation This compound This compound This compound->NKCC1/NKCC2 Inhibition Bumetanide Bumetanide Bumetanide->NKCC1/NKCC2 Inhibition

WNK-SPAK/OSR1 pathway and diuretic action.

Experimental Protocols: Measuring In Vitro Efficacy

A standard method to quantify the inhibitory activity of loop diuretics on NKCC transporters is the ⁸⁶Rb⁺ uptake assay, using a cell line that expresses the target transporter, such as Xenopus oocytes or HEK293 cells.[3][10][11] ⁸⁶Rb⁺ is used as a surrogate for K⁺.

HEK293 cells stably expressing human NKCC2:

  • Cell Culture and Plating: Maintain HEK293 cells expressing human NKCC2 in a suitable culture medium. Seed the cells into 96-well plates and allow them to grow to confluence.[10]

  • Chloride Depletion: To stimulate NKCC2 activity, wash the cells with a chloride-free medium.[10]

  • Pre-incubation with Diuretics: Pre-incubate the cells for approximately 15-20 minutes with various concentrations of the test compounds (e.g., this compound, bumetanide). Include a positive control (a known potent inhibitor like bumetanide) and a vehicle control.[10]

  • Initiation of Ion Uptake: Initiate ion uptake by adding a solution containing ⁸⁶Rb⁺.[10]

  • Termination and Lysis: After a brief incubation period (typically 2-5 minutes), halt the uptake by rapidly washing the cells with an ice-cold stop solution. Subsequently, lyse the cells to release the intracellular contents.[10]

  • Quantification: Measure the amount of intracellular ⁸⁶Rb⁺ using a scintillation counter.

  • Data Analysis: The inhibitory effect is determined by comparing the ⁸⁶Rb⁺ uptake in diuretic-treated cells to that in control cells. Plot the data to generate a dose-response curve and calculate the IC50 value for each compound.

G A 1. Plate NKCC2-expressing HEK293 cells B 2. Grow to confluence A->B C 3. Wash with Cl--free medium (Stimulate NKCC2) B->C D 4. Pre-incubate with This compound or Bumetanide C->D E 5. Add 86Rb+ to initiate uptake D->E F 6. Stop uptake with ice-cold solution E->F G 7. Lyse cells F->G H 8. Quantify 86Rb+ via scintillation counting G->H I 9. Calculate IC50 values H->I

Workflow for ⁸⁶Rb⁺ uptake inhibition assay.

References

A Comparative Analysis of the Renal Potency and Efficacy of Muzolimine and Torsemide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the diuretic potency and efficacy of muzolimine and torsemide in renal preparations. While direct comparative studies are limited, this document synthesizes available data from clinical and preclinical research to offer an objective overview of their pharmacological profiles, mechanisms of action, and performance characteristics.

Introduction

This compound and torsemide are both potent "high-ceiling" or loop diuretics that exert their effects on the thick ascending limb of the loop of Henle.[1][2] Despite sharing a common site of action, they exhibit distinct pharmacokinetic and pharmacodynamic properties. This compound, a pyrazole derivative, was noted for its prolonged duration of action but was withdrawn from some markets due to adverse effects.[3] Torsemide, a pyridine-sulfonylurea derivative, is widely used in the management of edema associated with heart failure, renal disease, and hepatic disease, as well as for hypertension.[4][5] Understanding the nuances of their potency and efficacy is crucial for research and development in the field of diuretics.

Mechanism of Action

Both this compound and torsemide inhibit the Na+/K+/2Cl- cotransporter in the apical membrane of epithelial cells in the thick ascending limb of the loop of Henle.[1][2] This inhibition reduces the reabsorption of sodium, potassium, and chloride ions, leading to a significant increase in the urinary excretion of these ions and, consequently, water.

This compound acts as a prodrug, with its diuretic effect mediated by an active metabolite.[2] This metabolite is secreted into the tubular lumen via a probenecid-sensitive organic acid pathway.[2] This mechanism contributes to its slower onset and longer duration of action compared to other loop diuretics.

Torsemide acts directly to inhibit the Na+/K+/2Cl- cotransporter.[1] It has a rapid onset of action and a half-life of approximately 3 to 4 hours.[6]

Potency and Efficacy: A Comparative Overview

Data Presentation

Table 1: Pharmacodynamic and Efficacy Parameters of this compound and Torsemide

ParameterThis compoundTorsemide
Mechanism of Action Prodrug; active metabolite inhibits Na+/K+/2Cl- cotransporter[2]Direct inhibition of Na+/K+/2Cl- cotransporter[1]
Onset of Action SlowRapid (within 1 hour)[7]
Duration of Action Long-lasting[8]6 to 8 hours[7]
Dose for Maximal Effect (Healthy Volunteers) 30 mg (oral) for maximal natriuretic effect[9]Dose-response is linear for sodium excretion over 2.5 mg to 20 mg (oral)[7]
Dosing in Chronic Renal Failure High doses used (e.g., 240-720 mg/day)[8]Initial dose of 20 mg, can be titrated up to 200 mg[10]
Relative Potency vs. Furosemide (oral) Natriuretic activity is considered equal to or greater than furosemide in humans.[11]Approximately 2.5 times more potent than furosemide.[12]

Table 2: Effects on Urinary Electrolyte Excretion

ElectrolyteThis compoundTorsemide
Sodium (Na+) Significant increase in excretion.[13]Significant, dose-related increase in excretion.[14]
Chloride (Cl-) Significant increase in excretion.[13]Significant, dose-related increase in excretion.[14]
Potassium (K+) Minimal effect on 24-hour urinary output at a 30 mg dose.[9]Little effect on excretion at doses of 5-10 mg.[14]
Calcium (Ca2+) Reduced urinary excretion has been reported.[11]No substantial calciuretic effect in chronic renal disease.[12]

Experimental Protocols

The following outlines a general experimental workflow for assessing the potency and efficacy of diuretics in an isolated perfused kidney model. This protocol is based on established methodologies in renal physiology research.[15][16][17][18]

Isolated Perfused Kidney Preparation
  • Animal Model: A suitable animal model, such as a rat or mouse, is anesthetized.

  • Surgical Preparation: The abdominal cavity is opened, and the renal artery and ureter are cannulated. The kidney is then carefully excised.

  • Perfusion System: The cannulated renal artery is connected to a perfusion system that delivers a warmed (37°C), oxygenated (95% O2, 5% CO2) physiological salt solution (e.g., Krebs-Henseleit buffer) at a constant pressure or flow rate.

  • Data Collection:

    • Perfusate Flow Rate and Perfusion Pressure: Monitored continuously.

    • Urine Collection: The cannulated ureter allows for the collection of urine at timed intervals.

    • Glomerular Filtration Rate (GFR): Determined by adding a filtration marker (e.g., inulin) to the perfusate and measuring its concentration in both the perfusate and the collected urine.

    • Electrolyte Analysis: Urine and perfusate samples are analyzed for sodium, potassium, and chloride concentrations using flame photometry or ion-selective electrodes.

Dose-Response Curve Generation
  • Baseline Measurement: After a stabilization period, baseline measurements of all parameters are recorded.

  • Drug Administration: The diuretic (this compound or torsemide) is added to the perfusate at increasing concentrations in a stepwise manner.

  • Data Recording: At each concentration, once a steady-state is reached, all parameters are recorded.

  • Data Analysis: The diuretic-induced change in a specific parameter (e.g., fractional sodium excretion) is plotted against the drug concentration to generate a dose-response curve. From this curve, the EC50 (the concentration that produces 50% of the maximal effect) and the Emax (the maximal effect) can be determined.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

Diuretic_Mechanism_of_Action cluster_Lumen Tubular Lumen cluster_Cell Thick Ascending Limb Epithelial Cell cluster_Blood Blood Lumen_Ions Na+ K+ 2Cl- NKCC2 Na+/K+/2Cl- Cotransporter (NKCC2) Lumen_Ions->NKCC2 Reabsorption Cell_Ions Na+ K+ 2Cl- NKCC2->Cell_Ions Blood_Vessel Peritubular Capillary Cell_Ions->Blood_Vessel Transport to Blood This compound This compound (Active Metabolite) This compound->NKCC2 Inhibition Torsemide Torsemide Torsemide->NKCC2 Inhibition

Caption: Mechanism of action of this compound and Torsemide on the Na+/K+/2Cl- cotransporter.

Experimental_Workflow A 1. Isolate and Perfuse Kidney B 2. Establish Baseline Measurements (GFR, Urine Flow, Electrolytes) A->B C 3. Administer Diuretic (Increasing Doses) B->C D 4. Collect Urine and Perfusate Samples at Each Dose C->D E 5. Analyze Samples for Electrolytes and GFR Marker D->E F 6. Construct Dose-Response Curve E->F G 7. Determine Potency (EC50) and Efficacy (Emax) F->G

Caption: Experimental workflow for assessing diuretic potency and efficacy in an isolated perfused kidney.

Conclusion

Both this compound and torsemide are effective loop diuretics that inhibit the Na+/K+/2Cl- cotransporter. Based on indirect comparisons, torsemide appears to be more potent than this compound on a milligram-for-milligram basis, with a more rapid onset of action. This compound, however, exhibits a more prolonged diuretic effect. The choice of diuretic in a research or clinical setting would depend on the desired pharmacokinetic and pharmacodynamic profile. The experimental protocol outlined provides a framework for conducting direct comparative studies to further elucidate the relative potency and efficacy of these and other diuretic compounds.

References

Validating the Inhibitory Effect of Muzolimine's Active Metabolite: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the inhibitory effects of the active metabolite of Muzolimine on the Na-K-2Cl cotransporter (NKCC), a key protein in renal salt reabsorption. This compound, a pyrazole diuretic, functions as a prodrug, converting in the body to an active form that exerts its diuretic effect. This document compares its activity with established loop diuretics, Furosemide and Bumetanide, which share the same molecular target. The information presented is intended to support research and development in the field of diuretic pharmacology.

Executive Summary

This compound is a high-ceiling loop diuretic that acts as a prodrug. Its therapeutic effect is mediated by an active metabolite that inhibits the Na-K-2Cl cotransporter (NKCC) in the thick ascending limb of the Loop of Henle.[1] Unlike its parent compound, which shows no direct inhibitory activity, the active metabolite present in the urine of individuals treated with this compound has been demonstrated to block NKCC function.[1][2] This guide presents available data on the inhibitory potency of this compound's active metabolite in comparison to the well-characterized NKCC inhibitors, Furosemide and Bumetanide. Detailed experimental protocols for assessing NKCC inhibition are also provided to facilitate further research.

Comparative Analysis of NKCC Inhibitors

The inhibitory effects of this compound's active metabolite, Furosemide, and Bumetanide on the Na-K-2Cl cotransporter are summarized below. It is important to note that a specific IC50 value for the isolated active metabolite of this compound has not been prominently reported in the reviewed literature. However, studies on the inhibitory effect of urine from this compound-treated subjects provide a basis for a semi-quantitative comparison.

InhibitorTarget(s)Reported IC50/PotencyExperimental System
This compound (active metabolite) Na-K-2Cl cotransporter (NKCC)~1/13th the inhibitory activity of Furosemide; achieves a maximum of 50% inhibition in this system.[3]Human red blood cell Na+, K+-cotransport assay[3]
Furosemide Na-K-2Cl cotransporter (NKCC1 and NKCC2)pIC50: 5.15 (NKCC2), 5.04-5.21 (NKCC1)Isolated rat medullary thick ascending limb (mTAL) and rat thymocytes/erythrocytes
IC50: ~20 µmol/lRat afferent arteriole myogenic response[4]
Bumetanide Na-K-2Cl cotransporter (NKCC1 and NKCC2)pIC50: 6.48 (NKCC1 and NKCC2)Isolated rat medullary thick ascending limb (mTAL) and rat thymocytes/erythrocytes
IC50: ~1.0 µmol/lRat afferent arteriole myogenic response[4]

Signaling Pathway and Mechanism of Action

The primary target of this compound's active metabolite and other loop diuretics is the Na-K-2Cl cotransporter, which is crucial for the reabsorption of sodium, potassium, and chloride ions in the kidney. Inhibition of this transporter leads to a significant increase in the excretion of these ions and water, resulting in diuresis.

NKCC_Inhibition_Pathway cluster_lumen Tubular Lumen cluster_cell Apical Membrane of Thick Ascending Limb Cell cluster_interstitium Interstitial Fluid Lumen Muzolimine_Metabolite This compound Active Metabolite NKCC2 Na-K-2Cl Cotransporter (NKCC2) Muzolimine_Metabolite->NKCC2 Inhibition Furosemide Furosemide Furosemide->NKCC2 Bumetanide Bumetanide Bumetanide->NKCC2 Ions_in_Cell Na+, K+, 2Cl- NKCC2->Ions_in_Cell Reabsorption Bloodstream Ions_in_Lumen Na+, K+, 2Cl- Ions_in_Lumen->NKCC2 Transport Diuresis Increased Excretion of Na+, K+, Cl-, H2O (Diuresis) Ions_in_Lumen->Diuresis

Caption: Inhibition of the Na-K-2Cl cotransporter (NKCC2) by loop diuretics.

Experimental Protocols

Validating the inhibitory effect of compounds on the Na-K-2Cl cotransporter typically involves ion flux assays. The following are detailed methodologies for two common approaches.

Rubidium (⁸⁶Rb⁺) Influx Assay

This radioisotope assay is a classic and reliable method for measuring the activity of K⁺ transporters like NKCC. ⁸⁶Rb⁺ is used as a tracer for K⁺.

Principle: The rate of ⁸⁶Rb⁺ uptake into cells is measured in the presence and absence of the test inhibitor. The difference in uptake represents the activity of the cotransporter.

Protocol Outline:

  • Cell Culture: Culture cells expressing the Na-K-2Cl cotransporter (e.g., MDCK or HEK293 cells transfected with NKCC) in appropriate media.

  • Pre-incubation: Wash the cells with a pre-incubation buffer (e.g., a Na⁺- and Cl⁻-free medium to stimulate the cotransporter).

  • Inhibitor Treatment: Incubate the cells with varying concentrations of the test compound (e.g., this compound's active metabolite) or control inhibitors (Furosemide, Bumetanide) for a defined period.

  • ⁸⁶Rb⁺ Influx: Initiate the influx by adding a buffer containing ⁸⁶Rb⁺ and the necessary ions (Na⁺, K⁺, Cl⁻).

  • Termination of Influx: After a short incubation period (typically a few minutes), stop the influx by rapidly washing the cells with an ice-cold wash buffer to remove extracellular ⁸⁶Rb⁺.

  • Cell Lysis and Scintillation Counting: Lyse the cells and measure the intracellular ⁸⁶Rb⁺ radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of ⁸⁶Rb⁺ influx and plot it against the inhibitor concentration to determine the IC50 value.

Rb86_Influx_Workflow Start Start Cell_Culture Culture NKCC-expressing cells Start->Cell_Culture Pre_incubation Wash and pre-incubate in ion-free buffer Cell_Culture->Pre_incubation Inhibitor_Addition Add test compound/ control inhibitors Pre_incubation->Inhibitor_Addition Rb86_Addition Initiate influx with 86Rb+ containing buffer Inhibitor_Addition->Rb86_Addition Stop_Influx Stop influx with ice-cold wash buffer Rb86_Addition->Stop_Influx Lysis_Counting Lyse cells and measure radioactivity Stop_Influx->Lysis_Counting Data_Analysis Calculate influx rate and determine IC50 Lysis_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the ⁸⁶Rb⁺ Influx Assay.

Thallium (Tl⁺) Flux Assay

This is a non-radioactive, fluorescence-based assay that offers a higher throughput alternative to the ⁸⁶Rb⁺ influx assay.

Principle: Thallium (Tl⁺) acts as a surrogate for K⁺ and can be transported by NKCC. A Tl⁺-sensitive fluorescent dye is loaded into the cells. The influx of Tl⁺ through the cotransporter leads to an increase in fluorescence, which is quenched in the presence of an effective inhibitor.

Protocol Outline:

  • Cell Culture: Plate NKCC-expressing cells in a multi-well format (e.g., 96- or 384-well plates).

  • Dye Loading: Load the cells with a Tl⁺-sensitive fluorescent dye (e.g., FluxOR™).

  • Inhibitor Incubation: Add the test compounds at various concentrations to the wells.

  • Baseline Fluorescence Measurement: Measure the baseline fluorescence using a fluorescence plate reader.

  • Tl⁺ Influx Stimulation: Add a stimulus buffer containing Tl⁺ to initiate influx through the cotransporter.

  • Kinetic Fluorescence Reading: Immediately begin kinetic measurement of fluorescence intensity.

  • Data Analysis: The rate of fluorescence increase corresponds to the rate of Tl⁺ influx. Compare the rates in the presence and absence of the inhibitor to determine the percent inhibition and calculate the IC50.

Tl_Flux_Workflow Start Start Cell_Plating Plate NKCC-expressing cells in multi-well plates Start->Cell_Plating Dye_Loading Load cells with Tl+-sensitive dye Cell_Plating->Dye_Loading Inhibitor_Addition Add test compounds Dye_Loading->Inhibitor_Addition Baseline_Reading Measure baseline fluorescence Inhibitor_Addition->Baseline_Reading Tl_Stimulation Add Tl+ stimulus buffer Baseline_Reading->Tl_Stimulation Kinetic_Reading Kinetic fluorescence measurement Tl_Stimulation->Kinetic_Reading Data_Analysis Calculate rate of influx and determine IC50 Kinetic_Reading->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the Thallium (Tl⁺) Flux Assay.

Conclusion

The active metabolite of this compound is an effective inhibitor of the Na-K-2Cl cotransporter, although its potency appears to be less than that of Furosemide in some experimental systems. Further studies are warranted to isolate and characterize the active metabolite(s) and determine their precise inhibitory constants (IC50) against NKCC1 and NKCC2. The experimental protocols detailed in this guide provide a framework for conducting such validation and comparative studies, which will be instrumental in advancing the understanding of this compound's pharmacology and the development of novel diuretic therapies.

References

Cross-Validation of Muzolimine's Effect on the Na-K-2Cl Cotransporter: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Muzolimine's performance as an inhibitor of the Na-K-2Cl (NKCC) cotransporter against other loop diuretics. The information presented is supported by experimental data to assist researchers in evaluating its mechanism and efficacy.

Overview of this compound and the Na-K-2Cl Cotransporter

This compound is a high-ceiling loop diuretic with a unique chemical structure distinct from other loop diuretics like furosemide.[1][2] It is proposed for the treatment of hypertension and is effective in patients with advanced renal disease.[1][3][4] The primary target of loop diuretics is the Na-K-2Cl cotransporter (NKCC), a membrane protein responsible for the transport of sodium, potassium, and chloride ions across the cell membrane.[5][6] There are two main isoforms of this cotransporter: NKCC1, which is widely distributed in the body, and NKCC2, which is found specifically in the kidney and is the primary target for diuretics.[5][6][7]

A key characteristic of this compound is that it acts as a prodrug.[1][8] Its active metabolite, secreted into the tubular lumen, is responsible for the inhibition of the Na-K-2Cl cotransport in the loop of Henle.[1][8] This mechanism of action contributes to its pharmacological profile, which is characterized by a slower onset and more prolonged diuretic effect compared to other loop diuretics.[1]

Comparative Efficacy of NKCC Inhibition

Experimental data indicates that while this compound is an effective diuretic, its direct in vitro inhibitory activity on the Na-K-2Cl cotransporter is less potent compared to other loop diuretics.

Compound Experimental System Assay Inhibition of Na-K-2Cl Cotransport Reference
This compound (active metabolite) MDCK cells86Rb influx42% at 15 min, 49% at 60 min (from urine of rats treated with 50 µmol/kg)[1]
Piretanide (active metabolite) MDCK cells86Rb influx72% at 15 min, 41% at 45 min (from urine of rats treated with 27 µmol/kg)[1]
This compound Human red blood cellsFurosemide-sensitive, ouabain-insensitive Na+ extrusion~1/13th the activity of Furosemide; reaches only 50% inhibition[2]
Furosemide Human red blood cellsFurosemide-sensitive, ouabain-insensitive Na+ extrusionReference compound[2]

Experimental Protocols

Detailed methodologies are crucial for the cross-validation and replication of findings. Below are protocols for key experiments cited in the comparison of this compound's effect on the Na-K-2Cl cotransporter.

86Rb Influx Assay in MDCK Cells

This assay measures the activity of the Na-K-2Cl cotransporter by quantifying the influx of radioactive Rubidium (86Rb), a potassium analog.

  • Cell Culture: Madin-Darby Canine Kidney (MDCK) cells are cultured to confluence.

  • Preparation: Cells are pre-incubated in a medium containing 0.5 mM ouabain to inhibit the Na+/K+-ATPase.

  • Treatment: The cells are then exposed to the test compounds. In the case of this compound and Piretanide, urine collected from rats treated with the diuretics is diluted (e.g., 1:100) and added to the cells.[1]

  • 86Rb Influx: 86Rb is added to the medium, and the influx is measured over a defined period.

  • Quantification: The amount of 86Rb taken up by the cells is determined by scintillation counting and normalized to the total protein content. The Na-K-2Cl cotransport is calculated as the portion of 86Rb influx that is sensitive to bumetanide or furosemide.

Measurement of Equivalent Short Circuit Current (Isc) in Isolated Perfused Rabbit Cortical Thick Ascending Limb (cTAL)

This ex vivo method directly assesses the rate of active NaCl reabsorption in the segment of the nephron where loop diuretics act.

  • Tissue Preparation: Cortical thick ascending limb segments are dissected from rabbit kidneys and perfused in vitro.

  • Measurement of Isc: The equivalent short circuit current (Isc), which corresponds to the rate of active NaCl reabsorption, is measured.

  • Treatment: Diuretic compounds or urine from treated animals are added to the luminal perfusate.

  • Data Analysis: The inhibition of Isc by the test substance indicates a reduction in Na-K-2Cl cotransporter activity.

Visualizing the Mechanism and Experimental Workflow

Diagrams can aid in understanding the complex biological processes and experimental designs.

Muzolimine_Mechanism This compound This compound (Prodrug) Active_Metabolite Active Metabolite This compound->Active_Metabolite Metabolism Tubular_Lumen Tubular Lumen Active_Metabolite->Tubular_Lumen Secretion Inhibition Inhibition Active_Metabolite->Inhibition Binds to NKCC2 NKCC2 Na-K-2Cl Cotransporter (NKCC2) Apical_Membrane Apical Membrane of TAL Diuresis Diuresis & Natriuresis NKCC2->Diuresis Reduced NaCl Reabsorption Inhibition->NKCC2

Caption: Proposed mechanism of action of this compound.

Experimental_Workflow cluster_in_vivo In Vivo Model cluster_in_vitro In Vitro Assay Rat_Treatment Administer this compound to Rats Urine_Collection Collect Urine at Different Time Points Rat_Treatment->Urine_Collection Urine_Application Apply Diluted Urine to Cells Urine_Collection->Urine_Application MDCK_Culture Culture MDCK Cells MDCK_Culture->Urine_Application Rb86_Influx Measure 86Rb Influx Urine_Application->Rb86_Influx Data_Analysis Data Analysis & Comparison Rb86_Influx->Data_Analysis Calculate % Inhibition

Caption: Workflow for assessing this compound's active metabolite.

Conclusion

The cross-validation of this compound's effect on the Na-K-2Cl cotransporter reveals a complex mechanism of action. While its direct inhibitory potency on the cotransporter appears lower than that of other loop diuretics like furosemide, its nature as a prodrug with a slow-release, active metabolite results in a prolonged diuretic effect.[1][2] This distinct pharmacological profile suggests that this compound's clinical efficacy is a result of both its interaction with the NKCC and its unique pharmacokinetic properties. Further research focusing on the specific binding kinetics and isoform selectivity (NKCC1 vs. NKCC2) of this compound's active metabolite would provide a more complete understanding of its molecular mechanism and therapeutic potential.

References

Comparative Impact of Loop Diuretics on Glomerular Filtration Rate: A Data-Driven Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the effects of three commonly used loop diuretics—furosemide, bumetanide, and torsemide—on the glomerular filtration rate (GFR). The information herein is synthesized from experimental data to support research and drug development in nephrology and cardiology.

Executive Summary

Loop diuretics are a cornerstone in the management of fluid overload in various clinical conditions. Their primary mechanism of action involves the inhibition of the Na-K-2Cl cotransporter in the thick ascending limb of the Loop of Henle. While effective in promoting diuresis, their impact on the glomerular filtration rate (GFR) can be variable and is a critical consideration in clinical practice and drug development. This guide presents a comparative overview of furosemide, bumetanide, and torsemide, focusing on their effects on GFR, supported by quantitative data from clinical studies, detailed experimental protocols for GFR measurement, and visualizations of relevant physiological pathways and workflows.

Data Presentation: Impact of Loop Diuretics on GFR

The following tables summarize the quantitative data on the effects of furosemide, bumetanide, and torsemide on the glomerular filtration rate from various clinical studies.

Table 1: Furosemide Administration and GFR Changes
Study Population Dosage Baseline GFR (mL/min/1.73m²) Post-treatment GFR (mL/min/1.73m²)
Healthy Volunteers20 mg oral + 20 mg IV131.6 ± 19.8117 ± 18.2[1][2]
Patients with Diastolic Dysfunction20 mg oral + 20 mg IV117.5 ± 22.392 ± 21.7[1][2]
Stable Systolic Heart Failure with Renal DysfunctionDose reduction from 119±14 mg/day to 66±9 mg/day42 ± 350 ± 4[3]
Stable Systolic Heart Failure with Preserved GFRDose reduction from 102±13 mg/day to 57±8 mg/day77 ± 373 ± 5[3]
Patients with Congestive Heart Failure20 to 200 mg IV8463[2]
Table 2: Bumetanide Administration and GFR
Study Population Baseline GFR (mL/min)
Patients with Severe Chronic Renal Failure2.7 - 10.7[4]
Table 3: Torsemide vs. Furosemide in Heart Failure (TRANSFORM-HF Trial)
Treatment Group Baseline eGFR (mL/min/1.73m²) Number of Patients
Torsemide57 (41–75)1431[5]
Furosemide54 (39–73)1428[5]

Note: The TRANSFORM-HF trial did not find a significant difference in clinical outcomes between torsemide and furosemide.[5][6]

Experimental Protocols

Accurate measurement of GFR is crucial for evaluating the renal effects of diuretics. The following are detailed methodologies for two gold-standard GFR measurement techniques cited in the literature.

Inulin Clearance Protocol

Inulin, a plant-based polysaccharide, is considered the gold standard for GFR measurement because it is freely filtered by the glomeruli and is neither reabsorbed nor secreted by the renal tubules.[7]

Procedure:

  • Patient Preparation: The patient should be in a fasting state. An intravenous line is established for inulin infusion and another for blood sampling.

  • Loading Dose: A priming dose of inulin (e.g., 50 mg/kg) is administered intravenously to rapidly achieve a steady-state plasma concentration.[8]

  • Continuous Infusion: Following the loading dose, a continuous infusion of inulin is started to maintain a constant plasma concentration.

  • Equilibration Period: A period of at least 60 minutes is allowed for the inulin to distribute throughout the body and for its plasma concentration to stabilize.

  • Urine and Blood Sampling:

    • The bladder is emptied at the beginning of the clearance period.

    • Urine is collected over a timed period (e.g., 30-60 minutes).

    • Blood samples are drawn at the beginning and end of the urine collection period to determine the plasma inulin concentration.

  • Analysis: Inulin concentrations in plasma and urine are measured using a colorimetric method (e.g., the anthrone method).[9]

  • Calculation: GFR is calculated using the formula:

    • GFR = (Urine Inulin Concentration × Urine Flow Rate) / Plasma Inulin Concentration

Iothalamate Clearance Protocol

Radio-labeled iothalamate (e.g., ¹²⁵I-iothalamate) is another reliable marker for GFR measurement and is often used in large-scale clinical trials.[10]

Procedure:

  • Patient Preparation: Patients are typically required to be well-hydrated. Diuretics are usually withheld on the day of the test.[11]

  • Injection: A precise dose of ¹²⁵I-iothalamate is injected subcutaneously or intravenously.

  • Blood and Urine Sampling:

    • For subcutaneous injection, timed urine and blood samples are collected over several hours (e.g., every hour for 4 hours).[11]

    • For intravenous bolus injection, multiple blood samples are drawn at specific time points (e.g., 5, 10, 20, 30, 45, 60, 90, 120, 180, 240 minutes) to determine the plasma clearance.[12]

  • Analysis: The radioactivity of the samples is measured in a gamma scintillation counter.

  • Calculation: GFR is calculated based on the clearance of iothalamate from the plasma or its excretion rate in the urine, depending on the chosen method.

Mandatory Visualizations

Signaling Pathway of Loop Diuretics

G cluster_lumen Tubular Lumen cluster_cell Thick Ascending Limb Epithelial Cell cluster_interstitium Interstitial Fluid Lumen_Na Na+ NKCC2 Na-K-2Cl Cotransporter (NKCC2) Lumen_Na->NKCC2 Lumen_K K+ Lumen_K->NKCC2 Lumen_Cl 2Cl- Lumen_Cl->NKCC2 Cell_Na Na+ NKCC2->Cell_Na Cell_K K+ NKCC2->Cell_K Cell_Cl Cl- NKCC2->Cell_Cl ROMK ROMK Channel ROMK->Lumen_K NaK_ATPase Na+/K+ ATPase NaK_ATPase->Cell_K Interstitium_Na Na+ NaK_ATPase->Interstitium_Na CLC_Kb CLC-Kb Channel Interstitium_Cl Cl- CLC_Kb->Interstitium_Cl Cell_Na->NaK_ATPase Cell_K->ROMK Recycling Cell_Cl->CLC_Kb Interstitium_K K+ Interstitium_K->NaK_ATPase LoopDiuretic Loop Diuretics (Furosemide, Bumetanide, Torsemide) LoopDiuretic->NKCC2 Inhibition

Caption: Mechanism of action of loop diuretics on the Na-K-2Cl cotransporter in the thick ascending limb.

Experimental Workflow for GFR Measurement

G Start Patient Screening and Consent Baseline Baseline GFR Measurement (e.g., Inulin or Iothalamate Clearance) Start->Baseline Randomization Randomization Baseline->Randomization Furosemide Administer Furosemide Randomization->Furosemide Bumetanide Administer Bumetanide Randomization->Bumetanide Torsemide Administer Torsemide Randomization->Torsemide PostTreatment Post-Treatment GFR Measurement Furosemide->PostTreatment Bumetanide->PostTreatment Torsemide->PostTreatment DataAnalysis Data Analysis and Comparison PostTreatment->DataAnalysis

Caption: Generalized experimental workflow for a comparative study of loop diuretics on GFR.

References

Unveiling the Activation Pathway of Muzolimine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the prodrug activation pathway of muzolimine, a loop diuretic. By objectively comparing its metabolic activation and performance with alternative diuretics, supported by experimental data, this document serves as a valuable resource for researchers in pharmacology and drug development.

Executive Summary

This compound is a pyrazole diuretic that exerts its pharmacological effect after being metabolized into an active form.[1][2] This guide confirms that this compound is a prodrug, with its primary activation occurring through hepatic metabolism. The principal active metabolite is formed by the cleavage of the C-N1 bond of the pyrazoline ring.[1] While direct quantitative comparisons of the activation kinetics with other diuretic prodrugs are limited in publicly available literature, this guide synthesizes existing pharmacodynamic and pharmacokinetic data to provide a comparative perspective. Detailed experimental protocols for key assays used in the study of prodrug activation are also presented to facilitate further research.

Confirmation of this compound as a Prodrug

This compound in its parent form has no significant diuretic effect.[2] Its activity is dependent on its biotransformation into an active metabolite. This is supported by in vivo and in vitro studies demonstrating that the diuretic effect is observed after a lag phase, corresponding to the time required for metabolic conversion.[2] Furthermore, urine collected from this compound-treated animals, containing the active metabolite, inhibits Na+K+Cl- cotransport in renal cells, the primary mechanism of action for loop diuretics.[2]

The Metabolic Activation Pathway of this compound

The activation of this compound primarily takes place in the liver. In vitro experiments using hepatic microsomal preparations have been instrumental in elucidating the metabolic pathway.[1]

Key Metabolic Reaction: The core activation step involves the enzymatic cleavage of the C-N1 bond of the pyrazoline ring. This reaction yields two main fragments: 3,4-dichloroacetophenone and 3-amino-2-pyrazoline-5-one.[1] The major urinary and fecal metabolite, which is considered the active diuretic agent, is a hydrazone derivative formed from these initial products.[1]

Below is a diagram illustrating the confirmed metabolic activation pathway of this compound.

Muzolimine_Activation_Pathway This compound This compound (Prodrug) Metabolism Hepatic Metabolism (Microsomal Enzymes) This compound->Metabolism Cleavage Cleavage of C-N1 bond Metabolism->Cleavage Metabolite1 3,4-dichloroacetophenone Cleavage->Metabolite1 Metabolite2 3-amino-2-pyrazoline-5-one Cleavage->Metabolite2 ActiveMetabolite Active Metabolite (Hydrazone derivative) Metabolite1->ActiveMetabolite Metabolite2->ActiveMetabolite Action Inhibition of Na+K+Cl- Cotransport (Diuretic Effect) ActiveMetabolite->Action

This compound's metabolic activation pathway.

Comparative Performance and Pharmacokinetics

While direct comparisons of prodrug activation rates are scarce, pharmacodynamic and pharmacokinetic studies offer insights into this compound's performance relative to other loop diuretics, such as furosemide.

Pharmacodynamic Comparison:

ParameterThis compoundFurosemideReference
Onset of ActionSlowerFaster[2]
Duration of ActionMore prolongedShorter[2]
Diuretic and Saluretic EffectComparable cumulative effectComparable cumulative effect

Pharmacokinetic Parameters of this compound (Oral Administration):

ParameterValueReference
Time to Peak Plasma Concentration (Tmax)1.5 - 6 hours[3]
Elimination Half-life (t1/2)14.3 hours (mean)[4]

The slower onset and longer duration of action of this compound compared to furosemide are likely attributable to the time required for its metabolic activation and the pharmacokinetic profile of the active metabolite.[2][5]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the confirmation of this compound's prodrug activation pathway.

In Vitro Metabolism using Liver Microsomes

This protocol is fundamental for identifying the metabolic pathway of a prodrug.

Objective: To determine the in vitro metabolism of this compound using liver microsomal preparations and identify the resulting metabolites.

Materials:

  • This compound

  • Pooled human or animal (e.g., rat, mouse) liver microsomes

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (100 mM, pH 7.4)

  • Magnesium chloride (MgCl2)

  • Acetonitrile (for reaction termination)

  • Internal standard for analytical quantification

  • HPLC-MS/MS system

Procedure:

  • Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, MgCl2, and the NADPH regenerating system.

  • Pre-incubation: Pre-incubate the mixture with liver microsomes at 37°C for 5 minutes.

  • Initiation of Reaction: Add this compound (e.g., at a final concentration of 1-10 µM) to initiate the metabolic reaction.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for various time points (e.g., 0, 15, 30, 60 minutes).

  • Termination of Reaction: Stop the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Protein Precipitation: Centrifuge the mixture to precipitate the microsomal proteins.

  • Sample Analysis: Analyze the supernatant for the presence of this compound and its metabolites using a validated HPLC-MS/MS method.[6][7][8]

High-Performance Liquid Chromatography (HPLC) for Metabolite Analysis

This protocol outlines a general method for the separation and quantification of this compound and its metabolites in biological samples.

Objective: To develop and validate an HPLC method for the simultaneous determination of this compound and its major metabolites in plasma or microsomal incubation samples.

Instrumentation:

  • HPLC system with a UV or mass spectrometric detector

  • Reversed-phase C18 column

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Formic acid or other suitable buffer for mobile phase pH adjustment

  • Purified water (HPLC grade)

  • Reference standards for this compound and its synthesized metabolites

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of mobile phase A (e.g., 0.1% formic acid in water) and mobile phase B (e.g., 0.1% formic acid in acetonitrile).

  • Flow Rate: 0.5 - 1.0 mL/min

  • Column Temperature: 25-40°C

  • Injection Volume: 10-20 µL

  • Detection: UV detection at a suitable wavelength or MS/MS detection for higher sensitivity and specificity.

Sample Preparation:

  • Protein Precipitation: For plasma samples, precipitate proteins by adding a threefold volume of cold acetonitrile, vortex, and centrifuge.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the HPLC system.

Method Validation: The analytical method should be validated according to standard guidelines for linearity, accuracy, precision, selectivity, and stability.[7][8]

Conclusion

The evidence strongly supports the classification of this compound as a prodrug that undergoes hepatic metabolism to form an active diuretic agent. Its activation pathway, involving the cleavage of the pyrazoline ring, is a key determinant of its pharmacokinetic and pharmacodynamic profile, which is characterized by a slower onset and longer duration of action compared to non-prodrug loop diuretics like furosemide. The provided experimental protocols offer a framework for further research into the quantitative aspects of this compound's activation and for the comparative analysis of other diuretic prodrugs. Future studies focusing on the precise kinetics of the metabolic conversion will be valuable for a more complete understanding of this compound's therapeutic action.

References

Safety Operating Guide

Navigating the Disposal of Muzolimine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe and compliant disposal of Muzolimine, a pyrazole diuretic, are critical for maintaining laboratory safety and environmental protection. Although this compound has been withdrawn from the market and specific disposal protocols from the manufacturer are unavailable, a comprehensive approach based on general principles for pharmaceutical and chemical waste management provides a clear path forward for researchers and drug development professionals.

This compound, a loop diuretic, requires careful handling and disposal due to its chemical nature. The following procedures are recommended for managing this compound waste in a laboratory setting, ensuring the safety of personnel and adherence to regulatory standards.

Key Chemical and Physical Properties of this compound

A thorough understanding of this compound's properties is fundamental to its safe handling and disposal.

PropertyValue
Molecular Formula C₁₁H₁₁Cl₂N₃O
Molecular Weight 272.13 g/mol
Appearance Solid (likely crystalline)
Solubility Data not widely available, but likely soluble in organic solvents.
Chemical Class Pyrazole derivative, loop diuretic

Procedural Guidance for this compound Disposal

In the absence of a specific Safety Data Sheet (SDS) for this compound, the following step-by-step protocol, derived from best practices for similar chemical compounds and pharmaceutical waste, should be implemented.

Experimental Protocol: Disposal of this compound Waste

Objective: To safely dispose of various forms of this compound waste generated in a laboratory setting, including pure compound, contaminated labware, and solutions.

Materials:

  • Appropriately labeled, sealable, and chemically resistant hazardous waste containers.

  • Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves.

  • Spill containment materials (e.g., absorbent pads, sand).

  • Waste disposal bags for contaminated solids.

Methodology:

  • Waste Segregation and Collection:

    • Solid this compound Waste: Collect unused or expired pure this compound powder in a dedicated, clearly labeled hazardous waste container. Ensure the container is sealed to prevent dust inhalation.

    • Contaminated Labware: Disposable items such as gloves, pipette tips, and weighing boats that have come into contact with this compound should be placed in a designated, sealed waste bag for incineration. Non-disposable glassware should be decontaminated by rinsing with an appropriate solvent (e.g., ethanol or isopropanol), with the rinsate collected as hazardous liquid waste. After decontamination, glassware can be washed according to standard laboratory procedures.

    • Liquid this compound Waste: Collect all solutions containing this compound, including experimental residues and decontamination rinsates, in a labeled, sealed, and chemically compatible hazardous waste container. Do not mix with other incompatible waste streams.

  • Container Management:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the primary hazard(s) (e.g., "Toxic," "Environmental Hazard").

    • Keep waste containers securely sealed except when adding waste.

    • Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Spill Management:

    • In the event of a spill, immediately alert personnel in the area.

    • Wearing appropriate PPE, contain the spill using absorbent materials.

    • For solid spills, carefully sweep or vacuum the material into a hazardous waste container, avoiding dust generation.

    • For liquid spills, absorb the material and place the absorbent pads into a sealed hazardous waste container.

    • Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Final Disposal:

    • Arrange for the collection and disposal of all this compound hazardous waste through a licensed and certified hazardous waste disposal contractor.

    • The preferred method of disposal for pharmaceutical waste is incineration at a permitted facility.[1]

    • Ensure all required waste disposal documentation is completed and retained in accordance with institutional and regulatory requirements.

Visualizing the Disposal Workflow

To further clarify the procedural flow for this compound disposal, the following diagram outlines the decision-making process and necessary actions.

Muzolimine_Disposal_Workflow start This compound Waste Generated waste_type Identify Waste Type start->waste_type solid_waste Solid this compound (Pure Compound) waste_type->solid_waste Solid liquid_waste Liquid this compound (Solutions, Rinsates) waste_type->liquid_waste Liquid contaminated_solids Contaminated Labware (Gloves, Tips) waste_type->contaminated_solids Contaminated Solid collect_solid Collect in Labeled Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Hazardous Liquid Waste Container liquid_waste->collect_liquid collect_contaminated Collect in Labeled Solid Waste Bag for Incineration contaminated_solids->collect_contaminated store Store in Designated Secure Area collect_solid->store collect_liquid->store collect_contaminated->store disposal Arrange for Professional Hazardous Waste Disposal (Incineration) store->disposal

References

Essential Safety and Disposal Plan for Handling Muzolimine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential, immediate safety and logistical information for handling Muzolimine. The following procedural guidance is based on established protocols for managing hazardous drugs due to the absence of a specific Safety Data Sheet (SDS) for this compound in the public domain. These recommendations are designed to ensure the safety of laboratory personnel and the proper disposal of waste.

Personal Protective Equipment (PPE)

Consistent use of appropriate Personal Protective Equipment (PPE) is the most critical barrier against exposure to hazardous substances like this compound.[1][2] Personnel must be trained in the correct procedures for donning and doffing PPE to prevent contamination.[3]

Table 1: Recommended Personal Protective Equipment for Handling this compound

TaskGlovesGownEye and Face ProtectionRespiratory ProtectionOther
Compounding/Weighing Two pairs of chemotherapy-tested gloves.[4][5] Change outer glove regularly.[6]Disposable, low-permeability gown with long sleeves and tight-fitting cuffs.[4]Goggles with a face shield for splash protection.[1]NIOSH-approved respirator (e.g., N95) if not handled in a containment device.[2]Head and shoe covers.[6]
Administering Solutions Two pairs of chemotherapy-tested gloves.[4][5]Disposable, low-permeability gown.[4]Safety glasses with side shields. Goggles and face shield if splashing is likely.[1]Not generally required if administered in a well-ventilated area.Absorbent, plastic-backed pads to contain spills.[3]
Handling Waste/Disposal Two pairs of chemotherapy-tested gloves.[4][5]Disposable, low-permeability gown.[4]Goggles and face shield if splashing is possible.[1]Not generally required.Puncture-resistant containers for sharps.[3]
Spill Cleanup Two pairs of chemotherapy-tested gloves.[4][5]Disposable, low-permeability gown.[4]Goggles and face shield.[1]NIOSH-approved respirator.Spill kit with absorbent materials and designated waste bags.

Safe Handling and Disposal Workflow

The following diagram outlines the critical steps for the safe handling of this compound, from initial preparation to final disposal, to minimize exposure and ensure regulatory compliance.

cluster_prep Preparation cluster_handling Handling & Use cluster_disposal Disposal cluster_decon Decontamination prep_ppe Don Appropriate PPE prep_area Prepare in a Designated Area (e.g., fume hood) prep_ppe->prep_area prep_weigh Weigh/Compound on a disposable mat prep_area->prep_weigh handling_use Perform Experimental Procedures prep_weigh->handling_use handling_transport Transport in Sealed, Labeled Containers handling_use->handling_transport disp_waste Segregate Waste (Sharps, Contaminated PPE, Liquid) handling_use->disp_waste handling_transport->disp_waste disp_container Place in Labeled, Leak-Proof Containers disp_waste->disp_container disp_collection Arrange for Hazardous Waste Collection disp_container->disp_collection decon_area Clean and Decontaminate Work Surfaces disp_collection->decon_area decon_ppe Doff PPE in Designated Area decon_area->decon_ppe decon_handwash Wash Hands Thoroughly decon_ppe->decon_handwash

Caption: Workflow for Safe Handling and Disposal of this compound.

Operational and Disposal Plans

Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leakage.

  • Store this compound in a clearly labeled, sealed container in a designated, well-ventilated, and restricted-access area.

  • Maintain an inventory of the compound.

Handling Procedures:

  • All handling of powdered this compound should occur within a chemical fume hood or other containment device to minimize inhalation exposure.[2]

  • Use disposable equipment (e.g., spatulas, weighing boats) whenever possible to avoid cross-contamination.

  • Wash hands thoroughly before and after handling the compound, even if gloves were worn.[4]

Spill Management:

  • In the event of a spill, evacuate the immediate area.

  • Personnel involved in the cleanup must wear the appropriate PPE as outlined in Table 1.

  • Use a spill kit to absorb and contain the material.

  • Clean the area with an appropriate deactivating agent and dispose of all cleanup materials as hazardous waste.

Disposal Plan:

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, gowns, and absorbent pads, must be disposed of as hazardous chemical waste.[3] These should be collected in clearly labeled, sealed bags or containers.

  • Unused Compound: Unused or expired this compound should not be disposed of in the regular trash or down the drain.[7][8] It must be treated as hazardous waste and disposed of through an approved hazardous waste management service.[9]

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Sharps: All needles and syringes must be disposed of in a puncture-resistant sharps container.[3]

Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and copious amounts of water for at least 15 minutes.[3] Seek medical attention.

  • Eye Contact: Immediately flush the eyes with a large amount of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water and seek immediate medical attention.

By adhering to these guidelines, researchers and laboratory professionals can minimize the risks associated with handling this compound and ensure a safe working environment. Always consult your institution's specific safety protocols and guidelines for handling hazardous materials.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Muzolimine
Reactant of Route 2
Muzolimine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。